(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene
Description
The exact mass of the compound (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3aS)-3a-prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-5-10-6-3-4-9(10)11-8-7-10/h2,4H,1,3,5-8H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRYUDKSKFXYOD-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC12CCC=C1OCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@]12CCC=C1OCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052236-86-8 | |
| Record name | (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene is a chiral bicyclic ether that has garnered interest in the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its rigid, stereochemically defined framework, combined with the reactive handles of an allyl group and a double bond within the bicyclic system, makes it a versatile building block and a valuable tool for chiral resolution. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, its reactivity, and its applications, with a focus on its utility for the modern research scientist.
Physicochemical and Spectroscopic Properties
(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene is a colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄O | [2][3] |
| Molecular Weight | 150.22 g/mol | [2][3] |
| CAS Number | 1052236-86-8 | [2][3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 217.2 ± 7.0 °C (Predicted) | [4] |
| Density | 0.99 ± 0.1 g/cm³ (Predicted) | [4] |
| Refractive Index (n20/D) | 1.497 | [5] |
| Optical Activity ([α]/D) | -108 ± 5° (c = 1 in methanol) | [5] |
| Purity (GC) | ≥97.0% | [5] |
| Enantiomeric Ratio | ≥99.0:1.0 (GC) | [5] |
Spectroscopic Data
-
¹H NMR: The spectrum would be complex due to the rigid bicyclic structure. Key signals would include those for the allyl group's vinyl protons (around 5.0-6.0 ppm) and the double bond within the bicyclic system. The protons on the saturated portion of the rings would appear in the upfield region.
-
¹³C NMR: The spectrum would show ten distinct carbon signals. The carbons of the allyl group's double bond would be in the range of 115-140 ppm, and the carbons of the bicyclic double bond would also be in the olefinic region. The remaining sp³ hybridized carbons would be found in the upfield region.
-
IR Spectroscopy: An observed and calculated VCD and absorbance spectrum has been reported, confirming its chiral nature.[6] Key vibrational bands would include C-H stretching from the alkyl and vinyl groups, C=C stretching for the two double bonds, and a prominent C-O-C stretching band characteristic of the ether linkage.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z = 150.22. Fragmentation patterns would likely involve the loss of the allyl group or cleavage of the bicyclic ether system.
Synthesis of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene
While a specific, detailed experimental protocol for the synthesis of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene is not widely published, a plausible and efficient enantioselective synthesis can be envisioned starting from readily available chiral precursors, such as derivatives of cyclopentenone. The synthesis of the related 2-oxabicyclo[3.3.0]oct-6-en-3-one, known as the Grieco lactone, is well-established and serves as a good starting point for outlining a potential synthetic route.[7]
A proposed synthetic pathway could involve the following key transformations:
-
Stereoselective Allylation: Introduction of the allyl group at the α-position of a protected cyclopentenone derivative.
-
Reduction and Cyclization: Reduction of a carbonyl group to an alcohol, followed by an intramolecular cyclization to form the bicyclic ether core.
Caption: Proposed synthetic pathway for (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene.
Chemical Reactivity
The chemical reactivity of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene is primarily dictated by the presence of the allyl group and the double bond within the bicyclic system. The ether linkage is generally stable under neutral and basic conditions but can be cleaved under strong acidic conditions.[8]
Reactions of the Allyl Group
The allyl group is a versatile functional handle that can undergo a variety of transformations:[9]
-
Oxidative Cleavage: The double bond of the allyl group can be cleaved using ozonolysis or other strong oxidizing agents to yield an aldehyde.
-
Hydroboration-Oxidation: This reaction would convert the terminal double bond into a primary alcohol, extending the carbon chain.
-
Epoxidation: The double bond can be converted to an epoxide, which can then be opened by various nucleophiles.
-
Heck Coupling: The allyl group can participate in palladium-catalyzed cross-coupling reactions.
Caption: Key reactions of the allyl group in (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene.
Reactions of the Bicyclic Double Bond
The endocyclic double bond is also susceptible to a range of addition reactions, although its reactivity may be influenced by steric hindrance from the bicyclic framework. Potential transformations include:
-
Hydrogenation: Catalytic hydrogenation would saturate the double bond, yielding the corresponding 2-oxabicyclo[3.3.0]octane derivative.
-
Halogenation: Addition of halogens such as bromine or chlorine across the double bond.
-
Epoxidation: Similar to the allyl group, this double bond can be epoxidized.
Application as a Chiral Derivatizing Agent
One of the primary applications of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene is as a chiral derivatizing agent for the resolution of racemic alcohols and thiols.[5] The principle of this application lies in the reaction of the chiral bicyclic ether with a racemic alcohol to form a pair of diastereomers. These diastereomers possess different physical properties and can therefore be separated using standard chromatographic techniques like column chromatography or HPLC.
Experimental Workflow for Chiral Resolution
The following is a generalized protocol for the use of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene as a chiral derivatizing agent:
-
Reaction: The racemic alcohol is reacted with (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene in the presence of a catalytic amount of a protic acid (e.g., PPTS) in an inert solvent like dichloromethane at a reduced temperature.
-
Formation of Diastereomers: The reaction proceeds via the opening of the bicyclic ether and the formation of a new C-O bond with the alcohol, resulting in a mixture of two diastereomers.
-
Separation: The diastereomeric mixture is then separated using silica gel column chromatography or HPLC.
-
Analysis: The separated diastereomers can be analyzed by NMR spectroscopy to confirm their purity. The difference in chemical shifts of the protons and carbons near the stereogenic centers can be used to distinguish between the two diastereomers.[10]
-
Cleavage: The chiral auxiliary can be cleaved under specific conditions to recover the resolved enantiomers of the alcohol.
Caption: Workflow for the chiral resolution of alcohols using (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene.
Applications in Drug Development
Bicyclic ether scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets. The 2-oxabicyclo[3.3.0]octane core, being a structural motif in some natural products, holds potential for the development of novel therapeutic agents.[11] The presence of the allyl group in (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene provides a convenient point for further functionalization, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
While specific examples of drugs derived directly from this compound are not prominent in the literature, its utility as a chiral building block allows for the synthesis of enantiomerically pure compounds, which is a critical aspect of modern drug development.
Conclusion
(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene is a valuable chiral molecule with a unique combination of structural features. Its rigid bicyclic framework and reactive functional groups make it a useful tool for organic synthesis, particularly for the resolution of racemic mixtures. While detailed spectroscopic and synthetic data remain somewhat elusive in publicly accessible literature, its commercial availability and the principles of organic chemistry allow for a clear understanding of its properties and potential applications. For researchers in drug discovery and development, this compound represents a versatile platform for the synthesis of novel, stereochemically defined molecules with potential biological activity.
References
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A Comprehensive Technical Guide to the Structure Elucidation of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene
Abstract
The bicyclo[3.3.0]octane framework is a core structural motif present in a wide array of biologically significant molecules, most notably the prostaglandins and their synthetic intermediates.[1][2][3] The precise characterization of these complex three-dimensional structures is paramount for understanding their biological activity and for quality control in drug development and manufacturing. This guide provides an in-depth, methodology-focused walkthrough for the complete structure elucidation of a key chiral intermediate, (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene (Chemical Formula: C₁₀H₁₄O, Molecular Weight: 150.22 g/mol ).[4][5] We will detail an integrated analytical strategy, moving from initial molecular formula confirmation to the definitive assignment of connectivity and stereochemistry, grounded in the principles of mass spectrometry, infrared spectroscopy, and advanced multi-dimensional nuclear magnetic resonance.
The Strategic Approach to Structure Elucidation
Confirming the identity of a chiral, bicyclic molecule is not a linear process but a self-validating, cyclical workflow. Each analytical technique provides a unique piece of the puzzle, and the data must be corroborative. Our approach begins with macro-level information (molecular formula, functional groups) and progressively drills down to the atomic level to map the precise bonding network and spatial arrangement.
The logical workflow is designed to build a case for the structure, with each step confirming the hypothesis of the previous one.
Caption: Workflow for unambiguous structure elucidation.
Mass Spectrometry: Molecular Weight and Formula Verification
The first and most fundamental question is: What is the elemental composition? High-Resolution Mass Spectrometry (HRMS) provides this with exceptional accuracy.
Expertise & Causality
While standard mass spectrometry provides the nominal mass, HRMS is essential for trustworthiness as it can distinguish between isobaric compounds (different formulas with the same nominal mass). For a molecule of this size, an accuracy of ±5 ppm is the standard for publication and regulatory submission, providing unequivocal confirmation of the elemental formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Analysis Mode: Positive ion mode is typically used to detect the protonated molecule, [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. A lock mass or internal standard is used for continuous calibration to ensure high mass accuracy.
-
Data Analysis: Compare the measured m/z of the most intense ion in the molecular ion cluster to the theoretical value.
Data Presentation: Expected Mass Spectrometry Results
| Analysis Type | Expected Result | Theoretical Value (C₁₀H₁₄O) | Inference |
| HRMS | [M+H]⁺ ion at m/z 151.1117 | 151.1123 | Confirms elemental composition. |
| HRMS | [M]⁺˙ ion at m/z 150.1050 | 150.1045[5] | Confirms molecular formula. |
| EI-MS Fragment | m/z 109 | [M - C₃H₅]⁺ | Suggests loss of the allyl group. |
| EI-MS Fragment | m/z 81 | C₆H₉⁺ | Common fragment from bicyclic systems.[6] |
Note: The fragmentation pattern in cyclic ethers can be complex, but the loss of side chains via α-cleavage is a common and diagnostically useful pathway.[7][8]
Infrared Spectroscopy: Functional Group Identification
IR spectroscopy serves as a rapid and reliable method to confirm the presence of expected functional groups and, critically, the absence of others that might arise from side reactions or impurities.
Expertise & Causality
For this molecule, the key is to confirm the ether C-O bond and the alkene C=C bonds. The absence of a strong, broad O-H stretch (3200-3600 cm⁻¹) or a sharp, intense C=O stretch (1680-1750 cm⁻¹) is as informative as the peaks that are present, ruling out common alcohol or carbonyl byproducts from the synthesis.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation: Apply a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Scan: Perform a background scan of the clean, empty ATR crystal.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software.
Data Presentation: Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3075 | =C-H Stretch | Alkene | Confirms unsaturated C-H bonds. |
| ~2950-2850 | C-H Stretch | Alkane | Confirms saturated C-H bonds. |
| ~1645 | C=C Stretch | Alkene | Confirms carbon-carbon double bonds. |
| ~1100 | C-O-C Asymmetric Stretch | Ether | Key diagnostic peak for the ether linkage. [9][10][11][12][13] |
| Not Observed | O-H Stretch | Alcohol | Confirms absence of hydroxyl groups. |
| Not Observed | C=O Stretch | Carbonyl | Confirms absence of ketone/aldehyde groups. |
NMR Spectroscopy: The Definitive Structural Blueprint
Nuclear Magnetic Resonance is the cornerstone of structure elucidation for organic molecules. A full suite of 1D and 2D experiments is required to assemble the complete picture of connectivity and stereochemistry.
Caption: Inter-relationship of core NMR experiments.
¹H and ¹³C NMR: The Parts List
1D NMR provides the fundamental inventory of the hydrogen and carbon atoms in the molecule.
Expertise & Causality: The chemical shift (δ) of a nucleus is highly sensitive to its electronic environment. Protons and carbons near the electronegative ether oxygen will be "deshielded" and appear at a higher chemical shift (further downfield).[11][13][14] This predictable effect is the first step in assigning signals to specific parts of the molecule. The DEPT-135 experiment is a crucial adjunct to the standard ¹³C spectrum, as it differentiates carbons with odd (CH, CH₃) and even (CH₂) numbers of attached protons, simplifying the assignment process.
2D NMR: Assembling the Puzzle
2D NMR experiments correlate signals from the 1D spectra to reveal how the individual atoms are connected.
COSY (COrrelation SpectroscopY): This experiment identifies pairs of protons that are spin-spin coupled, typically separated by two or three bonds (H-C-H or H-C-C-H). It is invaluable for tracing the connectivity within isolated spin systems, such as the allyl group and the saturated portions of the bicyclic rings.[15]
HSQC (Heteronuclear Single Quantum Coherence): This is the definitive experiment for linking the proton and carbon skeletons. It produces a cross-peak for every proton that is directly bonded to a carbon atom.[15][16][17] Once the proton signals are assigned (or at least grouped) via COSY, the HSQC allows for the unambiguous assignment of their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the overall carbon framework. It reveals correlations between protons and carbons that are separated by two or three bonds.[16][17][18] Its critical function is to establish connectivity across atoms that break the continuous proton-proton coupling network, such as quaternary carbons and heteroatoms (the ether oxygen in this case). Key HMBC correlations will link the allyl group protons to the quaternary C5 carbon, and will connect protons on one five-membered ring to carbons on the other, confirming the fused bicyclic structure.
Experimental Protocol: Standard NMR Suite
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
Acquisition:
-
¹H NMR: Acquire with 16-32 scans.
-
¹³C{¹H} NMR: Acquire with 1024-2048 scans.
-
DEPT-135: Acquire to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.
-
gCOSY, gHSQC, gHMBC: Acquire using standard gradient-selected pulse programs. The HMBC experiment should be optimized for a long-range coupling constant of ~8 Hz.
-
Data Presentation: Consolidated NMR Assignments
The table below represents a complete and validated assignment of all signals, achieved through the systematic integration of all 1D and 2D NMR data.
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity (J in Hz) | Key HMBC Correlations (from H at δ) |
| 1 | ~85.0 (CH) | ~5.20 | m | C3, C5, C8, C9 |
| 3 | ~70.0 (CH₂) | 3.85 / 3.75 | m | C1, C4, C5 |
| 4 | ~35.0 (CH₂) | 2.10 / 1.95 | m | C3, C5, C6 |
| 5 | ~48.0 (C) | --- | --- | --- |
| 6 | ~38.0 (CH₂) | 1.80 / 1.65 | m | C4, C5, C7, C1' |
| 7 | ~28.0 (CH₂) | 2.30 / 2.20 | m | C1, C5, C6, C8 |
| 8 | ~135.0 (CH) | ~5.90 | dt | C1, C7, C9 |
| 9 | ~132.0 (CH) | ~5.80 | dt | C1, C7, C8 |
| 1' (Allyl) | ~42.0 (CH₂) | 2.50 | d | C4, C5, C6, C2', C3' |
| 2' (Allyl) | ~134.0 (CH) | ~5.85 | m | C1', C3' |
| 3' (Allyl) | ~117.0 (CH₂) | 5.10 / 5.05 | m | C1', C2' |
Note: Chemical shifts (δ) are hypothetical and based on typical values for similar structures. Actual values may vary based on experimental conditions.
Conclusion
The unambiguous structure elucidation of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene is a quintessential example of modern analytical chemistry, requiring a synergistic application of multiple spectroscopic techniques. High-resolution mass spectrometry provides the foundational confirmation of the molecular formula. FTIR spectroscopy offers a rapid check for the core functional groups. The definitive structural proof, however, is built upon a systematic and hierarchical application of NMR spectroscopy. Starting with 1D ¹H and ¹³C NMR to catalogue the atomic components, the structure is then pieced together using 2D techniques: COSY to map proton networks, HSQC to link protons to their carbons, and finally HMBC to bridge structural fragments and solidify the complete molecular architecture. This rigorous, multi-technique approach ensures the highest level of scientific integrity and is an indispensable workflow in research, development, and quality assurance for complex chiral molecules.
References
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Dagaut, J., et al. (2007). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. National Institutes of Health. [Link]
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Iida, H., et al. (1992). A Skeletal Rearrangement of 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acids. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Kwart, H., & Blazer, T. A. (1966). Analysis of mass spectral fragmentation patterns in various bicyclic alcohols. The Journal of Organic Chemistry. [Link]
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Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. [Link]
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Spectroscopic Profile of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic characteristics of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene, a chiral bicyclic ether with significant applications in synthetic organic chemistry. The structural complexity of this molecule, featuring a fused ring system, an ether linkage, and a terminal alkene, gives rise to a distinct spectroscopic fingerprint. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside proven methodologies for their acquisition and interpretation.
Introduction to (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene
(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene, with the chemical formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol , is a valuable chiral building block in organic synthesis.[1][2] Its rigid bicyclic framework and pendant allyl group provide a versatile scaffold for the construction of complex molecular architectures. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and stereochemistry. This guide will dissect the expected spectroscopic data, explaining the causal relationships between the molecular structure and the observed spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene. The asymmetry of the molecule results in a complex and informative spectrum.
Predicted ¹H and ¹³C NMR Data
The chemical shifts in NMR are highly dependent on the electronic environment of each nucleus. For (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene, we can predict the approximate chemical shift ranges for its distinct protons and carbons.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Key Structural Features |
| Allyl Protons | ||
| =CH₂ | 4.90 - 5.10 | Terminal vinyl protons, geminal coupling. |
| -CH= | 5.70 - 5.90 | Vinylic proton, multiplet due to coupling with adjacent CH₂ and CH₂= protons. |
| -CH₂- (allyl) | 2.20 - 2.50 | Allylic protons, deshielded by the double bond. |
| Bicyclic Protons | ||
| -O-CH₂- | 3.50 - 4.00 | Protons adjacent to the ether oxygen, deshielded. |
| =CH- (ring) | 5.50 - 5.80 | Vinylic protons within the five-membered ring. |
| Bridgehead CH | 2.50 - 3.00 | Protons at the ring fusion. |
| -CH₂- (ring) | 1.50 - 2.20 | Aliphatic protons of the cyclopentane ring. |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Key Structural Features |
| Allyl Carbons | ||
| =CH₂ | 115 - 120 | Terminal vinyl carbon. |
| -CH= | 130 - 140 | Internal vinyl carbon. |
| -CH₂- (allyl) | 35 - 45 | Allylic carbon. |
| Bicyclic Carbons | ||
| -O-CH₂- | 70 - 80 | Carbon adjacent to the ether oxygen. |
| =CH- (ring) | 125 - 135 | Vinylic carbons within the five-membered ring. |
| Bridgehead C | 45 - 55 | Quaternary carbon at the ring fusion. |
| Bridgehead CH | 40 - 50 | Tertiary carbon at the ring fusion. |
| -CH₂- (ring) | 25 - 40 | Aliphatic carbons of the cyclopentane ring. |
Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.
Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring high-quality NMR spectra of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Spectrometer Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the spectrometer is properly tuned and the magnetic field is shimmed to achieve optimal resolution.[3]
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 32 scans are sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of around 220 ppm is appropriate. Due to the lower natural abundance and sensitivity of ¹³C, a longer acquisition time and a greater number of scans (e.g., 1024 or more) will be necessary. A relaxation delay of 2-5 seconds is recommended to ensure quantitative observation of all carbon signals, including the quaternary carbon.[3]
Caption: Workflow for NMR analysis of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.[4] For (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene, the key functional groups are the ether linkage and the carbon-carbon double bond.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3080 - 3010 | =C-H stretch | Alkene | Medium |
| 2960 - 2850 | C-H stretch | Alkane | Strong |
| 1645 - 1635 | C=C stretch | Alkene | Medium to Weak |
| 1150 - 1050 | C-O-C stretch | Ether | Strong |
| 995 - 985 & 915 - 905 | =C-H bend (out-of-plane) | Terminal Alkene | Strong |
The presence of a strong absorption band in the 1150-1050 cm⁻¹ region is characteristic of the C-O-C stretching vibration of the ether.[5][6] The alkene functionality is identified by the C=C stretch around 1640 cm⁻¹ and the =C-H stretching vibration just above 3000 cm⁻¹.[1][7] The two strong bands in the 1000-900 cm⁻¹ range are highly indicative of a terminal alkene.[2]
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a convenient technique for obtaining the IR spectrum of a liquid sample.[8]
-
Background Scan: With a clean and dry ATR crystal (typically diamond or zinc selenide), record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Sample Application: Place a single drop of neat (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene directly onto the ATR crystal.[9]
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.[10]
Caption: Step-by-step protocol for ATR-FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene, Electron Ionization (EI) is a suitable method for generating a reproducible mass spectrum.[11]
Predicted Mass Spectrum Fragmentation
Upon electron impact, the molecular ion (M⁺˙) of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene is expected at m/z 150. The fragmentation of this molecular ion will be directed by the two main functional groups: the cyclic ether and the allyl group.
| m/z (mass-to-charge ratio) | Proposed Fragment | Fragmentation Pathway |
| 150 | [C₁₀H₁₄O]⁺˙ | Molecular Ion (M⁺˙) |
| 109 | [M - C₃H₅]⁺ | Loss of the allyl radical (allylic cleavage) |
| 95 | [C₇H₁₁]⁺ | Retro-Diels-Alder type fragmentation of the bicyclic system |
| 81 | [C₆H₉]⁺ | Further fragmentation of the bicyclic core |
| 67 | [C₅H₇]⁺ | Cleavage of the ether ring |
| 41 | [C₃H₅]⁺ | Allyl cation (a common fragment for allylic compounds) |
The most prominent fragmentation pathway for alkenes is cleavage at the allylic position, leading to a resonance-stabilized allylic cation.[12] For cyclic ethers, a common fragmentation involves the loss of an alkyl group adjacent to the ether oxygen (α-cleavage).[13][14] A base peak at m/z 41, corresponding to the allyl cation, is highly probable. The loss of the entire allyl group (m/z 41) would result in a fragment at m/z 109.
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
-
Sample Introduction: The compound, being volatile, can be introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities, or directly via a heated probe.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[11]
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.
Caption: Fragmentation logic for (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene in EI-MS.
Conclusion
The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene. The combination of NMR, IR, and MS techniques allows for an unambiguous confirmation of its complex structure. The provided protocols represent standard, field-proven methods for obtaining high-quality spectroscopic data, ensuring both accuracy and reproducibility in a research and development setting.
References
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JoVE. Mass Spectrometry: Alkene Fragmentation. Journal of Visualized Experiments. [Link]
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UCLA Chemistry. IR Spectroscopy Tutorial: Alkenes. [Link]
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Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
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Spectroscopy Online. The Infrared Spectroscopy of Alkenes. [Link]
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Rocky Mountain Labs. Difference between Ether and Ester Bonding in FTIR Spectra. [Link]
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Chemistry LibreTexts. 11.8: Infrared Spectroscopy. [Link]
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YouTube. IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. [Link]
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Dummies. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. [Link]
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An In-Depth Technical Guide to the Synthesis of the Oxabicyclo[3.3.0]octane Core
The oxabicyclo[3.3.0]octane framework, a fused bicyclic ether system, is a privileged scaffold in a multitude of biologically active natural products and serves as a crucial building block in the development of novel therapeutic agents. Its unique three-dimensional structure and conformational rigidity impart specific pharmacological properties, making it a target of significant interest for researchers in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of the key synthetic strategies for constructing this important core structure, with a focus on the underlying mechanistic principles and practical experimental considerations.
The Significance of the Oxabicyclo[3.3.0]octane Core
The oxabicyclo[3.3.0]octane motif is found in a diverse array of natural products, including prostaglandins, and various marine and terrestrial metabolites.[1][2] Its presence often confers potent biological activity, ranging from anti-inflammatory to neuroprotective and anticancer effects.[1][3] Consequently, the development of efficient and stereocontrolled methods for the synthesis of this bicyclic system is paramount for enabling further investigation into its medicinal potential and for the total synthesis of complex natural products.
Strategic Approaches to the Oxabicyclo[3.3.0]octane Core
The construction of the fused five-membered rings of the oxabicyclo[3.3.0]octane core can be achieved through a variety of synthetic methodologies. The choice of strategy is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule. Key approaches include radical cyclizations, ring-closing metathesis, and various tandem or cascade reactions.
Radical Cyclizations: Harnessing Reactive Intermediates
Radical cyclizations have emerged as a powerful tool for the formation of five-membered rings. In the context of oxabicyclo[3.3.0]octane synthesis, these reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto a tethered alkene or alkyne, followed by a second cyclization to form the bicyclic system.
Manganese(III)-mediated oxidative radical cyclizations are particularly noteworthy.[4][5][6] These reactions often proceed with high regio- and stereoselectivity, providing a direct route to functionalized cis-fused oxabicyclo[3.3.0]octane derivatives.[4] The mechanism involves the oxidation of a 1,3-dicarbonyl compound or a related substrate by manganese(III) acetate to generate a radical intermediate, which then undergoes a cascade cyclization.
Illustrative Workflow: Manganese(III)-Mediated Radical Cyclization
Caption: Manganese(III)-mediated radical cascade cyclization.
A key advantage of this method is the ability to introduce functionality at various positions of the bicyclic core by choosing appropriately substituted starting materials.
Table 1: Comparison of Radical Cyclization Approaches
| Reagent/Catalyst | Substrate | Key Features | Typical Yields | Diastereoselectivity | Reference |
| Mn(OAc)₃ | Alkenyl β-keto esters | Forms cis-fused systems | 60-80% | High | [4] |
| Fe(ClO₄)₃ | Cyclopropanone thioacetals | Catalytic, mild conditions | 55-75% | High (cis-fused) | [7] |
| Bu₃SnH/AIBN | Alkenyl halides/xanthates | Chain reaction, neutral conditions | 50-90% | Substrate dependent | [8] |
Ring-Closing Metathesis (RCM): A Powerful C=C Bond Forming Strategy
Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, and its application to the formation of the oxabicyclo[3.3.0]octane core is a testament to its versatility.[9][10] This strategy involves the use of ruthenium-based catalysts, such as Grubbs' catalysts, to effect the intramolecular cyclization of a diene precursor.[11][12]
The success of the RCM approach is highly dependent on the design of the diene substrate. The strategic placement of the two olefinic tethers dictates the regiochemistry of the ring closure and the stereochemical outcome. This method is particularly useful for accessing both cis- and trans-fused systems, depending on the conformational biases of the acyclic precursor.
Experimental Protocol: Ring-Closing Metathesis for Oxabicyclo[3.3.0]octane Synthesis
-
Substrate Preparation: Synthesize the acyclic diene precursor containing two terminal olefins and the necessary oxygen functionality.
-
Degassing: Dissolve the diene substrate in a suitable solvent (e.g., dichloromethane or toluene) and thoroughly degas the solution with argon or nitrogen for at least 30 minutes to remove oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add the Grubbs' catalyst (typically 1-5 mol%) to the reaction mixture under an inert atmosphere.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by adding a scavenger such as ethyl vinyl ether. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired oxabicyclo[3.3.0]octane derivative.
Tandem and Cascade Reactions: Efficiency in Complexity Building
Tandem and cascade reactions offer an elegant and atom-economical approach to the oxabicyclo[3.3.0]octane core by forming multiple bonds in a single synthetic operation. These reactions are often triggered by a single event, such as the activation of an alkyne by a gold catalyst or the formation of an oxonium ion in a Prins cyclization.
Gold-Catalyzed Alkoxycyclization:
Recent advancements in gold catalysis have enabled the development of novel cascade reactions for the synthesis of complex oxygen-containing heterocycles.[13][14][15] In a typical scenario for oxabicyclo[3.3.0]octane synthesis, a gold(I) catalyst activates an alkyne moiety in the presence of a tethered alkene and a hydroxyl group.[14] This initiates a cascade of events, including an intramolecular alkoxycyclization followed by a cyclization of the alkene onto the resulting intermediate, to furnish the bicyclic core.
Proposed Mechanism: Gold-Catalyzed Alkoxycyclization Cascade
Caption: Gold-catalyzed cascade for oxabicyclo[3.3.0]octane synthesis.
This methodology allows for the rapid construction of highly functionalized and stereochemically complex oxabicyclo[3.3.0]octane systems.
Applications in Drug Discovery and Natural Product Synthesis
The synthetic methodologies described herein have been instrumental in the total synthesis of numerous natural products and the development of novel drug candidates.
Prostaglandins: The oxabicyclo[3.3.0]octane core is a central feature of many prostaglandins and their analogues.[1][2] Synthetic routes to this core have been pivotal in accessing these important lipid signaling molecules.
Nucleoside Analogues: Functionalized oxabicyclo[3.3.0]octane scaffolds have been employed as sugar mimics in the synthesis of nucleoside analogues with potential antiviral and anticancer activities.[16][17][18] The rigid bicyclic structure can lock the molecule in a specific conformation, leading to enhanced binding to biological targets.
Marine Natural Products: A significant number of bioactive metabolites isolated from marine organisms feature the oxabicyclo[3.3.0]octane framework.[19][20][21] Efficient synthetic access to this core is crucial for confirming their structures, elucidating their mechanisms of action, and providing a sustainable supply for further biological evaluation.
Future Perspectives
The synthesis of the oxabicyclo[3.3.0]octane core continues to be an active area of research. Future efforts will likely focus on the development of even more efficient and stereoselective methods, including asymmetric catalytic approaches. The exploration of novel cascade reactions and the use of sustainable and environmentally benign reagents will also be at the forefront of this field. As our understanding of the biological importance of this scaffold grows, so too will the demand for innovative synthetic strategies to access a wider diversity of oxabicyclo[3.3.0]octane-containing molecules for drug discovery and chemical biology.
References
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[The Synthesis of Novel Trans-Oxabicyclo[3][3]octane Systems as Potential Inhibitors of HIV Protease.]([Link])
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Chiral synthons for prostaglandin synthesis
Harnessing Chirality: A Technical Guide to Key Synthons for Prostaglandin Synthesis
Abstract
Prostaglandins (PGs) are a class of lipid autacoids that exhibit a vast range of physiological and pathological activities, making them crucial targets in drug development.[1][2] Their molecular architecture, characterized by a central cyclopentane ring bearing two aliphatic side chains and multiple contiguous stereocenters, presents a formidable challenge for synthetic organic chemists.[2] This technical guide provides an in-depth analysis of chiral synthons, which are indispensable tools for the stereocontrolled synthesis of these complex molecules. We will explore the strategic advantages of using pre-defined chiral building blocks, delve into the synthesis and application of cornerstone synthons like the Corey lactone, and examine convergent strategies such as the three-component coupling method.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of efficient and stereoselective routes to natural and analog prostaglandins.
Introduction: The Stereochemical Challenge of Prostaglandins
Prostaglandins are hormone-like messengers derived from arachidonic acid that mediate a wide array of biological functions, including inflammation, blood pressure regulation, and smooth muscle contraction.[1][6] The archetypal structure, Prostaglandin F2α (PGF2α), features a cyclopentane core with four contiguous stereocenters, demanding precise control over stereochemistry during synthesis.[2]
Historically, the synthesis of prostaglandins was hampered by low yields and the formation of complex mixtures of stereoisomers.[2][7] The development of synthetic strategies based on chiral synthons—stereochemically pure building blocks that contain one or more of the final product's chiral centers—revolutionized the field. This approach allows for the construction of the complex prostaglandin skeleton in a predictable and stereocontrolled manner, circumventing the need for difficult resolutions of racemic mixtures later in the synthetic sequence.[8][9]
Strategic Approaches to Chiral Synthons
Two primary strategies have emerged for generating the chiral synthons necessary for prostaglandin synthesis: the chiral pool approach and asymmetric synthesis.
-
Chiral Pool Synthesis: This strategy utilizes naturally occurring, inexpensive chiral molecules as starting materials. The inherent chirality of the starting material is transferred through a series of chemical transformations to the target synthon.
-
Asymmetric Synthesis: This approach creates chirality from achiral or racemic starting materials using chiral catalysts, reagents, or auxiliaries. This includes methods like catalytic asymmetric reactions and enzymatic resolutions.[10]
The choice of strategy often depends on factors such as the availability of starting materials, scalability, cost, and the desired stereochemical outcome.
Cornerstone Synthon: The Corey Lactone
The most influential and widely used chiral synthon in prostaglandin synthesis is the bicyclic lactone developed by E.J. Corey, commonly known as the "Corey lactone".[4][11][12] This intermediate is a masterpiece of synthetic design, as it elegantly solves the problem of installing the correct relative stereochemistry of the three contiguous chiral centers on the cyclopentane ring.
The Corey lactone and its derivatives serve as versatile precursors to a wide range of prostaglandins (PG1, PG2, and PG3 series).[4][5] Its rigid bicyclic structure locks the stereochemistry, which can then be revealed and elaborated to introduce the α and ω side chains.
Retrosynthetic Analysis and Key Features
The power of the Corey lactone lies in its ability to control the stereochemistry of the C11 hydroxyl group, the C8-C12 trans relationship, and the C12-ω-chain trans relationship. The lactone functionality serves as a protected form of the C11 hydroxyl and the C1 carboxylic acid, which are unmasked later in the synthesis.
Asymmetric Synthesis of the Corey Lactone
Numerous methods have been developed for the asymmetric synthesis of the Corey lactone.[4] One of the seminal approaches involves an asymmetric Diels-Alder reaction.[13] More recent advancements have focused on improving efficiency and scalability. For instance, chemoenzymatic methods utilizing lipase-mediated desymmetrization or Baeyer-Villiger monooxygenases offer highly enantioselective routes from simple starting materials.[10] Domino Michael-Michael reactions catalyzed by organocatalysts have also emerged as a powerful strategy, enabling the synthesis of the Corey lactone in high yield and enantiomeric excess in a reduced number of steps.[14]
The Three-Component Coupling Strategy
While the Corey lactone approach is linear (building the α-chain then the ω-chain), the three-component coupling strategy, pioneered by Noyori, offers a more convergent and highly efficient alternative.[3][15][16] This method involves the simultaneous coupling of three key synthons:
-
A chiral cyclopentenone derivative (the core).
-
A vinyl lithium or vinyl cuprate species (for the ω-chain).
-
An organometallic reagent containing the α-chain.
This powerful organometallic-mediated process allows for the rapid assembly of the entire prostaglandin skeleton in a single step.[3][17] The stereochemistry is controlled by the pre-existing chirality in the cyclopentenone and ω-chain synthons. Chiral cyclopentenones are themselves valuable synthons, and various methods, including chemical and enzymatic resolutions, have been developed for their preparation.[8]
| Strategy | Key Synthon(s) | Approach | Key Advantages |
| Corey Synthesis | Corey Lactone (Bicyclic δ-lactone) | Linear | Robust, well-established, excellent stereocontrol of the core.[4][11][12] |
| Three-Component Coupling | Chiral Cyclopentenone, ω-chain organometallic, α-chain organometallic | Convergent | Highly efficient, rapid assembly, modular.[3][15] |
| Enyne Cycloisomerization | Acyclic enyne precursors | Convergent | Builds the cyclopentane ring with high selectivity.[7] |
| Chemoenzymatic | Prochiral cyclopentane derivatives | Asymmetric Synthesis | High enantioselectivity, scalable, cost-effective.[10] |
Detailed Experimental Protocol: Chemoenzymatic Synthesis of a Chiral Lactone Precursor
This protocol describes a modern, scalable approach for synthesizing a key chiral lactone intermediate, similar to those used in recent concise prostaglandin syntheses, leveraging an enzymatic resolution step.[10]
Objective: To synthesize a chiral mono-acetate precursor via lipase-mediated desymmetrization of a prochiral diol.
Materials:
-
cis-Cyclopentene-1,4-diol
-
Vinyl acetate
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Anhydrous solvent (e.g., Toluene or Tert-butyl methyl ether)
-
Hexanes
-
Ethyl Acetate
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Temperature-controlled oil bath
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add cis-cyclopentene-1,4-diol (1.0 eq).
-
Dissolution: Add anhydrous solvent (e.g., Toluene, approx. 10 mL per gram of diol). Stir until the diol is fully dissolved.
-
Addition of Acylating Agent: Add vinyl acetate (1.5 eq) to the solution.
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, ~50-100 mg per gram of diol). The rationale for using an immobilized enzyme is its ease of removal (by simple filtration) and potential for recycling, making the process more scalable and cost-effective.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C). The enzymatic acylation will proceed stereoselectively, preferentially acylating one of the two enantiotopic hydroxyl groups.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until ~50% conversion is reached to maximize the enantiomeric excess (ee) of the mono-acetate product.
-
Workup: Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by silica gel column chromatography using a hexanes/ethyl acetate gradient to separate the desired chiral mono-acetate from unreacted diol and di-acetate byproduct.
-
Characterization: The purified mono-acetate should be characterized by NMR and its enantiomeric excess determined by chiral HPLC or GC analysis. This step is critical for validating the success of the asymmetric transformation.
Conclusion and Future Perspectives
The synthesis of prostaglandins has been a driving force in the development of modern synthetic organic chemistry. Chiral synthons, particularly the Corey lactone and chiral cyclopentenones, remain central to both academic and industrial production of these vital pharmaceuticals.[2][4] The ongoing evolution of synthetic methods, including the rise of powerful chemoenzymatic strategies and novel catalytic asymmetric reactions, continues to shorten synthetic routes and improve efficiency.[1][7][10] Future advancements will likely focus on further increasing the scalability and cost-effectiveness of these syntheses, making prostaglandin-based therapies more accessible and enabling the exploration of novel, structurally diverse analogs with enhanced therapeutic profiles.
References
- Recent advances in asymmetric total synthesis of prostaglandins. Organic & Biomolecular Chemistry (RSC Publishing).
- Recent Advances in Asymmetric Total Synthesis of Prostaglandins.
- Suzuki, M., Morita, Y., Koyano, H., Koga, M., & Noyori, R. (1990). Three-component coupling synthesis of prostaglandins. A simplified, general procedure. Tetrahedron, 46(13–14), 4809–4822.
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Stereochemistry of Bicyclic Ethers
Abstract
Bicyclic ethers are privileged structural motifs found in a vast array of biologically active natural products and pharmaceuticals.[1][2][3][4] Their rigid, three-dimensional architecture provides a unique scaffold for interacting with biological targets, often leading to enhanced potency and selectivity. However, the same conformational constraints that make them attractive also present significant challenges in their stereocontrolled synthesis. This guide provides a comprehensive exploration of the core principles governing the stereochemistry of bicyclic ethers, from fundamental conformational and stereoelectronic effects to advanced synthetic strategies and characterization techniques. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes field-proven insights and authoritative literature to explain the causality behind experimental choices, offering a robust framework for the rational design and synthesis of these complex molecules.
The Foundational Pillars: Conformational Rigidity and Stereoelectronic Effects
Understanding the stereochemistry of bicyclic ethers begins with an appreciation for their inherent structural properties. Unlike their flexible acyclic or monocyclic counterparts, the fused or bridged ring systems of bicyclic ethers dramatically restrict conformational freedom.[5][6] This rigidity is a double-edged sword: it provides a well-defined orientation for substituents, which is beneficial for molecular recognition, but it also means that the stereochemical outcome of synthetic reactions is profoundly influenced by subtle energetic preferences.
Conformational Analysis: A Locked Landscape
Bicyclic systems, such as those based on decalin or norbornane frameworks, adopt conformations that are often locked or have a high barrier to interconversion.[5][6] For instance, a system composed of two fused six-membered rings, like a bicyclic ether analog of decalin, can exist as distinct cis or trans fused isomers, which are not interconvertible without breaking bonds.[6] The introduction of an oxygen atom into the ring system further influences these preferences. The shorter C-O bond length compared to a C-C bond can alter bond angles and torsional strains, favoring specific chair, boat, or twist-boat conformations in the constituent rings.[5] This predictable conformational landscape is a key factor that synthetic chemists leverage to control the relative stereochemistry of substituents.
The Anomeric Effect: A Dominant Stereoelectronic Force
Perhaps the most critical principle governing the stereochemistry of bicyclic ethers is the anomeric effect . This stereoelectronic phenomenon describes the thermodynamic preference for an electronegative substituent at a carbon adjacent to a heteroatom (the anomeric carbon) to occupy the axial position, in defiance of steric hindrance.[7][8][9]
The effect is rationalized by a stabilizing hyperconjugation interaction between a lone pair of electrons on the endocyclic ether oxygen and the antibonding (σ) orbital of the C-X bond of the axial substituent.[7][9] For this overlap to be maximal, the orbitals must be anti-periplanar, a geometric arrangement that is perfectly achieved when the substituent is in the axial position. This n → σ interaction delocalizes electron density, lowers the overall energy of the molecule, and makes the axial conformer surprisingly stable.[10] The magnitude of the anomeric effect, typically 4-8 kJ/mol in sugars, is significant enough to override steric preferences in many bicyclic ether systems.[7]
Caption: Orbital overlap diagram illustrating the anomeric effect.
Architectures of Control: Stereoselective Synthetic Strategies
The synthesis of stereochemically defined bicyclic ethers is a testament to the ingenuity of modern organic chemistry. Success hinges on strategies that can precisely control the formation of multiple stereocenters, often in a single transformation.
Intramolecular Cyclization: Forging the Core
One of the most powerful approaches is the intramolecular cyclization of a carefully designed acyclic precursor. The pre-existing stereocenters in the starting material directly template the stereochemistry of the newly formed ring system.
-
Halogen- and Seleno-etherification: The reaction of an unsaturated alcohol with an electrophilic source of halogen (e.g., I₂) or selenium (e.g., PhSeCl) proceeds through a cyclic halonium/selenonium ion intermediate. The pendant hydroxyl group then attacks this intermediate in an intramolecular Sₙ2 fashion. This backside attack ensures a predictable anti-relationship between the newly installed C-O bond and the C-X bond, providing excellent diastereocontrol.
-
Reductive Cyclization of Hydroxy Ketones: The treatment of a hydroxy ketone with a reducing agent like triethylsilane (Et₃SiH) in the presence of a Lewis acid can furnish cyclic ethers. This method was successfully applied in the total synthesis of isolaurepan, where a hydroxy ketone was cyclized to form a seven-membered cyclic ether with high efficiency.[1]
Asymmetric Catalysis: Achieving Enantiocontrol
When the goal is to produce a single enantiomer of a bicyclic ether, asymmetric catalysis is the strategy of choice. Chiral catalysts create a chiral environment that energetically favors one reaction pathway over its mirror-image counterpart.
The Hajos-Parrish-Eder-Sauer-Weichert (HPESW) reaction , an organocatalyzed intramolecular aldol condensation, is a classic example. Using a simple chiral amine catalyst like (S)-proline, an achiral triketone can be cyclized to form a bicyclic ketol with high enantiomeric excess (ee).[11][12] This bicyclic scaffold is a crucial intermediate in the synthesis of steroids and other natural products.[11] The catalyst operates by forming a chiral enamine intermediate, which then undergoes a highly organized, face-selective intramolecular cyclization.[12]
Table 1: Comparison of Selected Asymmetric Cyclization Methods
| Reaction Name | Catalyst Type | Substrate | Typical ee (%) | Reference |
| HPESW Reaction | (S)-Proline | Prochiral Triketone | 73-96% | [12] |
| Oxo-Diels-Alder | Secondary Amine | Cyclic Enone + Aldehyde | >95% | [13] |
| Aza-BCH Synthesis | Chiral Brønsted Acid | Bicyclobutane + Imine | up to 99:1 er | [14] |
A Representative Protocol: Asymmetric Organocatalytic Aldol Cyclization
The following protocol outlines the general steps for an HPESW-type reaction, a self-validating system where the product's optical rotation serves as a direct measure of the catalyst's efficacy.
Objective: To synthesize the optically active bicyclic ketol (+)-2 from triketone 1.[11]
Materials:
-
Triketone 1
-
(S)-(-)-Proline (catalyst, ~3 mol%)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Dissolution (The "Why"): Dissolve (S)-(-)-proline in the anhydrous solvent. Causality: The proline must be fully dissolved to ensure a homogeneous catalytic environment. Water must be excluded as it can interfere with the enamine formation.
-
Substrate Addition: Add the triketone substrate to the catalyst solution under an inert atmosphere. Causality: The inert atmosphere prevents potential side reactions involving oxygen.
-
Reaction Monitoring: Stir the reaction at room temperature for several days. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: The reaction is often slow, and monitoring ensures it is run to completion without significant byproduct formation.
-
Workup: Once the reaction is complete, quench the reaction with a suitable aqueous solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography or recrystallization.
-
Validation: Characterize the product by NMR and mass spectrometry. Determine the enantiomeric excess by chiral HPLC or by measuring the specific rotation and comparing it to the literature value. Trustworthiness: The high ee and yield are direct validations of the protocol's stereocontrol.[11]
Caption: A generalized workflow for the synthesis of bicyclic ethers.
Verification and Assignment of Stereochemistry
Synthesizing the molecule is only half the battle; unequivocally determining its three-dimensional structure is paramount. A multi-pronged approach combining spectroscopic, crystallographic, and computational methods is the gold standard.
-
NMR Spectroscopy: Advanced 2D NMR techniques are indispensable. The Nuclear Overhauser Effect (NOE) provides through-space correlations between protons, allowing for the determination of their relative proximity and, by extension, the stereochemistry. For example, a strong NOE signal between two protons on a six-membered ring indicates a 1,3-diaxial relationship.[15]
-
X-ray Crystallography: This is the definitive method for determining the absolute and relative stereochemistry of a crystalline compound. The resulting crystal structure provides an unambiguous 3D map of the molecule, confirming bond connectivities and the spatial arrangement of all atoms.[16]
-
Computational Modeling: In cases where crystals cannot be obtained or NMR data is ambiguous, computational chemistry provides crucial insights. By calculating the relative energies of different possible diastereomers and their corresponding predicted NMR spectra, a comparison with experimental data can lead to a confident stereochemical assignment.[17]
Caption: A decision-making workflow for structural verification.
Impact and Application: Bicyclic Ethers in Drug Discovery
The structural and stereochemical principles discussed culminate in the vital role bicyclic ethers play in medicinal chemistry. Their rigid nature pre-organizes pharmacophoric elements, reducing the entropic penalty upon binding to a target and often leading to a significant increase in potency.
A landmark example is the development of Darunavir , a potent HIV-1 protease inhibitor.[18][19][20] The core of Darunavir features a stereochemically defined bis-tetrahydrofuran (bis-THF) ligand. This bicyclic ether moiety was inspired by natural products and designed to mimic peptide bonds, forming critical hydrogen-bonding interactions with the backbone of the HIV-1 protease active site.[18][19] The precise stereochemistry of the bis-THF scaffold is absolutely essential for its exceptional potency and favorable drug-resistance profile.[18] This case powerfully illustrates how mastering the stereochemistry of bicyclic ethers can translate directly into life-saving therapeutics.
Conclusion and Future Outlook
The stereochemistry of bicyclic ethers is a field where conformational analysis, stereoelectronic theory, and synthetic innovation converge. The inherent rigidity of these scaffolds provides both a challenge and an opportunity for chemists to exert precise control over molecular shape. As synthetic methodologies become more sophisticated, particularly in the realm of asymmetric catalysis, our ability to access novel and complex bicyclic ether architectures will continue to expand. For drug discovery professionals, a deep understanding of these principles is not merely academic; it is a critical tool for designing the next generation of potent, selective, and effective therapeutic agents. The continued exploration of this structural class promises to unlock new frontiers in medicine and natural product synthesis.
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An In-depth Technical Guide to (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene, a chiral bicyclic ether with significant potential as a versatile building block in synthetic and medicinal chemistry. We will delve into its chemical identity, stereospecific synthesis, physicochemical properties, and explore its current and potential applications in the realm of drug discovery and development. This document is intended to serve as a valuable resource for researchers seeking to leverage the unique structural and stereochemical features of this compound in their scientific endeavors.
Introduction: The Emergence of Bicyclic Scaffolds in Medicinal Chemistry
The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led drug discovery programs to explore chemical space beyond traditional flat, aromatic structures. Three-dimensional molecular architectures, such as bicyclic scaffolds, have garnered considerable attention due to their ability to present functional groups in well-defined spatial orientations, leading to improved interactions with biological targets. The rigid 2-oxabicyclo[3.3.0]octane core, in particular, offers a synthetically accessible and stereochemically rich framework for the design of innovative drug candidates. This guide focuses on the (S)-enantiomer of 5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene, a chiral synthon with functionalities amenable to a wide range of chemical transformations.
Chemical Identity and Physicochemical Properties
(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene is a chiral bicyclic compound that is a colorless liquid at room temperature.[1] Its unique structure, featuring a fused five-membered tetrahydrofuran ring and a cyclopentene ring with a stereodefined allylic substituent, makes it a valuable chiral building block in organic synthesis.
Table 1: Physicochemical Properties of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene
| Property | Value | Source |
| CAS Number | 1052236-86-8 | [2][3] |
| Molecular Formula | C₁₀H₁₄O | [3] |
| Molecular Weight | 150.22 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| IUPAC Name | (3aS)-3a-Allyl-3,3a,4,5-tetrahydro-2H-cyclopenta[b]furan | [4] |
| Synonyms | (S)-3a-Allyl-3,3a,4,5-tetrahydro-2H-cyclopenta[b]furan | [4] |
| Boiling Point | 217.2±7.0 °C (Predicted) | |
| Density | 0.99±0.1 g/cm³ (Predicted) | |
| Refractive Index | n20/D 1.497 |
Enantioselective Synthesis: The Pauson-Khand Reaction as a Key Strategy
The construction of the bicyclo[3.3.0]octane skeleton is efficiently achieved through the Pauson-Khand reaction, a powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[5] The intramolecular version of this reaction is particularly well-suited for the synthesis of fused bicyclic systems.[5] Achieving enantioselectivity is crucial for applications in drug development, and this can be accomplished by employing chiral auxiliaries or chiral ligands.[5]
Conceptual Workflow for Enantioselective Synthesis
The following diagram illustrates a plausible synthetic workflow for the enantioselective synthesis of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene, leveraging an asymmetric intramolecular Pauson-Khand reaction.
Caption: Synthetic workflow for (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene.
Detailed Experimental Protocol (Plausible)
This protocol is a representative, plausible procedure based on established methodologies for asymmetric Pauson-Khand reactions.[6][7]
Step 1: Synthesis of the Enyne Precursor
-
To a solution of a suitable chiral allylic alcohol (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add propargyl bromide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enyne precursor.
Step 2: Asymmetric Intramolecular Pauson-Khand Reaction
-
In a Schlenk flask, dissolve the enyne precursor (1.0 eq) in anhydrous toluene.
-
Add dicobalt octacarbonyl (1.1 eq) and a chiral phosphine ligand such as (S)-BINAP (0.1 eq).
-
Place the reaction under a carbon monoxide atmosphere (balloon).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove cobalt residues.
-
Concentrate the filtrate under reduced pressure and purify the resulting cyclopentenone intermediate by flash column chromatography.
Step 3: Reduction and Dehydration
-
Dissolve the cyclopentenone intermediate (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise and stir for 1 hour.
-
Quench the reaction with acetone and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water. Dry the organic layer and concentrate.
-
The resulting crude alcohol is then subjected to dehydration using a mild acid catalyst (e.g., p-toluenesulfonic acid) in toluene with azeotropic removal of water to yield the final product, (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene.
-
Purify the final compound by vacuum distillation or flash column chromatography.
Applications in Drug Discovery and Development
The rigid, three-dimensional structure of the 2-oxabicyclo[3.3.0]octane core makes it an attractive scaffold for the design of biologically active molecules.
As a Chiral Building Block
(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene serves as a valuable chiral building block for the synthesis of more complex molecules.[8] The allyl group and the double bond within the cyclopentene ring provide two reactive handles for further functionalization, allowing for the introduction of diverse pharmacophoric features.
Potential Therapeutic Areas
Derivatives of the bicyclo[3.3.0]octane scaffold have shown promise in several therapeutic areas:
-
Type 2 Diabetes: Bicyclo[3.3.0]octane derivatives have been synthesized and identified as inhibitors of dipeptidyl peptidase 4 (DPP-4), a key enzyme in glucose metabolism.[9][10] Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes.
-
Neurodegenerative Disorders: Azabicyclo[3.3.0]octane derivatives have been investigated as potential treatments for neurodegenerative conditions such as Alzheimer's disease.[11] The rigid framework can help in positioning key functionalities to interact with specific receptors or enzymes in the central nervous system.
-
Anticancer Agents: Nucleoside analogues incorporating an oxabicyclo[3.3.0]octane moiety have been synthesized and evaluated for their antitumor activity.[12] Some of these compounds have demonstrated the ability to inhibit the multiplication of cancer cells.
The following diagram illustrates the potential drug discovery workflow starting from (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene.
Caption: Drug discovery workflow utilizing the title compound.
Conclusion and Future Perspectives
(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene is a chiral synthon with considerable potential for the synthesis of complex and biologically active molecules. The well-established Pauson-Khand reaction provides a reliable route to its bicyclic core, with asymmetric variants enabling enantioselective synthesis. Its utility as a chiral building block, coupled with the demonstrated biological activity of related scaffolds, positions it as a valuable tool for medicinal chemists. Future research will likely focus on the development of more efficient and scalable synthetic routes and the exploration of its derivatives in a broader range of therapeutic targets. The continued interest in three-dimensional molecular architectures in drug discovery ensures that chiral bicyclic ethers like (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene will remain at the forefront of innovative pharmaceutical research.
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A Technical Guide to (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene: Synthesis, Stereochemical Integrity, and Applications
Foreword: Unveiling a Versatile Chiral Building Block
In the landscape of modern drug discovery and asymmetric synthesis, the demand for structurally rigid, stereochemically defined building blocks is insatiable. These molecular frameworks serve as the foundation upon for which complex, biologically active molecules are constructed. The bicyclo[3.3.0]octane skeleton, a fused five-membered ring system, has long been recognized for its prevalence in a multitude of natural products. The introduction of heteroatoms into this scaffold, such as in the 2-oxabicyclo[3.3.0]octane core, imparts unique conformational constraints and electronic properties that are of significant interest to medicinal chemists. This guide provides an in-depth technical overview of a particularly valuable derivative: (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene, a chiral bicyclic ether poised for a range of synthetic transformations. We will delve into its precise nomenclature, stereospecific synthesis, comprehensive characterization, and its emerging applications as a chiral auxiliary in the pharmaceutical sciences.
Nomenclature and Structural Elucidation
The precise identification of a chiral molecule is paramount. The compound of interest is commonly referred to by the semi-systematic name (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene . However, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the more systematic name is (3aS)-3a-prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan [1]. The "(S)" and "(3aS)" descriptors define the absolute stereochemistry at the bridgehead carbon, which is crucial for its utility in asymmetric synthesis.
Table 1: Physicochemical Properties of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene
| Property | Value | Source |
| CAS Number | 1052236-86-8 | [2] |
| Molecular Formula | C₁₀H₁₄O | [1][2] |
| Molecular Weight | 150.22 g/mol | [1][2][3] |
| Appearance | Colorless Liquid | - |
| Optical Activity | [α]/D -108±5°, c = 1 in methanol | [3] |
| Refractive Index | n20/D 1.497 | [3] |
| Purity (GC) | ≥97.0% | [3] |
| Enantiomeric Ratio | ≥99.0:1.0 (GC) | [3] |
The structural integrity and absolute configuration of this molecule are unequivocally established through advanced spectroscopic techniques, most notably Vibrational Circular Dichroism (VCD).
Definitive Stereochemical Assignment via Vibrational Circular Dichroism (VCD)
For chiral molecules in the solution state, where X-ray crystallography is not feasible, VCD has emerged as a powerful tool for the unambiguous determination of absolute configuration.[4] By comparing the experimentally measured VCD spectrum with that calculated ab initio using Density Functional Theory (DFT), a direct correlation of the molecule's absolute handedness can be made.[4] The VCD and infrared absorbance spectra for (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene have been reported and serve as a benchmark for its stereochemical verification[4]. This technique is particularly valuable in pharmaceutical development, where precise stereochemical control is a regulatory and efficacy mandate.
Stereoselective Synthesis
The synthesis of enantiomerically pure 2-oxabicyclo[3.3.0]octane derivatives is a significant challenge in organic chemistry. A patented method outlines a viable pathway to (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene, ensuring high stereochemical fidelity. While the full experimental details from the patent are not publicly available, a plausible retrosynthetic analysis can be constructed based on established methodologies for forming bicyclic ethers.
A likely synthetic strategy involves an intramolecular cyclization of a chiral cyclopentenol derivative. This approach leverages a pre-existing stereocenter to direct the formation of the bicyclic system.
Diagram 1: Plausible Retrosynthetic Pathway
Caption: Chiral resolution workflow.
The resulting diastereomers possess different physical properties, allowing for their separation by standard chromatographic techniques like silica gel column chromatography. [5]Subsequent cleavage of the separated diastereomers, for instance by methanolysis, regenerates the enantiomerically pure alcohols and the chiral auxiliary. [5]This methodology is valuable for obtaining enantiopure materials for further synthesis or biological evaluation.
Furthermore, the distinct signals of the diastereomeric products in NMR spectra can be used to determine the absolute configuration of the alcohol. [5]
A Scaffold for Bioactive Molecules
The broader 2-oxabicyclo[3.3.0]octane framework is a key structural motif in a variety of biologically active compounds, including prostaglandins and nucleoside analogues with potential anticancer and antiviral properties. [6][7]The rigid bicyclic system serves to orient substituents in a well-defined three-dimensional space, which is often a prerequisite for potent and selective interaction with biological targets like enzymes and receptors. The presence of the allyl group in (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene provides a versatile chemical handle for further functionalization through reactions such as olefin metathesis, hydroboration-oxidation, or epoxidation, opening avenues for its use as a starting material in the synthesis of more complex bioactive molecules.
Spectroscopic Characterization
Table 2: Representative NMR Data for a Derivative of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene
| ¹H-NMR (400 MHz, CDCl₃) δ | ¹³C-NMR (100 MHz, CDCl₃) δ |
| 5.90-5.77 (m, 1H) | 172.4 |
| 5.09-4.99 (m, 2H) | 136.8 |
| 4.14-4.05 (m, 1H) | 117.9 |
| 3.85-3.71 (m, 2H) | 116.6 |
| 2.70 (dd, 1H) | 71.1 |
| 2.43 (dd, 1H) | 65.8 |
| 2.28-1.87 (m, 4H) | 54.7 |
| 1.73-1.20 (m, 14H) | 51.3 |
| - | 41.6 |
| - | 40.3 |
| - | 38.0 |
| - | 36.6 |
| - | 35.9 |
| - | 35.0 |
| - | 31.8 |
| - | 25.1 |
| - | 22.5 |
| - | 21.4 |
| - | 14.0 |
Data is for a derivative formed from the reaction of ALBO and is illustrative of the types of signals expected. Sourced from the supporting information of a Royal Society of Chemistry publication. [8] Expected Spectroscopic Features:
-
¹H-NMR: The spectrum would be characterized by signals in the olefinic region (δ 5.0-6.0 ppm) corresponding to the allyl group and the internal double bond of the bicyclic system. The aliphatic protons on the fused ring system would appear as a series of complex multiplets in the upfield region (δ 1.5-4.0 ppm).
-
¹³C-NMR: The carbon spectrum would show distinct signals for the sp² carbons of the two double bonds and the sp³ carbons of the bicyclic framework, including the characteristic signal for the carbon atom adjacent to the ether oxygen.
-
IR Spectroscopy: The IR spectrum would exhibit characteristic C-H stretching vibrations for both sp² and sp³ hybridized carbons, C=C stretching bands, and a prominent C-O-C stretching vibration for the ether linkage.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 150.22 g/mol , along with a fragmentation pattern characteristic of the bicyclic ether structure.
Conclusion and Future Outlook
(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene represents a valuable and versatile tool for the modern synthetic chemist. Its rigid, stereodefined structure, confirmed by advanced techniques like VCD, makes it an excellent chiral auxiliary for the resolution of racemic compounds. The presence of reactive functional groups—an allyl moiety and an internal double bond—within a constrained bicyclic framework presents numerous opportunities for its elaboration into more complex molecular architectures. As the quest for novel, stereochemically pure therapeutic agents continues, the strategic application of such well-defined chiral building blocks will undoubtedly play a pivotal role in accelerating the drug discovery and development process. Further exploration of the reactivity of this scaffold is warranted and is expected to unveil new applications in the synthesis of natural products and novel pharmaceuticals.
References
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He, Y., Wang, B., Dukor, R. K., & Nafie, L. A. (2011). Determination of absolute configuration of chiral molecules using vibrational optical activity: A review. Applied Spectroscopy, 65(7), 699-723.
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Royal Society of Chemistry. (n.d.). Synthesis of glycosyl donor 7. Supporting Information.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57372770, (S)-5-Allyl-2-oxabicyclo(3.3.0)oct-8-ene.
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Benchchem. (n.d.). (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57372770, (S)-5-Allyl-2-oxabicyclo(3.3.0)oct-8-ene.
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ResearchGate. (2025). Highly efficient chiral resolution and determination of absolute configuration of 2-alkanols by using a cyclopenta[b]furan derivative.
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Sigma-Aldrich. (n.d.). (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene.
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Santa Cruz Biotechnology. (n.d.). (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene.
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Kobayashi, T., Ono, K., & Kato, H. (n.d.). Reinvestigation of absolute stereostructure of (-)-rosiridol: structures of monoterpene glycosides, rosiridin, rosiridosides A. SciSpace.
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Tănase, C., Drăghici, C., Căproiu, M. T., Pintilie, L., Nita, S., Hanganu, A., & Maganu, M. (2022). A NEW WAY TO NUCLEOSIDES WITH AN OXABICYCLO[3.3.0]OCTANE SCAFFOLD FROM AN ADVANCED INTERMEDIATE IN THE SYNTHESIS OF THE PROSTAGLANDIN ANALOG, CLOPROSTENOL. Revue Roumaine de Chimie, 67(4-5), 255-261.
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Tănase, C., Drăghici, C., Căproiu, M. T., Pintilie, L., Nita, S., Hanganu, A., & Maganu, M. (2010). SYNTHESIS OF NEW OXABICYCLO[3.3.0]OCTANE NUCLEOSIDE ANALOGUES WITH PYRIMIDINE BASES. Revue Roumaine de Chimie.
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Molecular weight of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene
An In-Depth Technical Guide to the Molecular Weight of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene
Introduction
(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene is a chiral bicyclic ether that serves as a valuable building block in synthetic organic chemistry.[1] Its specific stereochemistry and functional groups make it a useful intermediate in the synthesis of more complex molecules. For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental physicochemical properties is non-negotiable. Foremost among these is the molecular weight, a cornerstone parameter that underpins nearly all quantitative aspects of chemical synthesis, analysis, and formulation.
This guide provides a detailed examination of the molecular weight of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene, breaking down its calculation from first principles and exploring the critical role this value plays in a scientific setting.
Molecular Composition and Formula
The first step in determining the molecular weight is to establish the precise molecular formula of the compound. (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene is composed of carbon, hydrogen, and oxygen atoms. Its definitive molecular formula is C₁₀H₁₄O .[2][3][4][5]
This formula indicates that each molecule of the compound contains:
-
10 atoms of Carbon (C)
-
14 atoms of Hydrogen (H)
-
1 atom of Oxygen (O)
Fundamental Principles: Atomic Weights of Constituent Elements
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The atomic weight of an element is the weighted average mass of its naturally occurring isotopes.[6][7] For high-precision work, it is essential to use the standard atomic weight values established by the International Union of Pure and Applied Chemistry (IUPAC).
The table below summarizes the standard atomic weights of the elements present in (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene.
| Element | Symbol | Number of Atoms | Standard Atomic Weight (amu) |
| Carbon | C | 10 | 12.011[6][8] |
| Hydrogen | H | 14 | 1.008[9][10][11] |
| Oxygen | O | 1 | 15.999[12][13][14] |
Calculation of Molecular Weight
The molecular weight (MW) is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.
Formula: MW = (No. of C atoms × AW of C) + (No. of H atoms × AW of H) + (No. of O atoms × AW of O)
Step-by-Step Calculation:
-
Carbon Contribution: 10 atoms × 12.011 amu/atom = 120.110 amu
-
Hydrogen Contribution: 14 atoms × 1.008 amu/atom = 14.112 amu
-
Oxygen Contribution: 1 atom × 15.999 amu/atom = 15.999 amu
Total Molecular Weight: 120.110 amu + 14.112 amu + 15.999 amu = 150.221 amu
The molecular weight is therefore approximately 150.22 g/mol . This calculated value is consistent with figures published by major chemical suppliers and databases.[2][4][15]
Visualization of the Calculation Workflow
The logical flow from the molecular formula to the final molecular weight can be visualized as follows:
Caption: Workflow for calculating molecular weight.
Significance and Application in Research and Drug Development
A precise molecular weight is not merely a descriptive statistic; it is a functional necessity for accurate and reproducible scientific work.
Stoichiometric Calculations
In organic synthesis, reactants are combined in specific molar ratios. The molecular weight is the conversion factor between the mass of a substance (which is measured on a balance) and its amount in moles. All synthetic protocols rely on this conversion to ensure that reactants are used in the correct proportions, maximizing yield and minimizing side reactions.
Preparation of Standard Solutions
The preparation of solutions with a specific molar concentration (molarity) is a daily task in research and quality control labs. The molecular weight is essential for calculating the mass of the solute required to achieve a target concentration in a given volume of solvent.
Example Protocol: Preparation of a 10 mM Stock Solution
-
Objective: Prepare 10 mL of a 10 millimolar (mM) stock solution of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene in a suitable solvent (e.g., DMSO).
-
Calculation:
-
Target Molarity (M) = 10 mM = 0.010 mol/L
-
Volume (V) = 10 mL = 0.010 L
-
Molecular Weight (MW) = 150.22 g/mol
-
Mass required (m) = M × V × MW
-
Mass = 0.010 mol/L × 0.010 L × 150.22 g/mol = 0.015022 g = 15.022 mg
-
-
Procedure:
-
Accurately weigh 15.0 mg of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene using an analytical balance.
-
Quantitatively transfer the compound to a 10 mL volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the compound.
-
Once fully dissolved, add solvent up to the 10 mL calibration mark.
-
Stopper and invert the flask several times to ensure homogeneity.
-
This self-validating protocol ensures that the final concentration is accurate because it is based on a precisely weighed mass and a calibrated volume, linked by the compound's exact molecular weight.
Analytical Chemistry
The molecular weight is a key identifier in many analytical techniques:
-
Mass Spectrometry (MS): In MS, the molecular weight determines the mass-to-charge ratio (m/z) of the molecular ion peak ([M]⁺ or [M+H]⁺). This peak is often the most critical piece of data for confirming the identity of a synthesized compound.
-
Elemental Analysis: This technique determines the elemental composition of a sample. The experimentally determined percentages of carbon, hydrogen, and oxygen must correspond to the theoretical percentages calculated from the molecular formula and weight, thereby confirming the compound's purity and identity.
Conclusion
The molecular weight of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene is 150.22 g/mol . This value is derived from its molecular formula, C₁₀H₁₄O, and the standard atomic weights of its constituent elements. As a fundamental parameter, it is indispensable for the accurate execution of stoichiometric calculations, the preparation of analytical solutions, and the structural confirmation of the molecule, making it a critical piece of data for any researcher working with this compound.
References
- Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry. (2025). Google Cloud.
- (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene.
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- What is the
- Standard
- What Is The Atomic Weight Of Carbon? (2025). Chemistry For Everyone - YouTube.
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- Oxygen Weight: How Much Does O2 Weigh? (2025). crown.edu.
- (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene, 1G. Lab Pro Inc.
- (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene | CAS 1052236-86-8. Santa Cruz Biotechnology.
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- Hydrogen. Wikipedia.
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Biological activity of oxabicyclo[3.3.0]octane derivatives
An In-Depth Technical Guide to the Biological Activity of Oxabicyclo[3.3.0]octane Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The oxabicyclo[3.3.0]octane core, a fused bicyclic ether, represents a conformationally constrained and stereochemically rich scaffold that has garnered significant interest in medicinal chemistry. Its rigid three-dimensional structure makes it an attractive bioisostere for furanose rings in nucleosides and a key structural motif in various natural products and synthetic compounds. This guide provides a comprehensive overview of the diverse biological activities exhibited by oxabicyclo[3.3.0]octane derivatives, delving into their anticancer, anti-inflammatory, and antiviral properties. We will explore the synthetic strategies employed to access this scaffold, analyze structure-activity relationships, and present detailed experimental protocols and mechanistic insights to provide a valuable resource for researchers and drug development professionals.
The Oxabicyclo[3.3.0]octane Scaffold: A Privileged Structure in Drug Discovery
The oxabicyclo[3.3.0]octane skeleton, also known as a pentalenofuran, consists of two fused five-membered rings, one of which is a tetrahydrofuran. This compact and rigid framework imparts unique conformational properties to molecules, allowing for precise spatial orientation of functional groups. This structural rigidity is highly advantageous in drug design, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.
Derivatives of this scaffold have been explored as analogues of prostaglandins and nucleosides, where the oxabicyclo[3.3.0]octane moiety replaces the natural cyclopentane or furanose ring, respectively.[1][2] This substitution dramatically alters the molecule's shape and flexibility, often leading to novel biological activities or improved pharmacological profiles.
Synthetic Pathways to the Core Scaffold
The construction of the oxabicyclo[3.3.0]octane core is a key challenge that has been addressed through various synthetic strategies. A common approach involves the intramolecular cyclization of functionalized cyclopentane precursors. For instance, the synthesis of nucleoside analogues often starts from an advanced intermediate used in the synthesis of prostaglandin analogues like Cloprostenol.[1]
A noteworthy synthetic method is the Dowd-Beckwith rearrangement, a radical-mediated ring expansion process. In this approach, 8-iodooxabicyclo[3.2.1]octanes can be converted into 2-oxabicyclo[3.3.0]octane derivatives upon treatment with radical initiators, showcasing a sophisticated method for skeletal rearrangement.[3]
Workflow for a Representative Synthesis: Vorbruggen Nucleoside Synthesis
The Vorbruggen reaction is a powerful method for forming the N-glycosidic bond in nucleoside analogues. The following workflow outlines the key steps for synthesizing oxabicyclo[3.3.0]octane nucleoside analogues.[2]
Caption: General workflow for Vorbruggen synthesis of oxabicyclo[3.3.0]octane nucleosides.
Anticancer and Cytotoxic Activity
One of the most extensively studied biological activities of oxabicyclo[3.3.0]octane derivatives is their potential as anticancer agents. Research has primarily focused on nucleoside analogues where the oxabicyclo[3.3.0]octane system serves as a sugar mimic.[4]
Nucleoside Analogues as Antineoplastic Agents
By replacing the flexible sugar moiety of natural pyrimidine nucleosides with a rigid oxabicyclo[3.3.0]octane fragment, researchers have developed compounds with significant cytotoxic activity against cancer cell lines.[2] These analogues are thought to interfere with nucleic acid metabolism, a hallmark of rapidly proliferating cancer cells.
Studies on Jurkat T lymphoblasts (a leukemia cell line) have shown that modifying the pyrimidine base has a profound impact on biological activity. For example, while the thymine-based analogue (T-34) showed no significant activity, the uracil (U-34) and 5-iodouracil (5-IU-34) derivatives proved to disturb the metabolism of uridine and thymidine in these cancer cells.[2] Further investigation revealed that other 5-substituted uracil analogues, such as those containing fluorine (F-U-34), chlorine (Cl-U-34), and bromine (Br-U-34), could restrict cell viability and multiplication more effectively than the parent U-34 compound.[2]
Quantitative Data on Cytotoxicity
The following table summarizes the effects of various nucleoside analogues on the viability and multiplication of Jurkat T lymphoblasts.
| Compound ID | Pyrimidine Base | Concentration (µM) | Effect on Cell Viability/Multiplication | Citation |
| U-34 | Uracil | 50 | Baseline inhibitory activity | [2] |
| T-34 | Thymine | 0-30 | No significant activity | [2] |
| F-U-34 | 5-Fluorouracil | 6.25, 12.5 | Active at lower concentrations | [2] |
| Cl-U-34 | 5-Chlorouracil | 50 | More profound inhibition than U-34 | [2] |
| Br-U-34 | 5-Bromouracil | 6.25 - 50 | Concentration-independent inhibition | [2] |
| I-U-34 | 5-Iodouracil | 50 | More profound inhibition than U-34 | [2] |
Mechanism of Action: Interference with Nucleoside Metabolism
The primary anticancer mechanism for these analogues appears to be the inhibition of nucleoside uptake. The F-U-34, Cl-U-34, Br-U-34, and I-U-34 compounds were all shown to inhibit uridine uptake by Jurkat cells, an effect that was more pronounced than the direct impact on cell viability.[2] This suggests that the compounds competitively block nucleoside transporters or are recognized by salvage pathway enzymes, thereby depriving the cancer cells of essential precursors for DNA and RNA synthesis.
Caption: Proposed mechanism of anticancer action via inhibition of nucleoside uptake.
Experimental Protocol: Cell Viability/Multiplication (MTS Assay)
This protocol is based on the methodology used to assess the cytotoxicity of oxabicyclo[3.3.0]octane nucleoside analogues.[2]
-
Cell Culture: Maintain Jurkat T lymphoblasts in an appropriate culture medium according to supplier (e.g., ECACC) recommendations. Passage cells every 48 hours to maintain logarithmic growth.
-
Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per 100 µL of medium per well.
-
Compound Treatment: Add the oxabicyclo[3.3.0]octane derivatives to the wells at desired final concentrations (e.g., 6.25, 12.5, 25, 50 µM). Include a solvent control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTS Assay: Add 20 µL of a tetrazolium salt solution (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance (optical density) at 490 nm using a microplate reader.
-
Analysis: Express results as a percentage of the solvent control to determine the reduction in cell viability/multiplication.
Anti-inflammatory Activity
The oxabicyclo[3.3.0]octane scaffold is also present in natural products with significant anti-inflammatory properties.
Oligostilbenes and Neuroinflammation
Latifoliols A and B are oligostilbenes isolated from the plant Gnetum latifolium that feature a unique bridged 3-oxabicyclo[3.3.0]octane moiety.[5] These compounds were investigated for their potential to inhibit neuroinflammation. In a key experiment, they were tested for their ability to reduce nitric oxide (NO) secretion in microglial BV-2 cells, a common model for neuroinflammation. The overproduction of NO is a critical factor in inflammatory neurodegenerative processes. The study found that several related stilbene derivatives strongly inhibited NO secretion, highlighting the potential of this structural class in managing neuroinflammatory conditions.[5]
Cyclooxygenase (COX) Inhibition
Certain polyketides isolated from the fungus Sparticola junci, which bear a 1-oxabicyclo[3.3.0]octane subunit, have demonstrated inhibitory activity against both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[6] These enzymes are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). The compounds showed high inhibitory activity, establishing them as potential leads for the development of new anti-inflammatory agents.[6]
Lignans and Leukocyte Activity
A lignan named asarinin B, containing a dioxabicyclo[3.3.0]octane core, was isolated from Asarum heterotropoides.[7] This compound, along with others from the same plant extract, showed potent in vitro anti-inflammatory activity by inhibiting the release of β-glucuronidase in polymorphonuclear leukocytes (PMNs).[7]
Antiviral Properties
The exploration of oxabicyclo[3.3.0]octane derivatives as antiviral agents has yielded more modest results, but it remains an area of interest.
HIV Protease Inhibition
Synthetic efforts have been directed toward creating novel trans-3-oxabicyclo[3.3.0]octane systems as potential inhibitors of HIV protease, a critical enzyme for viral replication. While the prepared compounds demonstrated weak activity, with IC₅₀ values in the range of 70-100 µM, this work provides a foundation for designing more potent inhibitors based on this scaffold.[8]
Other studies synthesizing different derivatives of the oxabicyclo[3.3.0]octane structure also reported very modest antiviral activity, suggesting that specific structural features and substitutions are critical for achieving high potency in this therapeutic area.[9]
Conclusion and Future Perspectives
The oxabicyclo[3.3.0]octane scaffold is a versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a wide spectrum of biological activities. The most promising results have been observed in the field of oncology, where nucleoside analogues incorporating this rigid core exhibit potent cytotoxicity by disrupting fundamental metabolic pathways in cancer cells. Furthermore, its presence in natural products with significant anti-inflammatory and neuroprotective effects underscores its potential for treating inflammatory diseases.
Future research should focus on:
-
Expanding Structural Diversity: Synthesizing new libraries of derivatives to perform comprehensive structure-activity relationship (SAR) studies.
-
Elucidating Mechanisms: Moving beyond cellular assays to identify the precise molecular targets (e.g., specific enzymes or transporters) of the most active compounds.
-
Improving Pharmacokinetics: Optimizing lead compounds to enhance their drug-like properties, including solubility, stability, and bioavailability, to translate in vitro potency into in vivo efficacy.
By leveraging the unique stereochemical and conformational properties of the oxabicyclo[3.3.0]octane core, researchers are well-positioned to develop novel therapeutics for some of today's most challenging diseases.
References
- Santos, M. R. de L., et al. (2000). Synthesis of Functionalized g-Spirolactone and 2-Oxabicyclo[3.3.0]octane Derivatives from Nucleophilic Oxirane Ring Opening.
- Tanase, C., et al. (n.d.). SYNTHESIS OF NEW OXABICYCLO[3.3.0]OCTANE NUCLEOSIDE ANALOGUES WITH PYRIMIDINE BASES. Revue Roumaine de Chimie.
- Tanase, C., et al. (2011). ChemInform Abstract: Synthesis of New Oxabicyclo[3.3.0]octane Nucleoside Analogues with Pyrimidine Bases. ResearchGate.
- Ryzhikova, O. V., et al. (2021). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI.
- Tanase, C., et al. (2022). A NEW WAY TO NUCLEOSIDES WITH AN OXABICYCLO[3.3.0]OCTANE SCAFFOLD FROM AN ADVANCED INTERMEDIATE IN THE SYNTHESIS OF THE PROSTAGLANDIN ANALOG, CLOPROSTENOL. ResearchGate.
- Lee, J., et al. (2019). Oligostilbenes from the leaves of Gnetum latifolium and their biological potential to inhibit neuroinflammation. PubMed.
- Thieme E-Journals. (n.d.). Synthesis / Full Text. Thieme Connect.
- Ryzhikova, O. V., et al. (2020). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Preprints.org.
- Kim, H. J., et al. (2010). Synthesis and biological evaluation of bicyclo[3.3.0]octane derivatives as dipeptidyl peptidase 4 inhibitors for the treatment of type 2 diabetes. PubMed.
-
LookChem. (n.d.). The Synthesis of Novel Trans-Oxabicyclo[4][4]octane Systems as Potential Inhibitors of HIV Protease. Available at:
- Ma, L., et al. (2017). Chemical Constituents from the Roots and Rhizomes of Asarum heterotropoides var. mandshuricum and the In Vitro Anti-Inflammatory Activity. ResearchGate.
- Proksch, P., et al. (2021). COX Inhibitory and Cytotoxic Naphthoketal-Bearing Polyketides from Sparticola junci. MDPI.
- Dowd, P., & Zhang, W. (1994). Complex examples of the Dowd-Beckwith rearrangement: A free radical route to 2-oxabicyclo 3.3.0octan-3,6-diones. ResearchGate.
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- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Methodological & Application
Application Note: Enantioselective Synthesis of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene
Abstract
This application note provides a detailed protocol and scientific rationale for the enantioselective synthesis of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene, a valuable chiral building block in organic synthesis. The cornerstone of this methodology is a Palladium-catalyzed Asymmetric Allylic Alkylation (AAA), a powerful C-C bond-forming reaction.[1] Specifically, this guide will focus on the desymmetrization of a meso-diacetate precursor, a strategy that efficiently establishes the stereochemistry of the target molecule. This document is intended for researchers and professionals in drug development and chemical synthesis, offering both a step-by-step experimental guide and an in-depth look at the underlying mechanistic principles.
Introduction: The Significance of Chiral Bicyclic Ethers
Chiral bicyclic ethers, such as the 2-oxabicyclo[3.3.0]octane core, are prevalent structural motifs in a wide array of biologically active natural products and pharmaceutical agents. Their rigid, three-dimensional architecture often imparts specific conformational constraints that are crucial for molecular recognition and biological activity. The (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene, with its defined stereochemistry and versatile allyl group, serves as a key intermediate for the elaboration into more complex molecular targets.
The primary challenge in synthesizing such molecules lies in the precise control of stereochemistry. The Palladium-catalyzed Asymmetric Allylic Alkylation (AAA), pioneered by Barry M. Trost, has emerged as a robust and elegant solution to this challenge.[2] This reaction allows for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds, making it an indispensable tool in modern asymmetric synthesis.[1]
Synthetic Strategy: Desymmetrization via Trost Asymmetric Allylic Alkylation
The chosen synthetic route hinges on the desymmetrization of a prochiral meso-starting material, cis-3,5-diacetoxycyclopentene. This approach is highly efficient as it generates the desired enantiomer from an achiral precursor in a single stereochemistry-defining step. The overall transformation involves two key palladium-catalyzed steps: an initial asymmetric allylic alkylation to introduce the allyl group and set the stereocenter, followed by an intramolecular cyclization to form the bicyclic ether.
The success of this enantioselective transformation is critically dependent on the choice of the chiral ligand. The Trost ligands, which are C2-symmetric chiral diamine derivatives, are particularly effective in this regard. These ligands coordinate to the palladium center, creating a chiral environment that dictates the facial selectivity of the nucleophilic attack on the π-allylpalladium intermediate.
Reaction Mechanism
The catalytic cycle of the Trost Asymmetric Allylic Alkylation can be summarized as follows:
-
Oxidative Addition: The Pd(0) catalyst coordinates to the alkene of the meso-diacetate and undergoes oxidative addition, displacing one of the acetate leaving groups to form a symmetrical π-allylpalladium(II) complex.
-
Chiral Ligand Influence: The chiral ligand, bound to the palladium center, renders the two termini of the π-allyl complex diastereotopic.
-
Nucleophilic Attack: The allyl nucleophile, in this case, generated from an allyl source like allyltrimethylsilane, attacks one of the enantiotopic termini of the π-allyl complex. The chiral ligand environment directs this attack to preferentially occur at one face, leading to the formation of the desired enantiomer.
-
Intramolecular Cyclization: Following the initial allylation, a subsequent intramolecular palladium-catalyzed reaction facilitates the cyclization of the remaining alcohol (after deacetylation) onto the double bond, forming the 2-oxabicyclo[3.3.0]oct-8-ene core.
-
Reductive Elimination & Catalyst Regeneration: Reductive elimination regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| cis-3,5-Diacetoxycyclopentene | ≥98% | Sigma-Aldrich |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Strem Chemicals |
| (1S,2S)-(-)-1,2-Diaminocyclohexane-N,N'-bis(2-diphenylphosphinobenzoyl) (Trost Ligand) | ≥98% | Strem Chemicals |
| Allyltrimethylsilane | 98% | Acros Organics |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Sodium Methoxide (NaOMe) | 95% | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Diethyl Ether (Et₂O) | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | Fisher Scientific |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Fisher Scientific |
| Brine | Reagent Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
Step-by-Step Protocol
Step 1: Palladium-Catalyzed Asymmetric Allylic Alkylation
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.025 eq) and the (1S,2S)-Trost Ligand (0.075 eq).
-
Add anhydrous dichloromethane (DCM, 5 mL) and stir the mixture at room temperature for 30 minutes until a homogeneous orange solution is formed.
-
In a separate flask, dissolve cis-3,5-diacetoxycyclopentene (1.0 eq) in anhydrous DCM (10 mL).
-
Add the solution of the diacetate to the catalyst mixture.
-
Add triethylamine (2.5 eq) followed by the dropwise addition of allyltrimethylsilane (1.5 eq) over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is then carried forward to the next step without further purification.
Step 2: Intramolecular Cyclization
-
Dissolve the crude product from the previous step in a mixture of anhydrous tetrahydrofuran (THF) and methanol (MeOH) (1:1, 20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium methoxide (1.2 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene.
Characterization Data
| Parameter | Expected Value |
| Appearance | Colorless oil |
| ¹H NMR (400 MHz, CDCl₃) | Consistent with the structure of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene |
| ¹³C NMR (100 MHz, CDCl₃) | Consistent with the structure of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene |
| Enantiomeric Excess (ee) | >95% (determined by chiral HPLC or GC) |
| Yield | 75-85% over two steps |
Visualizing the Process
Overall Synthetic Workflow
Caption: High-level overview of the two-step enantioselective synthesis.
Catalytic Cycle of Trost Asymmetric Allylic Alkylation
Caption: Simplified catalytic cycle of the key stereochemistry-defining step.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The palladium catalyst and some reagents are sensitive to moisture and air. It is crucial to use anhydrous solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
-
Ligand Purity: The enantioselectivity of the reaction is highly dependent on the purity of the chiral ligand. Ensure the use of high-purity Trost ligand.
-
Catalyst Loading: While the provided protocol suggests a specific catalyst loading, optimization may be necessary depending on the scale of the reaction and the purity of the starting materials.
-
Reaction Monitoring: Close monitoring of the reaction by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts.
-
Purification: The final product can be sensitive to prolonged exposure to silica gel. Efficient and timely column chromatography is recommended.
Conclusion
The enantioselective synthesis of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene via a palladium-catalyzed desymmetrization of a meso-diacetate is a highly efficient and reliable method for accessing this valuable chiral building block. The use of the Trost ligand ensures excellent enantiocontrol, and the two-step procedure is amenable to scale-up. This application note provides a solid foundation for researchers to successfully implement this methodology in their synthetic endeavors.
References
-
Trost, B. M. (1973). Transition metal templates for organic synthesis. Accounts of Chemical Research, 6(12), 385–393. [Link]
-
Tsuji, J. (1965). Organic syntheses by means of noble metal compounds XVII. Reaction of π-allylpalladium chloride with nucleophiles. Tetrahedron, 21(4), 867-881. [Link]
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]
-
Tsuji–Trost reaction - Wikipedia. [Link]
Sources
Application Notes and Protocols: Grubbs Catalysts in the Synthesis of Oxabicyclo Compounds
Introduction: The Power of Olefin Metathesis in Heterocyclic Chemistry
The advent of well-defined ruthenium catalysts, pioneered by Robert H. Grubbs, has revolutionized the field of organic synthesis.[1] These catalysts facilitate olefin metathesis, a powerful transformation that enables the cleavage and reformation of carbon-carbon double bonds.[2] Among the various classes of metathesis reactions, Ring-Closing Metathesis (RCM) has emerged as a particularly robust strategy for the construction of cyclic and macrocyclic structures, including the synthetically valuable and biologically relevant class of oxabicyclo compounds.[3]
Oxabicyclic scaffolds are core motifs in numerous natural products and pharmaceutically active compounds. Their rigid, three-dimensional architecture provides a unique conformational constraint that is often crucial for biological activity. Traditional methods for constructing these bridged ring systems can be lengthy and low-yielding. Grubbs catalysts offer a more direct and efficient intramolecular pathway to these complex structures from readily available acyclic diene precursors.[3]
This guide provides an in-depth exploration of the application of Grubbs catalysts in the synthesis of oxabicyclo compounds. We will delve into the mechanistic underpinnings of the reaction, offer guidance on catalyst selection, provide detailed experimental protocols, and address common challenges and troubleshooting strategies.
Understanding the Catalytic Cycle: The Engine of Ring-Closing Metathesis
The catalytic cycle of Grubbs catalysts in RCM is a well-established process that proceeds through a series of cycloaddition and cycloreversion steps. The currently accepted mechanism, proposed by Chauvin, involves a key metallacyclobutane intermediate.[1]
The cycle is initiated by the reaction of the Grubbs catalyst with one of the terminal alkenes of the acyclic diene precursor. This leads to the formation of a new ruthenium alkylidene complex and the release of a volatile alkene (e.g., ethylene if the precatalyst is the benzylidene derivative). This new alkylidene then undergoes an intramolecular [2+2] cycloaddition with the second alkene in the diene to form a ruthenacyclobutane intermediate. Subsequent cycloreversion of this intermediate yields the desired oxabicyclo compound and regenerates a ruthenium alkylidene species, which can then re-enter the catalytic cycle. The formation of a volatile byproduct like ethylene helps to drive the reaction to completion.[3]
Sources
- 1. Studies towards the total synthesis of solanoeclepin A: synthesis of the 7-oxabicyclo[2.2.1]heptane moiety and attempted seven-membered ring formation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Chiral Resolution of Racemic 5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the chiral resolution of racemic 5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene, a critical chiral building block in the synthesis of prostaglandins and their analogues. The enantiomerically pure forms of this bicyclic lactone are of significant interest to researchers in medicinal chemistry and drug development. This document outlines two primary methodologies for obtaining the desired enantiomers: Enzymatic Kinetic Resolution (EKR) using lipases and direct separation via Chiral High-Performance Liquid Chromatography (HPLC). The protocols are designed to be robust and reproducible, offering field-proven insights into experimental design, execution, and analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to produce or analyze enantiopure prostaglandin precursors.
Introduction: The Significance of Chiral Bicyclic Lactones
The 2-oxabicyclo[3.3.0]octane framework is a core structural motif in a vast array of biologically active molecules, most notably the prostaglandins. Prostaglandins are lipid compounds that exhibit a wide range of physiological effects, including regulation of inflammation, blood pressure, and smooth muscle contraction. The stereochemistry of the cyclopentane ring and its side chains is paramount to their biological activity. Consequently, the asymmetric synthesis of prostaglandins relies heavily on the availability of enantiomerically pure starting materials.
5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene, often referred to as a functionalized Corey lactone analogue, serves as a versatile intermediate for the elaboration of the characteristic side chains of various prostaglandins. The presence of the allyl group and the double bond within the bicyclic system provides strategic handles for further chemical transformations. As with most chiral molecules, the biological activity often resides in only one of the enantiomers, making the separation of the racemic mixture a crucial step in the synthetic pathway. This guide details reliable methods for achieving this critical chiral resolution.
Synthesis of Racemic 5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene
A common and effective route to the racemic core structure involves a Prins-type cyclization. The following protocol is a representative synthesis.
Protocol 2.1: Synthesis of Racemic Precursor
-
Reaction Setup: To a solution of cyclopent-2-en-1-ol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add allyl glyoxylate (1.1 eq).
-
Initiation: Cool the mixture to 0 °C and add a Lewis acid catalyst, for example, tin(IV) chloride (SnCl₄, 0.1 eq), dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield racemic 5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene.
Method 1: Enzymatic Kinetic Resolution (EKR)
Enzymatic Kinetic Resolution is a powerful technique that leverages the stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers. In the case of a racemic lactone, a lipase can selectively catalyze the hydrolysis of one enantiomer to the corresponding hydroxy acid, leaving the unreacted lactone enriched in the other enantiomer.
Causality Behind Experimental Choices:
-
Enzyme Selection: Lipases, particularly from Candida antarctica (CAL-B) and Pseudomonas cepacia (lipase PS), are widely used due to their broad substrate scope, high enantioselectivity, and stability in organic solvents.[1] Immobilized forms, such as Novozym 435 (immobilized CAL-B), are preferred as they simplify catalyst removal and recycling.
-
Reaction Medium: The choice of solvent is critical. A biphasic system of an organic solvent (like diisopropyl ether) and a minimal amount of aqueous buffer (pH 7) is often optimal. The organic phase solubilizes the substrate, while the aqueous phase is necessary for the enzyme's hydrolytic activity.
-
Monitoring: The reaction must be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess (e.e.) for both the unreacted substrate and the product.
Workflow for Enzymatic Kinetic Resolution```dot
Caption: Workflow for the separation of enantiomers using chiral HPLC.
Protocol 4.1: Analytical Chiral HPLC
-
System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: Chiralcel OD-H (amylose tris(3,5-dimethylphenylcarbamate) on silica gel) or a similar polysaccharide-based column.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). Start with a ratio of 95:5 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL of a 1 mg/mL solution of the racemate in the mobile phase.
-
Optimization: Adjust the Hexane/IPA ratio to optimize the resolution (α) and retention times. Increasing the IPA content will generally decrease retention times but may also reduce resolution.
Protocol 4.2: Preparative Chiral HPLC
The analytical method can be scaled up to a preparative scale.
-
System: A preparative HPLC system with a higher flow rate capacity and a larger column.
-
Column: A preparative version of the analytical column (e.g., 20 mm ID x 250 mm).
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase at the highest possible concentration without causing precipitation.
-
Loading: Perform stacked injections to maximize throughput.
-
Fraction Collection: Use an automated fraction collector triggered by the UV signal to collect the separated enantiomer peaks.
-
Post-Processing: Combine the fractions for each enantiomer and remove the solvent under reduced pressure to obtain the pure enantiomers.
| Parameter | Analytical Scale | Preparative Scale |
| Column | Chiralcel OD-H (4.6 mm x 250 mm) | Chiralcel OD (20 mm x 250 mm) |
| Mobile Phase | Hexane/IPA (e.g., 95:5) | Hexane/IPA (e.g., 95:5) |
| Flow Rate | 1.0 mL/min | 15-20 mL/min |
| Loading | ~10 µg | 50-100 mg per injection |
Characterization and Quality Control
After resolution, it is essential to determine the enantiomeric purity of the separated products.
-
Enantiomeric Excess (e.e.): This is determined using the analytical chiral HPLC method described in Protocol 4.1. The e.e. is calculated from the peak areas of the two enantiomers:
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
-
Optical Rotation: The specific rotation [α]D of each enantiomer can be measured using a polarimeter. This value should be compared to literature values if available. For example, the (S)-enantiomer is reported to have a specific rotation of [α]D = -108±5° (c = 1 in methanol). [2]* Structural Confirmation: The chemical structure of the separated products should be confirmed using standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure no degradation occurred during the resolution process.
Conclusion
The chiral resolution of racemic 5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene is a critical process for the synthesis of enantiomerically pure prostaglandins. This guide has detailed two robust and widely applicable methods: enzymatic kinetic resolution and chiral HPLC. EKR offers a cost-effective method for large-scale production, yielding one enantiomer as the lactone and the other as a hydrolysed product. Chiral HPLC provides a direct separation method that yields both enantiomers in high purity, making it an excellent choice for both analytical and preparative applications. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and desired final product. The protocols and insights provided herein should serve as a valuable resource for scientists engaged in the synthesis and development of chiral pharmaceuticals.
References
-
Preparative resolution of enantiomers of prostaglandin precursors by liquid chromatography on a chiral stationary phase. (1989). Journal of Chromatography A, 484, 337-45. [Link]
-
Analytical and preparative resolution of enantiomers of prostaglandin precursors and prostaglandins by liquid chromatography on derivatized cellulose chiral stationary phases. (n.d.). PubMed. [Link]
-
Enesei, M., et al. (2021). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 26(8), 2268. [Link]
-
Pot and time economies in the total synthesis of Corey lactone. (2011). Nature Communications, 2, 512. [Link]
-
Irimie, F. D., et al. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences, 22(4), 1572. [Link]
-
Forró, E. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta Pharmaceutica Hungarica, 71(1), 119-26. [Link]
-
Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. (2019). Molecules, 24(18), 3291. [Link]
-
Chiral gas chromatographic separation of 2-oxabicyclo[3.3.0]octane derivatives and their synthetic precursors. (2001). Journal of Chromatography A, 905(1-2), 137-46. [Link]
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Application Notes and Protocols: The Use of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene in Asymmetric Synthesis
Introduction: A Modern Tool for Chiral Resolution
In the landscape of asymmetric synthesis, the efficient separation of enantiomers remains a critical challenge. While asymmetric catalysis provides elegant pathways to chiral molecules, classical resolution of racemates continues to be an indispensable strategy, particularly in process development and for obtaining enantiopulchritudinous starting materials. This guide details the application of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene, commonly known as ALBO, a highly effective chiral resolving agent for alcohols and thiols.
Developed by the research group of Nemoto, ALBO has emerged as a valuable tool for its ability to form diastereomeric acetals with racemic alcohols, which can be readily separated by standard chromatographic techniques. The subsequent mild cleavage of these acetals allows for the recovery of the resolved enantiopuric alcohols and the recyclable resolving agent, making it an efficient and cost-effective method. This document provides an in-depth overview of the underlying principles, detailed experimental protocols, and key considerations for the successful application of ALBO in resolving racemic alcohols.
The Rationale Behind ALBO's Efficacy: A Mechanistic Perspective
The success of a chiral resolving agent hinges on its ability to create diastereomers with significantly different physical properties, facilitating their separation. ALBO's unique bicyclic structure and the presence of the allyl group are key to its effectiveness.
The reaction of a racemic alcohol with the enantiomerically pure (S)-ALBO, typically under mild acidic catalysis, leads to the formation of two diastereomeric acetals. The rigid bicyclic framework of ALBO positions the substituents of the newly formed stereocenter in a well-defined spatial arrangement relative to the chiral scaffold of the resolving agent. This results in distinct three-dimensional structures for the two diastereomers, leading to different polarities and, consequently, different retention factors (Rƒ) on silica gel. This difference in Rƒ values is often significant enough to allow for baseline separation by standard column chromatography.
The overall workflow for the resolution of a racemic alcohol using (S)-ALBO can be visualized as a three-step process:
Figure 1: General workflow for the chiral resolution of a racemic alcohol using (S)-ALBO.
Detailed Experimental Protocols
The following protocols provide a comprehensive guide for the resolution of a generic racemic secondary alcohol. Researchers should note that optimization of reaction times, temperatures, and chromatographic conditions may be necessary for specific substrates.
Part 1: Formation of Diastereomeric Acetals
This procedure describes the acid-catalyzed reaction between a racemic alcohol and (S)-ALBO to form a mixture of diastereomeric acetals. Pyridinium p-toluenesulfonate (PPTS) is a commonly used mild acid catalyst for this transformation, as it is less likely to cause side reactions with sensitive substrates[1][2][3].
Materials:
-
Racemic alcohol
-
(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene (ALBO)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Anhydrous dichloromethane (DCM) or benzene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
To a solution of the racemic alcohol (1.0 eq.) in anhydrous dichloromethane (0.1–0.5 M), add (S)-ALBO (1.0–1.2 eq.).
-
Add a catalytic amount of PPTS (0.1–0.2 eq.).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol and the appearance of two new spots corresponding to the diastereomeric acetals. Reaction times can vary from a few hours to overnight depending on the reactivity of the alcohol.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude mixture of diastereomeric acetals.
Part 2: Separation of Diastereomers by Column Chromatography
The successful separation of the diastereomeric acetals is crucial for obtaining high enantiomeric purity. The choice of eluent system is substrate-dependent and should be determined by preliminary TLC analysis.
Materials:
-
Crude mixture of diastereomeric acetals
-
Silica gel (for column chromatography)
-
Hexanes and ethyl acetate (or other suitable solvents for the eluent)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
-
Fraction collector or test tubes
Procedure:
-
Prepare a silica gel column of an appropriate size for the amount of crude material.
-
Dissolve the crude mixture of diastereomeric acetals in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elute the column with a pre-determined solvent system (e.g., a mixture of hexanes and ethyl acetate). The polarity of the eluent should be adjusted to achieve good separation of the two diastereomer spots observed on TLC.
-
Collect fractions and analyze them by TLC to identify the fractions containing each pure diastereomer.
-
Combine the fractions containing each pure diastereomer separately and concentrate them under reduced pressure to obtain the isolated diastereomers.
Data Presentation: Representative Separation of Diastereomeric Acetals
| Diastereomer | Retention Factor (Rƒ) on TLC | Eluent System |
| Diastereomer 1 | 0.55 | Hexanes/Ethyl Acetate (9:1) |
| Diastereomer 2 | 0.45 | Hexanes/Ethyl Acetate (9:1) |
| Note: Rƒ values are illustrative and will vary depending on the specific substrate and TLC conditions. |
Part 3: Cleavage of Acetals and Recovery of Resolved Alcohols
The final step involves the hydrolysis of the separated diastereomeric acetals to regenerate the enantiomerically pure alcohols and recover the ALBO resolving agent. This is typically achieved by methanolysis under acidic conditions.
Materials:
-
Isolated pure diastereomer (1 or 2)
-
Methanol
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the isolated diastereomer in methanol (0.1–0.5 M).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC for the disappearance of the starting acetal and the appearance of the resolved alcohol.
-
Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product contains the enantiomerically pure alcohol and the recovered ALBO, which can be separated by column chromatography.
Figure 2: Step-by-step workflow for the cleavage of ALBO-derived acetals.
Trustworthiness: A Self-Validating System
The robustness of the ALBO resolution method lies in its self-validating nature. The enantiomeric purity of the resolved alcohols can be readily determined by standard analytical techniques such as chiral HPLC or by forming a derivative with a different chiral derivatizing agent (e.g., Mosher's acid) and analyzing the resulting diastereomers by ¹H NMR. Furthermore, the recovery of the enantiomerically pure ALBO resolving agent, which can be confirmed by its optical rotation, validates the efficiency of the process and allows for its reuse, enhancing the overall cost-effectiveness of the resolution.
Conclusion
(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene (ALBO) stands as a powerful and practical tool for the resolution of racemic alcohols and thiols. Its ability to form easily separable diastereomeric acetals, coupled with the mild conditions required for both their formation and cleavage, makes it a valuable asset in academic research and industrial drug development. The protocols outlined in this guide provide a solid foundation for the successful implementation of this elegant resolution strategy. As with any chemical process, careful optimization for each specific substrate is key to achieving the highest possible enantiopurity and yield.
References
- Nemoto, H., et al. Optical Resolution for Alcohols and Thiols. TCI Mail, 2004, 123, 2-3.
- Nemoto, H., et al. Highly efficient chiral resolution and determination of absolute configuration of 2-alkanols by using a cyclopenta[b]furan derivative. Tetrahedron Letters, 2004, 45(8), 1667-1670.
-
Organic Chemistry Portal. Alcohol or phenol synthesis by acetal cleavage. [Link]
- Saiz, C., et al. Synthesis of dithia-azabicycles and oxazolidinylthiazolidines from 1,4-dithiane-2,5-dithiol and chiral aminoalcohols. Tetrahedron: Asymmetry, 2017, 28(1), 110-117.
- Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. ACS Omega, 2018, 3(11), 16345-16352.
-
Wikipedia. Pyridinium p-toluenesulfonate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Mild Acid Catalysis: Focus on Pyridinium p-Toluenesulfonate. [Link]
- Harada, N.
Sources
- 1. Applications of Pyridinium p-Toluenesulfonate_Chemicalbook [chemicalbook.com]
- 2. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridinium p-toluenesulfonate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Bicyclic Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Bicyclic Ethers and the Power of Palladium Catalysis
Bicyclic ether scaffolds are privileged structures found in a diverse array of biologically active natural products, including the photoprotective agent chafuroside B and the NADH oxidase inhibitor goniofupyrone.[1] Their unique three-dimensional architecture and conformational rigidity make them attractive motifs in medicinal chemistry and drug discovery. Traditional synthetic routes to these complex structures often involve multi-step, linear sequences.[1] However, the advent of palladium-catalyzed methodologies has revolutionized the synthesis of these valuable compounds, offering more efficient and convergent strategies.[1][2][3][4][5]
This application note provides a comprehensive overview of a powerful palladium-catalyzed cascade reaction for the synthesis of bicyclic ethers from readily available linear diene-diol substrates.[1][2][3][4][5][6] We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and offer practical troubleshooting guidance.
Mechanistic Insights: A Palladium-Catalyzed Cascade
The core of this methodology lies in a palladium(II)-catalyzed tandem oxidative cyclization–redox relay–π-allyl-Pd cyclization cascade.[1][6] This elegant sequence allows for the traceless transmission of reactivity between two remote cyclization events within the same molecule.[1][6]
The proposed catalytic cycle is initiated by the coordination of the palladium(II) catalyst to one of the olefinic moieties of the diene-diol substrate. This is followed by an intramolecular oxypalladation, where one of the hydroxyl groups attacks the coordinated alkene, forming a tetrahydrofuran ring and a carbon-palladium bond. A key feature of this process is a redox-relay, where the palladium center "walks" along the carbon chain via a series of β-hydride elimination and re-insertion steps.[1][6] This "chain-walking" continues until the palladium reaches the second olefin, where it forms a π-allyl palladium intermediate. The second intramolecular cyclization then occurs, with the remaining hydroxyl group attacking the π-allyl complex to forge the second ether ring and complete the bicyclic scaffold. Reductive elimination then regenerates the active Pd(II) catalyst, allowing the cycle to continue.
Caption: Proposed Catalytic Cycle for Bicyclic Ether Synthesis.
Experimental Protocols
Materials and Equipment
Reagents:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: e.g., Xantphos, SPhos, or other suitable phosphine ligands[7]
-
Base: e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)[7][8]
-
Diene-diol substrate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Standard laboratory glassware (oven-dried)
-
Schlenk line or glovebox for inert atmosphere techniques
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Flash chromatography system
General Procedure for Palladium-Catalyzed Bicyclic Ether Synthesis
Note: This is a general protocol and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the diene-diol substrate (1.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium(II) acetate (e.g., 5 mol%) and the phosphine ligand (e.g., 10 mol%) in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the Schlenk flask.
-
Base and Solvent Addition: Add the base (e.g., Cs₂CO₃, 2.0 equiv) to the flask, followed by the anhydrous solvent (to achieve a desired concentration, e.g., 0.1 M).
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired bicyclic ether.
Substrate Scope and Optimization
The palladium-catalyzed synthesis of bicyclic ethers has been shown to be applicable to a wide range of diene-diol substrates, allowing for the formation of various ring sizes and substitution patterns.[1][6] The choice of ligand and base can be crucial for achieving high yields and selectivities.
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Xantphos | Cs₂CO₃ | Dioxane | 100 | 85[7] |
| 2 | SPhos | Cs₂CO₃ | Dioxane | 100 | 60[7] |
| 3 | XPhos | Cs₂CO₃ | Dioxane | 100 | 62[7] |
| 4 | Xantphos | K₂CO₃ | Dioxane | 100 | 85[7] |
Table 1: Example of reaction optimization. Yields are illustrative and will vary with substrate.
Troubleshooting
Even with robust protocols, challenges can arise. Here are some common issues and potential solutions:
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the use of high-purity palladium precursor and ligand. Consider using a pre-activated Pd(0) source.[10] |
| Insufficiently inert atmosphere. Rigorously degas the solvent and reaction vessel.[10] | ||
| Poor quality reagents or solvent. Use freshly distilled or anhydrous grade solvents and pure starting materials.[10] | ||
| Formation of side products | β-hydride elimination from a secondary alcohol substrate | This can be competitive with reductive elimination.[8] Consider using a different ligand or adjusting the reaction temperature. |
| Substrate decomposition | ||
| Poor diastereoselectivity | Inherent substrate bias | While the redox-relay process can often overcome poor initial diastereoselectivity[1][6], further optimization of the ligand and reaction conditions may be necessary. |
Conclusion
The palladium-catalyzed synthesis of bicyclic ethers represents a significant advancement in synthetic organic chemistry, providing a powerful and efficient tool for accessing these important structural motifs. The cascade reaction, involving an elegant redox-relay mechanism, allows for the rapid construction of molecular complexity from simple, linear precursors. By understanding the underlying principles and carefully optimizing reaction conditions, researchers can leverage this methodology to accelerate their efforts in natural product synthesis and drug discovery.
References
-
Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization–redox relay–π - The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization-redox relay-π-allyl-Pd cyclization cascade reaction - PubMed. Available at: [Link]
-
Synthesis of Spiroindenes via Palladium Catalysis Using Oxabicycles as Acetylene Surrogates | Organic Letters - ACS Publications. Available at: [Link]
-
Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization–redox relay–π-allyl-Pd cyclization cascade reaction - PMC - NIH. Available at: [Link]
-
Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization-redox relay-π-allyl-Pd cyclization cascade reaction - Chemical Communications (RSC Publishing). Available at: [Link]
-
Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization-redox relay-π-allyl-Pd cyclization cascade reaction. | Semantic Scholar. Available at: [Link]
-
Pd(II)-Catalyzed Synthesis of Bicyclo[3.2.1] Lactones via Tandem Intramolecular β-C(sp3). Available at: [Link]
-
Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization - MDPI. Available at: [Link]
-
Palladium-Catalyzed Intramolecular C−O Bond Formation - ACS Publications. Available at: [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. Available at: [Link]
-
Palladium-catalyzed C-C, C-N and C-O bond formation - DSpace@MIT. Available at: [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]
-
Novel Pd(II)-Catalysed N,O-Bicyclisation as an Efficient Route to the 6-Oxa-2-azabicyclo[3.2.1]octane Skeleton. - ResearchGate. Available at: [Link]
-
Pd-Catalyzed allylic C–H activation to seven-membered N,O-heterocycles - RSC Publishing. Available at: [Link]
-
Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion - PMC - NIH. Available at: [Link]
-
Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit - Chirantan Rasayan Sanstha. Available at: [Link]
-
Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions | Journal of the American Chemical Society. Available at: [Link]
-
Catalyst-Transfer Macrocyclization Protocol: Synthesis of π-Conjugated Azaparacyclophanes Made Easy - PMC - NIH. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization-redox relay-π-allyl-Pd cyclization cascade reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization-redox relay-π-allyl-Pd cyclization cascade reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization-redox relay-π-allyl-Pd cyclization cascade reaction. [vivo.weill.cornell.edu]
- 6. Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization–redox relay–π-allyl-Pd cyclization cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Elusive Role of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene in Natural Product Synthesis: A Methodological Overview
Despite its potential as a versatile chiral building block, a comprehensive review of scientific literature reveals that the direct application of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene in the total synthesis of natural products is not yet extensively documented. While the bicyclo[3.3.0]octane framework is a common motif in a variety of natural products, and related compounds are pivotal in established synthetic routes, the specific utility of this allylated bicyclic ether remains an area of untapped potential. This document serves to outline the theoretical applications and potential synthetic strategies involving this compound, based on analogous chemical transformations and the inherent reactivity of its functional groups.
(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene , also known as (3aS)-3a-Allyl-3,3a,4,5-tetrahydro-2H-cyclopenta[b]furan, is a chiral molecule featuring a fused bicyclic ether system with a strategically placed allyl group and a double bond within the five-membered ring. This unique combination of functional groups in a stereodefined scaffold suggests its potential as a precursor for complex molecular architectures.
Core Structural Features and Synthetic Potential
The synthetic utility of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene is rooted in its distinct structural elements:
-
Chiral Bicyclic Core: The rigid, stereodefined bicyclo[3.3.0]octene core provides a robust framework for the stereocontrolled introduction of new functionalities. This is particularly valuable in the synthesis of natural products where precise spatial arrangement of atoms is crucial for biological activity.
-
Reactive Allyl Group: The terminal allyl group is a versatile handle for a wide array of chemical transformations, including but not limited to, cross-metathesis, Heck coupling, hydroboration-oxidation, and epoxidation, allowing for the elongation and functionalization of the side chain.
-
Internal Double Bond: The endocyclic double bond can be subjected to various addition reactions, such as hydrogenation, dihydroxylation, and epoxidation, to introduce further stereocenters on the carbocyclic frame.
-
Ether Linkage: The tetrahydrofuran moiety, while relatively stable, can be cleaved under specific conditions to unmask hydroxyl and other functional groups, providing a pathway to carbocyclic skeletons.
Potential Applications in Natural Product Synthesis
Based on the reactivity of its constituent parts, (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene could theoretically be employed in the synthesis of several classes of natural products.
Prostaglandin Analogs
The bicyclo[3.3.0]octane core is a well-established precursor to prostaglandins, a class of lipid compounds with diverse physiological effects. The seminal work by Corey and others in the synthesis of prostaglandins often utilizes related bicyclic lactones. (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene could serve as a chiral synthon for novel prostaglandin analogs.
Hypothetical Protocol: Elaboration of the Allyl Side Chain for a Prostaglandin-like Scaffold
This speculative protocol outlines how the allyl group could be modified, a key step in constructing the characteristic side chains of prostaglandins.
Objective: To transform the allyl group of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene into a functionalized side chain suitable for prostaglandin synthesis.
Materials:
-
(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene
-
9-Borabicyclo[3.3.1]nonane (9-BBN) dimer
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Standard workup and purification reagents (diethyl ether, brine, anhydrous magnesium sulfate, silica gel for chromatography)
Procedure:
-
Hydroboration:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the consumption of the starting material.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add the aqueous NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition can be exothermic.
-
Stir the mixture vigorously at room temperature for 2-3 hours.
-
Quench the reaction by the addition of saturated aqueous sodium thiosulfate solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude alcohol by flash column chromatography on silica gel to yield the primary alcohol.
-
Causality behind Experimental Choices:
-
9-BBN: This hydroborating agent is chosen for its high regioselectivity for the terminal carbon of the alkene (anti-Markovnikov addition), which is essential for obtaining the desired primary alcohol. Its steric bulk also minimizes side reactions with the internal double bond.
-
Anhydrous Conditions: The hydroboration step is sensitive to moisture, which can hydrolyze the borane reagent.
-
Oxidative Workup: The alkaline hydrogen peroxide workup is the standard and efficient method to replace the boron atom with a hydroxyl group while retaining the stereochemistry.
Carbocyclic Nucleosides
Carbocyclic nucleosides, where a cyclopentane or cyclopentene ring replaces the furanose sugar of natural nucleosides, are an important class of antiviral and anticancer agents. The cyclopentene moiety of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene could be functionalized to introduce a nucleobase and other required substituents to mimic the structure of a natural sugar.
Conceptual Workflow: Towards a Carbocyclic Nucleoside Core
This conceptual workflow illustrates a potential synthetic route from (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene to a key intermediate for carbocyclic nucleoside synthesis.
Caption: Hypothetical synthetic pathway to a carbocyclic nucleoside analog.
Challenges and Future Perspectives
The limited number of published applications of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene in natural product synthesis may be attributed to several factors, including the availability of more established synthetic routes to similar intermediates or the novelty of this specific chiral building block.
Future research in this area could focus on:
-
Development of efficient and scalable syntheses of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene to increase its accessibility to the synthetic community.
-
Exploration of its reactivity in a broader range of stereoselective transformations to showcase its utility.
-
Targeting natural products with a bicyclo[3.3.0]octane core where the unique functionalities of this starting material can be strategically exploited to streamline their synthesis.
Scale-up Synthesis of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene: A Detailed Guide for Pharmaceutical and Research Applications
Introduction: The Significance of the 2-Oxabicyclo[3.3.0]octene Core
The (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene scaffold represents a vital chiral building block in medicinal chemistry and drug development. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for the design of novel therapeutic agents, particularly in the realm of carbocyclic nucleoside analogues which have shown a broad spectrum of biological activities.[1][2] The replacement of the furanose oxygen with a methylene group in nucleoside analogues, creating a carbocyclic ring, often leads to increased metabolic stability and improved pharmacokinetic profiles.[2] This application note provides a comprehensive, technically detailed guide for the scale-up synthesis of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene, emphasizing scientifically sound and scalable methodologies suitable for researchers and professionals in drug development.
Strategic Approach to the Synthesis
The construction of the 2-oxabicyclo[3.3.0]octene core on a large scale necessitates a robust and efficient synthetic strategy. Two powerful cyclization methodologies are particularly well-suited for this purpose: the Intramolecular Pauson-Khand Reaction (PKR) and Ring-Closing Metathesis (RCM) . This guide will focus on a synthetic pathway leveraging the commercially available and enantiomerically pure Grieco's Lactone ((1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one) as the chiral starting material. This approach offers a convergent and stereocontrolled route to the target molecule.
The overall synthetic strategy is outlined below:
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene
Welcome to the technical support center for the synthesis of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of this valuable chiral building block.
Introduction
(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene is a chiral bicyclic ether with significant applications in organic synthesis, particularly as a versatile intermediate for complex molecules. Its synthesis often relies on a palladium-catalyzed intramolecular Tsuji-Trost reaction (also known as the Trost allylic alkylation), a powerful method for forming carbon-oxygen bonds.[1] However, achieving high yields and stereoselectivity can be challenging. This guide provides practical, experience-based advice to navigate the common hurdles in this synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene, providing explanations and actionable solutions.
Issue 1: Low or No Product Yield
A low yield is one of the most frequent challenges. The causes can range from reagent quality to suboptimal reaction conditions.
Question: My reaction is showing very low conversion to the desired bicyclic ether. What are the likely causes and how can I improve the yield?
Answer:
Low conversion is a multifaceted problem. Here is a systematic approach to diagnosing and resolving the issue:
-
Reagent and Solvent Quality:
-
Moisture and Air Sensitivity: The palladium catalyst, particularly in its Pd(0) active form, can be sensitive to air and moisture. Ensure all glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Solvents should be anhydrous.
-
Starting Material Purity: The purity of your starting material, typically a cyclopentenol derivative with an allylic carbonate or acetate leaving group, is critical. Impurities can poison the catalyst or lead to side reactions.
-
-
Catalyst and Ligand Activity:
-
Catalyst Activation: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, it needs to be reduced in situ. Incomplete reduction can lead to low catalytic activity.
-
Ligand Degradation: Phosphine-based ligands can be susceptible to oxidation. Ensure your ligand is pure and handled under an inert atmosphere.
-
Catalyst and Ligand Choice: The choice of palladium source and ligand is crucial. For intramolecular O-allylation, ligands like (R,R)-Trost ligand or other chiral phosphoramidites have shown success in similar systems.[1]
-
-
Reaction Conditions:
-
Temperature: The reaction temperature needs to be optimized. Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to catalyst decomposition or side reactions. A typical starting point is room temperature, with gentle heating if necessary.
-
Concentration: Intramolecular reactions are highly dependent on concentration. The reaction should be run at high dilution to favor the intramolecular cyclization over intermolecular side reactions.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Decision Tree for Low Yield.
Issue 2: Formation of Side Products
The presence of unexpected spots on your TLC or peaks in your GC-MS indicates the formation of side products.
Question: I am observing significant side product formation. What are the common side reactions and how can I suppress them?
Answer:
Side product formation in palladium-catalyzed allylation can be complex. Here are some common culprits and their solutions:
-
Intermolecular Reactions: If the concentration of your starting material is too high, you may observe intermolecular etherification, leading to dimers or oligomers.
-
Solution: Employ high-dilution conditions. This can be achieved by adding the substrate solution slowly over a prolonged period to the reaction mixture containing the catalyst.
-
-
β-Hydride Elimination: This is a common decomposition pathway for palladium-alkoxide intermediates, which can lead to the formation of dienes and decomposition of the starting material.
-
Solution: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Bulky, electron-rich ligands often favor the desired C-O bond formation.
-
-
Isomerization of the Double Bond: The palladium catalyst can sometimes isomerize the double bonds in the starting material or the product.
-
Solution: Optimizing the reaction time is key. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further isomerization of the product.
-
| Side Product Type | Potential Cause | Recommended Solution |
| Dimer/Oligomer | High concentration | Use high-dilution conditions (slow addition of substrate). |
| Diene from starting material | β-Hydride elimination | Screen different ligands; use bulky, electron-rich ligands. |
| Isomerized product | Prolonged reaction time | Monitor reaction closely and quench upon completion. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the intramolecular Tsuji-Trost reaction in this synthesis?
A1: The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst coordinates to the alkene of the allylic leaving group and undergoes oxidative addition, forming a π-allyl palladium(II) complex and displacing the leaving group (e.g., carbonate or acetate).
-
Nucleophilic Attack: The pendant hydroxyl group acts as an intramolecular nucleophile, attacking the π-allyl complex.
-
Reductive Elimination: This attack leads to the formation of the desired bicyclic ether and regenerates the Pd(0) catalyst, which can then enter another catalytic cycle.
Caption: Simplified Catalytic Cycle of the Intramolecular Tsuji-Trost Reaction.
Q2: How do I choose the right catalyst and ligand for this reaction?
A2: The choice of catalyst and ligand is critical for both yield and enantioselectivity.
-
Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective Pd(0) source. Palladium(II) acetate (Pd(OAc)₂) can also be used, as it is often reduced in situ.
-
Ligand: Chiral phosphine-based ligands are essential for achieving high enantioselectivity. The Trost ligands, such as (R,R)-DACH-phenyl Trost ligand, are well-established for asymmetric allylic alkylations.[1] Screening different chiral ligands may be necessary to find the optimal one for your specific substrate.
Q3: What are the best practices for purifying the final product?
A3: (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene can be volatile.
-
Workup: After quenching the reaction, a standard aqueous workup is typically performed. Be mindful of the product's potential solubility in the aqueous phase if polar solvents are used.
-
Chromatography: Flash column chromatography on silica gel is the most common purification method. Use a non-polar eluent system, such as a gradient of ethyl acetate in hexanes, to isolate the product.
-
Distillation: If the product is sufficiently volatile and thermally stable, distillation under reduced pressure can be an effective purification method, especially for larger scales.
Experimental Protocol: A Representative Synthesis
This protocol is a generalized procedure based on common practices for intramolecular palladium-catalyzed O-allylation. Optimization may be required for your specific setup.
Step 1: Preparation of the Starting Material
The synthesis typically starts from a suitable cyclopentenol derivative, which is then converted to an allylic carbonate.
Step 2: Intramolecular Tsuji-Trost Cyclization
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the chiral ligand (e.g., (R,R)-Trost ligand, 7.5 mol%) under an argon atmosphere.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or dichloromethane) to the flask and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
Substrate Addition: In a separate flask, dissolve the allylic carbonate starting material in the same anhydrous, degassed solvent to a low concentration (e.g., 0.01 M).
-
Slow Addition: Using a syringe pump, add the substrate solution to the catalyst mixture over a period of several hours (e.g., 4-8 hours) at the desired reaction temperature (e.g., room temperature or 40 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature and concentrate it under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Caption: General Experimental Workflow for the Synthesis.
References
-
Tsuji, J. Palladium-Catalyzed Reactions of Allyl Compounds. Tetrahedron1986 , 42 (16), 4361–4401. [Link]
-
Trost, B. M.; Van Vranken, D. L. Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chem. Rev.1996 , 96 (1), 395–422. [Link]
-
Mohr, J. T.; Behenna, D. C.; Harned, A. M.; Stoltz, B. M. Deracemization of Quaternary Centers by Palladium-Catalyzed Enantioconvergent Decarboxylative Allylation. Angew. Chem. Int. Ed.2005 , 44 (42), 6924–6927. [Link]
-
Trost, B. M. The Atom Economy—A Search for Synthetic Efficiency. Science1991 , 254 (5037), 1471–1477. [Link]
-
Fleming, F. F.; Wei, G. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers from 13C NMR CN Chemical Shifts. J. Org. Chem.2009 , 74 (9), 3551–3553. [Link]
Sources
Purification of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene from reaction mixture
An essential chiral building block in organic synthesis, (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene is valued for its unique bicyclic ether structure.[1] Its purification from a crude reaction mixture, however, presents distinct challenges that can impact yield, purity, and the overall success of a synthetic campaign. Common issues include the presence of closely-related stereoisomers, degradation on acidic stationary phases, and its inherent volatility.
This technical support guide, structured in a question-and-answer format, provides field-proven insights and troubleshooting strategies to navigate the purification process effectively. We will address specific experimental hurdles and answer frequently asked questions to empower researchers with the knowledge to achieve high purity of the target compound.
Troubleshooting Guide: Addressing Common Purification Issues
This section focuses on direct solutions to problems you might encounter during the purification of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene.
Question: My TLC analysis of the crude reaction mixture shows multiple spots very close to my product's Rf value. What could they be and how can I separate them?
Answer: This is a common scenario where the impurities are structurally similar to the desired product. These spots likely represent:
-
Diastereomers or Regioisomers: Depending on the synthetic route, isomers may have formed. For instance, hydroboration of related bicyclic systems can yield a mixture of regioisomers.[2]
-
Unreacted Starting Materials or Reagents: If the reaction did not go to completion.
-
Minor Side Products: Resulting from competing reaction pathways.
To achieve separation, optimizing your flash chromatography protocol is critical. The goal is to find a solvent system that maximizes the difference in retention factors (ΔRf) between your product and the impurities. An ideal Rf for the target compound is between 0.2 and 0.4 for effective separation.[3][4]
Experimental Protocol: Optimizing TLC for Better Separation
-
Start with a Standard Solvent System: A good starting point for a compound of this polarity is a mixture of Ethyl Acetate (EtOAc) and Hexane.[5] Begin with a 10-20% EtOAc/Hexane mixture.
-
Adjust Polarity:
-
If all spots are too high on the TLC plate (high Rf), decrease the polarity by increasing the proportion of hexane.
-
If all spots remain at the baseline (low Rf), increase the polarity by gradually increasing the proportion of ethyl acetate.
-
-
Try Different Solvent Systems: If an EtOAc/Hexane system fails to provide adequate separation, consider alternative systems. Ethers and dichloromethane have similar polarities and can be used with hydrocarbons.[5][6] For more polar impurities, a methanol/dichloromethane system might be effective.[5][6]
Data Presentation: Troubleshooting Flash Chromatography Solvent Systems
| Issue Description | Suggested Starting Solvent System | Rationale |
| Product and impurity have very similar Rf values. | Try switching solvent classes, e.g., from EtOAc/Hexane to Dichloromethane/Ether. | Different solvent interactions with the stationary phase and analytes can alter selectivity and improve separation. |
| Product has a very low Rf (<0.1) in 50% EtOAc/Hexane. | 100% EtOAc or 5% Methanol/Dichloromethane.[5] | The compound is more polar than initially assumed; a stronger eluent is required to move it up the column. |
| Product has a very high Rf (>0.6) in 5% EtOAc/Hexane. | 1-2% Ether/Hexane or 100% Hexane.[5] | The compound is nonpolar; a much weaker eluent is needed to achieve the target Rf of ~0.2-0.4. |
Question: I'm experiencing low recovery of my product after flash chromatography, and I suspect it's degrading on the column. Is this possible and what can I do?
Answer: Yes, degradation on the column is a strong possibility. (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene is a bicyclic ether. Ethers can be susceptible to cleavage under acidic conditions.[7] Standard silica gel is slightly acidic and can catalyze the degradation of sensitive compounds.[6]
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before preparing your column, create a slurry of the silica gel in your chosen eluent and add 1% triethylamine (Et₃N). The amine base will neutralize the acidic sites on the silica surface, preventing degradation of your acid-sensitive compound.
-
Switch the Stationary Phase: If deactivation is insufficient, consider using a different stationary phase.
-
Alumina (Neutral or Basic): Alumina is a good alternative for compounds that are sensitive to acid.[6]
-
Reversed-Phase Silica (C18): In this case, the elution order is inverted; polar compounds elute first.[6] This is a powerful technique but requires developing a new solvent system (e.g., mixtures of water, methanol, or acetonitrile).
-
Visualization: Purification Method Selection Workflow
Caption: Workflow for selecting the appropriate purification method.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the handling and purification of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene.
Question: What is the most reliable method for purifying (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene?
Answer: Flash column chromatography is the most widely applicable and reliable method for purifying this compound, as it excels at separating structurally similar molecules.[4][8] It offers a good balance between resolution, speed, and scale, from milligrams to many grams.[4] While vacuum distillation can be used for volatile compounds, it is only effective if the boiling points of the impurities are significantly different from the product.[9] Given the likelihood of isomeric impurities, chromatography is generally preferred.
Visualization: Standard Flash Chromatography Workflow
Caption: Step-by-step experimental workflow for flash chromatography.
Question: What are the key physicochemical properties and expected analytical data for this compound?
Answer: Having reference data is crucial for confirming the identity and purity of the final product.
Data Presentation: Physicochemical Properties of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O | [10][11] |
| Molecular Weight | 150.22 g/mol | [10][11] |
| CAS Number | 1052236-86-8 | [10][11] |
| Physical State | Liquid | [12] |
| Appearance | Colorless | [12] |
| Refractive Index | ~1.50 | [12] |
| Specific Gravity | ~0.98 | [12] |
| ¹H NMR (400 MHz, CDCl₃) δ | 6.60 – 6.23 (m, 1H), 5.45 – 4.96 (m, 5H), 4.54 (td, J = 8.4, 4.9 Hz, 1H), 2.63 – 2.27 (m, 2H), 1.76 (s, 3H), 1.73 (s, 3H) | [13] |
Note: The referenced ¹H NMR data appears to be for a related structure or derivative used in a biological study, but serves as a useful comparison for the expected chemical shifts of the core bicyclic structure and allyl group.
Question: How should I properly store the purified (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene to ensure its long-term stability?
Answer: As a bicyclic ether, the compound's stability must be carefully managed. Ethers are prone to autoxidation, a process where they react with atmospheric oxygen to form explosive peroxides, especially when exposed to light.[14] Furthermore, their stability can be compromised by acidic or strongly basic conditions.[7]
Recommended Storage Protocol:
-
Inert Atmosphere: Store the liquid under an inert atmosphere such as argon or nitrogen to displace oxygen.
-
Temperature: While some vendors suggest room temperature storage, for long-term stability (>6 months), storing in a refrigerator at 2-8°C is advisable to slow down potential degradation pathways.[15]
-
Container: Use an amber glass vial or a bottle wrapped in aluminum foil to protect the compound from light, which can accelerate peroxide formation.
-
Purity Check: If the compound has been stored for an extended period, it is good practice to re-check its purity by TLC or NMR before use.
By following these troubleshooting and handling guidelines, researchers can consistently and safely purify (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene, ensuring high-quality material for subsequent synthetic applications.
References
- Flash Chromatography Basics. (2025). Sorbent Technologies, Inc.
- Additional file 2 Putative ligand binding sites of two functionally characterized bark beetle odorant receptors M
- Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- SOP: FLASH CHROM
- Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
- (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene. (n.d.). Benchchem.
- (S)-5-Allyl-2-oxabicyclo(3.3.0)oct-8-ene. (n.d.). PubChem.
- Highly efficient chiral resolution and determination of absolute configuration of 2-alkanols by using a cyclopenta[b]furan derivative. (2025).
- (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene. (n.d.). Santa Cruz Biotechnology.
- (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene, 1G. (n.d.). Lab Pro Inc.
- Synthesis of substituted cyclopentanones from 2-oxabicyclo[3.3.0]oct-6-en-3-one. (n.d.). Unknown Source.
- Properties of Bicyclic and Multicyclic Hydrocarbons as Bio-derived Compression Ignition Fuels That Can Be Prepared via. (2021). RSC Publishing.
- Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential He
- Ether cleavage. (n.d.). Wikipedia.
- (R)-5-Allyl-2-Oxabicyclo[3.3.0]Oct-8-Ene 95.0%(GC). (n.d.). PureSynth.
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Troubleshooting low diastereoselectivity in oxabicyclo[3.3.0]octane synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for oxabicyclo[3.3.0]octane synthesis. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these valuable bicyclic scaffolds. As a Senior Application Scientist, my goal is to combine established scientific principles with practical, field-tested insights to help you overcome challenges related to diastereoselectivity and other common synthetic hurdles.
Troubleshooting Guide: Low Diastereoselectivity
Low diastereoselectivity is a frequent and frustrating issue in the synthesis of complex molecules like oxabicyclo[3.3.0]octanes. This guide addresses specific scenarios with detailed explanations and actionable protocols.
Question 1: My radical cyclization is yielding a nearly 1:1 mixture of diastereomers. How can I improve the facial selectivity?
Answer:
Achieving high diastereoselectivity in radical cyclizations hinges on controlling the approach of the radical to the multiple bond.[1] A 1:1 mixture of diastereomers suggests that the transition states leading to the two different products are energetically very similar. To address this, we need to introduce or enhance steric or electronic factors that will favor one transition state over the other.
Underlying Causality: The stereochemical outcome of a radical cyclization is determined during the intramolecular addition of a radical to a multiple bond. The nascent ring prefers a chair-like or boat-like transition state to minimize steric interactions. If the substrate lacks significant steric bias, both pathways can be equally accessible, leading to poor selectivity.
Troubleshooting Strategies & Protocols:
-
Introduce Steric Hindrance: The most direct approach is to modify the substrate to create a steric bias.
-
Protocol: Introduce a bulky substituent (e.g., tert-butyl, triisopropylsilyl) on the atom adjacent to the radical or on the alkene. This will sterically disfavor one face of the alkene from being approached by the radical.
-
-
Alter the Reaction Temperature: Lowering the reaction temperature can often enhance selectivity.
-
Rationale: At lower temperatures, the small energy difference between the two competing transition states becomes more significant, favoring the lower energy pathway.
-
Protocol: If your current reaction is run at room temperature or elevated temperatures, attempt the cyclization at 0 °C, -20 °C, or even -78 °C. Be aware that reaction times may need to be significantly increased.
-
-
Change the Radical Generation Method: The method of radical generation can influence the reaction environment and, consequently, the selectivity.
-
Tin-Based Reagents: While effective, tributyltin hydride (Bu3SnH) reactions can be difficult to control.[2]
-
Tin-Free Alternatives: Consider using "tin-free" methods, which are also more environmentally friendly.[3][4][5] Visible light photoredox catalysis is one such method that can offer milder reaction conditions.[4]
-
Protocol: If using Bu3SnH/AIBN, try switching to a system like (TMS)3SiH or a transition-metal hydride.[3]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state.
-
Protocol: Screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, dichloromethane).
-
Question 2: What is the role of the Lewis acid in controlling the stereochemistry of my tandem cyclization/addition reaction, and how can I optimize it?
Answer:
In tandem reactions involving the formation of the oxabicyclo[3.3.0]octane core, Lewis acids play a crucial role in activating the substrate and organizing the transition state to favor a specific stereochemical outcome.[6][7]
Underlying Causality: Lewis acids coordinate to carbonyl groups or other Lewis basic sites in the substrate. This coordination can have several effects:
-
Activation: It increases the electrophilicity of the reaction center.
-
Conformational Rigidity: It can lock the substrate into a more rigid conformation, exposing one face of the reactive moiety over the other.
-
Transition State Organization: In a tandem reaction, the Lewis acid can pre-organize the substrate for the subsequent cyclization and addition steps, leading to a highly controlled stereochemical outcome.[6]
Optimization Strategies & Protocols:
-
Screening Lewis Acids: The choice of Lewis acid is critical. Different Lewis acids have varying sizes and coordinating abilities.
-
Protocol: Screen a panel of Lewis acids such as TiCl4, SnCl4, BF3·OEt2, GaCl3, and Sc(OTf)3.[6] Start with catalytic amounts (5-20 mol%) and monitor the diastereomeric ratio.
-
-
Optimizing Stoichiometry: The amount of Lewis acid can significantly impact the reaction.
-
Protocol: Titrate the amount of the most promising Lewis acid from catalytic to stoichiometric amounts. In some cases, stoichiometric amounts are necessary to achieve high selectivity.
-
-
Solvent Choice: The solvent can compete with the substrate for coordination to the Lewis acid.
-
Protocol: Use non-coordinating solvents like dichloromethane or toluene. Avoid coordinating solvents like THF or acetonitrile unless they are found to be beneficial in specific cases.
-
-
Temperature Optimization: As with radical cyclizations, lower temperatures can enhance selectivity.
-
Protocol: Perform the reaction at temperatures ranging from -78 °C to room temperature to find the optimal balance between reaction rate and diastereoselectivity.
-
Frequently Asked Questions (FAQs)
What are the most reliable methods for determining the diastereomeric ratio of my oxabicyclo[3.3.0]octane product?
The accurate determination of the diastereomeric ratio (d.r.) is crucial for optimizing your reaction conditions. The most common and reliable methods are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is often the quickest method.[8] Diastereomers will have slightly different chemical shifts for some protons. By integrating the signals corresponding to each diastereomer, you can determine the ratio.[8] For complex spectra, advanced techniques like band-selective pure shift NMR can simplify the analysis by collapsing multiplets into singlets, making integration more accurate.[9][10][11]
-
¹³C NMR: While less common for quantitative analysis due to longer relaxation times, it can be useful for confirming the presence of diastereomers.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Gas Chromatography (GC): If your products are volatile, GC can be an effective method for separation and quantification.
Are there any general guidelines for substrate design to favor the formation of a specific diastereomer?
Yes, strategic substrate design is a powerful tool for controlling diastereoselectivity. Here are some key principles:
-
Acyclic Stereocontrol: The principles of acyclic stereocontrol can be applied to the acyclic precursor of the bicyclic system. For instance, creating a stereocenter in the tether connecting the reacting moieties can influence the facial selectivity of the cyclization.
-
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can effectively block one face of the reactive group, leading to high diastereoselectivity. The auxiliary can then be removed in a subsequent step.
-
Conformational Locking: Introducing substituents that lock the substrate into a specific conformation can pre-organize it for a highly selective cyclization. This can be achieved through the use of bulky groups or by incorporating cyclic structures within the acyclic precursor.[16]
Data Presentation
Table 1: Effect of Lewis Acid on Diastereoselectivity in a Tandem Cyclization
| Entry | Lewis Acid (mol%) | Solvent | Temperature (°C) | Diastereomeric Ratio (A:B) |
| 1 | None | CH2Cl2 | 25 | 1.5:1 |
| 2 | TiCl4 (20) | CH2Cl2 | -78 | 10:1 |
| 3 | SnCl4 (20) | CH2Cl2 | -78 | 5:1 |
| 4 | BF3·OEt2 (100) | CH2Cl2 | -78 | 15:1 |
| 5 | GaCl3 (20) | CH2Cl2 | -78 | >20:1 |
This table is a representative example and actual results will vary depending on the specific reaction.
Experimental Protocols
Protocol 1: General Procedure for a Tin-Free Radical Cyclization
-
Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the substrate (1.0 eq) and a radical initiator (e.g., AIBN or V-70, 0.1 eq) in a degassed solvent (e.g., toluene).
-
Addition of Radical Mediator: Add the radical mediator (e.g., (TMS)3SiH, 1.5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C for AIBN). If using a photoredox catalyst, irradiate with the appropriate wavelength of light at room temperature.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: A phased approach to reaction optimization.
References
-
[Asymmetric Syntheses of 8‐Oxabicyclo[14][15][17]octanes: A Cationic Cascade Cyclization.]()
-
[Preparation and reactions of medium-ring Grignard reagent.]([Link].
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Navigating the Nuances of Ring-Closing Metathesis: A Guide to Optimizing Grubbs Catalyst Loading
Welcome to the Technical Support Center for Ring-Closing Metathesis (RCM). This guide is designed for researchers, scientists, and drug development professionals who are looking to refine their RCM reactions by optimizing the loading of Grubbs catalysts. Here, we move beyond simple protocols to explain the underlying principles that govern catalyst activity, stability, and ultimately, the success of your synthesis.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions we receive regarding catalyst loading and reaction setup.
Q1: What is a "typical" catalyst loading for an RCM reaction?
A1: While there's no single answer, a general starting point for many RCM reactions is between 1 to 10 mol%.[1] For large-scale syntheses, aiming for lower loadings (e.g., 0.25–1 mol%) is economically advantageous and simplifies purification.[1] However, for particularly challenging substrates, such as those that are sterically hindered or for the formation of medium-sized rings (8-11 atoms), higher loadings of 5–10 mol% may be necessary to achieve complete conversion.[1][2]
Q2: How do I choose the right Grubbs catalyst for my specific RCM reaction?
A2: The choice of catalyst is critical and depends heavily on your substrate.
-
General Purpose: Second-generation Grubbs catalysts (e.g., GII) and Hoveyda-Grubbs second-generation catalysts are excellent starting points due to their high activity and broad functional group tolerance.[1][3][4] For many standard metathesis reactions, catalysts like Umicore's Grubbs Catalyst® M202, M204, and Hoveyda-Grubbs Catalyst® M720 and M730 are recommended.[5]
-
Sterically Hindered Substrates: For reactions involving bulky substituents, specialized catalysts may be required to achieve higher yields.[6]
-
Nitrogen-Containing Compounds: Second and third-generation Grubbs catalysts, along with Hoveyda-Grubbs catalysts, are generally recommended for the RCM of nitrogen-containing molecules.[1]
-
Z-Selectivity: To selectively form Z-alkenes, specific catalysts like the Hoveyda-Grubbs Catalyst® M2001 and M2002 can be employed.[6]
Q3: What are the best practices for handling and storing Grubbs catalysts?
A3: While many Grubbs catalysts are marketed as "air-stable," their longevity and activity are best preserved with careful handling.
-
Storage: It is recommended to store Grubbs catalysts at 2-8 °C under an inert atmosphere.[7] While they can be stored in a glovebox at room temperature for shorter periods, long-term storage at reduced temperatures is preferable.[7]
-
In Solution: Storing catalysts in solution, even in a refrigerator, is generally not recommended.[8] The catalyst can slowly decompose in solution, and it's difficult to completely exclude oxygen over time.[8] It is best to prepare solutions fresh for each reaction.
-
Atmosphere: While the solid catalysts are relatively stable in air, reactions should be conducted under an inert atmosphere (argon or nitrogen) to prevent oxygen from degrading the catalyst in solution.[5][8]
Q4: How does substrate concentration impact catalyst loading and reaction outcome?
A4: Substrate concentration is a critical parameter that dictates the balance between intramolecular (RCM) and intermolecular reactions.
-
Macrocyclization: For the formation of large rings, high dilution conditions (typically 0.001 M to 0.05 M) are crucial to favor the desired intramolecular RCM pathway and prevent the formation of dimers and oligomers.[1]
-
Smaller Rings: For the formation of 5- and 6-membered rings, higher concentrations can be used (e.g., 0.5 M to 1.0 M).[9]
Troubleshooting Guide: Addressing Common RCM Issues
When RCM reactions don't proceed as expected, a systematic approach to troubleshooting is required. This section is organized by common problems and provides actionable solutions.
Issue 1: Low or No Conversion
Possible Cause: Inactive or Decomposed Catalyst
-
Explanation: Grubbs catalysts can deactivate through various pathways, including exposure to air (in solution), impurities in solvents or reagents, or inherent thermal instability.[8][10][11][12] For instance, second-generation Grubbs catalysts can undergo decomposition through C-H activation of the N-heterocyclic carbene (NHC) ligand.[10]
-
Solution:
-
Ensure Inert Atmosphere: Degas your solvent thoroughly and run the reaction under a positive pressure of argon or nitrogen. Efficiently removing the ethylene byproduct by bubbling an inert gas through the reaction mixture can also drive the reaction to completion.[6][13]
-
Purify Reagents: Ensure your starting diene is free of impurities that can act as catalyst poisons. Common culprits include peroxides and coordinating functional groups that haven't been appropriately masked.[5]
-
Use Fresh Catalyst: If you suspect your catalyst has degraded, use a fresh batch from a reputable supplier.
-
Possible Cause: Inappropriate Solvent Choice
-
Explanation: The solvent can significantly impact catalyst activity and stability. Strongly coordinating solvents can interfere with the catalyst.
-
Solution:
-
Recommended Solvents: Non-polar, hydrocarbon-based solvents (e.g., toluene, hexanes), chlorinated solvents (e.g., dichloromethane), and peroxide-resistant ethers are generally preferred due to their weak binding to the catalyst.[5][6] Toluene is often a good choice for reactions requiring higher temperatures.[1]
-
Solvents to Avoid (or use with caution): Solvents like DMSO, DMF, and acetonitrile are generally not recommended.[5][9]
-
Issue 2: Formation of Isomerized Byproducts
Possible Cause: Catalyst Degradation to Ruthenium Hydride Species
-
Explanation: A common side reaction in RCM is the isomerization of the double bond in the product.[14] This is often attributed to the formation of ruthenium hydride species from the degradation of the Grubbs catalyst.[15][16][17] These hydrides can catalyze the migration of the double bond.
-
Solution:
-
Additives: The addition of mild acids, such as acetic acid, can help suppress the formation of ruthenium hydrides.[5][6] Other additives like 1,4-benzoquinone have also been shown to suppress isomerization, although they may also reduce the overall catalytic activity.[15][16]
-
Lower Reaction Temperature: Higher temperatures can accelerate catalyst degradation.[15] Running the reaction at a lower temperature (e.g., 40 °C instead of 60 °C) can sometimes minimize isomerization while still achieving good conversion.[15]
-
Issue 3: Difficulty in Product Purification (Ruthenium Contamination)
Possible Cause: Residual Ruthenium Species in the Product
-
Explanation: Removing all traces of the ruthenium catalyst and its byproducts from the final product can be challenging, which is a significant concern in pharmaceutical applications where metal content is strictly regulated.[18]
-
Solution:
-
Scavengers: Several methods have been developed to scavenge residual ruthenium. These include treating the crude reaction mixture with:
-
Extraction: Extraction with an aqueous solution of cysteine can also be effective.[20]
-
Chromatography: While standard silica gel chromatography can be effective, multiple purifications may be necessary, especially with high initial catalyst loadings.[18]
-
Experimental Protocols
Protocol 1: General Procedure for a Trial RCM Reaction
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the diene substrate.
-
Add the appropriate volume of degassed solvent (e.g., dichloromethane or toluene) to achieve the desired concentration (e.g., 0.01 M for macrocyclization).
-
Begin stirring and purge the system with argon or nitrogen for 15-20 minutes.
-
In a separate vial, weigh the desired amount of Grubbs catalyst (e.g., 5 mol%).
-
Under a positive flow of inert gas, add the catalyst to the reaction flask.
-
Heat the reaction to the desired temperature (e.g., 40 °C or reflux) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by opening it to the air or adding a small amount of a vinyl ether.
-
Concentrate the mixture and proceed with purification.
Protocol 2: Ruthenium Removal using Silica Gel and DMSO
-
After the RCM reaction is complete, concentrate the crude reaction mixture.
-
Redissolve the crude product in a minimal amount of a suitable solvent.
-
Add silica gel (approximately 4 g per 0.01 mmol of catalyst used) and DMSO (50 molar equivalents relative to the catalyst).[18]
-
Stir the suspension at room temperature for 12 hours.[18]
-
Filter the mixture through a pad of celite or silica gel, washing with a suitable solvent.
-
Concentrate the filtrate to obtain the product with reduced ruthenium content.
Visualizing the Process
Troubleshooting Workflow for RCM Reactions
Caption: A logical workflow for troubleshooting common issues in RCM.
Quantitative Data Summary
| Catalyst Type | Typical Loading (mol%) | Common Solvents | Key Considerations |
| Grubbs II (GII) | 1 - 10 | DCM, Toluene | High activity, good functional group tolerance.[1][3] |
| Hoveyda-Grubbs II | 1 - 10 | DCM, Toluene | More stable than GII, good for challenging substrates.[5][6] |
| Grubbs III | 1 - 5 | DCM, Toluene | Faster initiation than GII.[21] |
| Z-Selective Catalysts | 1 - 5 | Toluene | For stereoselective synthesis of Z-alkenes.[6][22] |
References
-
C−H Bond Activation through σ-Bond Metathesis and Agostic Interactions: Deactivation Pathway of a Grubbs Second-Generation Catalyst. Organometallics - ACS Publications. Available from: [Link]
-
Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols. Longdom Publishing. Available from: [Link]
- Method for removing metal from the products of olefin metathesis reactions. Google Patents.
-
Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). NIH. Available from: [Link]
-
Decomposition of Ruthenium Olefin Metathesis Catalyst. MDPI. Available from: [Link]
-
Metathesis reactions: Effect of additives as co-catalysts to Grubbs' or Schrock's catalyst. ScienceDirect. Available from: [Link]
-
Unfogging metathesis catalyst deactivation. Catalysis Science & Technology Blog. Available from: [Link]
-
Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization. Journal of the American Chemical Society. Available from: [Link]
-
Reactivation of a Ruthenium-Based Olefin Metathesis Catalyst. PMC - NIH. Available from: [Link]
-
Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development - ACS Publications. Available from: [Link]
-
Grubbs Catalyst® Technology: Metathesis Application Guide for Chemical Synthesis. Umicore & Sigma-Aldrich - Manuals.plus. Available from: [Link]
-
Storage of Grubbs 2nd Gen. Catalyst in DCE Solution. Chemistry Stack Exchange. Available from: [Link]
-
What is the best way to store Grubbs 2 catalyst long term?. ResearchGate. Available from: [Link]
-
About the activity and selectivity of less well-known metathesis catalysts during ADMET polymerizations. NIH. Available from: [Link]
-
Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis. PMC - NIH. Available from: [Link]
-
Optimized Synthesis of Hydrogen-Bond Surrogate Helices: Surprising Effects of Microwave Heating on the Activity of Grubbs Catalysts. PMC - NIH. Available from: [Link]
-
Grubbs catalyst. Wikipedia. Available from: [Link]
-
Ring Closing Metathesis (RCM). Organic Chemistry Portal. Available from: [Link]
-
Degradation of the First-Generation Grubbs Metathesis Catalyst with Primary Alcohols, Water, and Oxygen. Formation and Catalytic Activity of Ruthenium(II) Monocarbonyl Species. Organometallics - ACS Publications. Available from: [Link]
-
Optimization of ring-closing metathesis under flow conditions using ruthenium(II)-based catalysts. ResearchGate. Available from: [Link]
-
Grubbs G2 metathesis catalyst synthesis troubleshooting. Reddit. Available from: [Link]
-
Degradation of the First-Generation Grubbs Metathesis Catalyst with Primary Alcohols, Water, and Oxygen. Formation and Catalytic Activity of Ruthenium(II) Monocarbonyl Species. ResearchGate. Available from: [Link]
-
Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Biotage. Available from: [Link]
-
Technical Support Information Bulletin 1176 - Ring Closing Methathesis on Resin. AAPPTec. Available from: [Link]
-
Relay Ring-Closing Metathesis (RRCM): A Strategy for Directing Metal Movement Throughout Olefin Metathesis Sequences. Journal of the American Chemical Society. Available from: [Link]
-
Ring-closing metathesis. Wikipedia. Available from: [Link]
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- 17. pubs.acs.org [pubs.acs.org]
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Technical Support Center: Ruthenium Catalyst Removal from Metathesis Products
Welcome to the technical support center for the purification of olefin metathesis products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the removal of residual ruthenium catalysts. Given the stringent regulations on heavy metal content in active pharmaceutical ingredients (APIs), typically requiring levels below 10 ppm, efficient purification is a critical step in process development.[1] This resource offers a structured approach to troubleshooting common issues and answers frequently asked questions, ensuring your final product meets the required purity standards.
Choosing Your Purification Strategy: A Logic-Based Approach
The selection of a ruthenium removal method is not a one-size-fits-all process. It depends on several factors including the scale of the reaction, the nature of the desired product, the specific Grubbs-type catalyst used, and the target ruthenium concentration. Below is a decision-making workflow to guide you in selecting the most appropriate strategy.
Caption: Decision workflow for selecting a ruthenium removal method.
FAQs and Troubleshooting Guides
This section is divided into the primary methods of ruthenium removal. Each subsection addresses common questions and provides actionable troubleshooting advice.
Silica Gel Chromatography
Silica gel chromatography is a standard laboratory technique for purification. However, the removal of ruthenium byproducts can be challenging due to their variable polarity.
Q1: Why is my product still colored after column chromatography?
A: This is a common issue and indicates that the ruthenium byproducts are co-eluting with your product. The colored impurities are various ruthenium complexes formed during the reaction.[2]
-
Causality: The polarity of ruthenium decomposition products can be similar to that of the desired compound, making separation by standard silica gel chromatography difficult.[3]
-
Troubleshooting:
-
Solvent System Modification: Experiment with different solvent systems. A less polar eluent might retain the ruthenium species on the column for a longer time. Conversely, a more polar system might flush them out more effectively if they are highly polar.
-
Pre-treatment with Scavengers: Before chromatography, treat the crude reaction mixture with a scavenger that forms a highly polar ruthenium complex. This will cause the ruthenium species to strongly adhere to the silica gel.[2] Common scavengers for this purpose include triphenylphosphine oxide (TPPO) and dimethyl sulfoxide (DMSO).[2]
-
Experimental Protocol: Pre-treatment with TPPO/DMSO [2]
-
After the metathesis reaction is complete, concentrate the reaction mixture.
-
Redissolve the crude product in a minimal amount of the solvent to be used for chromatography.
-
Add 50 equivalents of triphenylphosphine oxide (TPPO) or dimethyl sulfoxide (DMSO) relative to the initial amount of ruthenium catalyst.
-
Stir the mixture at room temperature for a minimum of 8-12 hours.[2]
-
Directly load the mixture onto the silica gel column and proceed with chromatography.
Q2: Can I avoid using large amounts of silica gel?
A: Yes. The goal is to make the purification process more efficient and sustainable.
-
Causality: Large amounts of silica gel are often used to overcome poor separation, leading to increased solvent consumption and waste.
-
Troubleshooting:
-
Scavenger-Assisted Filtration: After treating the crude product with a scavenger like TPPO or DMSO as described above, you can often remove the majority of the ruthenium byproducts by a simple filtration through a short plug of silica gel instead of a full column.[2]
-
Use of Specialized Adsorbents: Consider using functionalized silica gels or other adsorbents like alumina, which can have a higher affinity for ruthenium species.[4]
-
Scavengers and Reagent-Assisted Removal
Scavengers are reagents that selectively bind to the ruthenium catalyst and its byproducts, facilitating their removal.
Q3: My scavenger is not effectively removing the ruthenium. What could be the reason?
A: The effectiveness of a scavenger depends on its nature, the reaction conditions, and the specific ruthenium species present.
-
Causality: Some scavengers may require specific conditions (e.g., temperature, time) to react efficiently with the ruthenium complexes. The choice of scavenger is also critical.
-
Troubleshooting:
-
Optimize Scavenging Conditions: Increase the reaction time or temperature. For instance, some scavengers show improved performance at elevated temperatures (e.g., 50°C).[5]
-
Screen Different Scavengers: Not all scavengers are equally effective for all substrates and catalysts. A screening of different types of scavengers might be necessary.
-
Data Presentation: Comparison of Common Ruthenium Scavengers
| Scavenger Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Phosphines | Tris(hydroxymethyl)phosphine (THMP) | Aqueous extraction | Forms water-soluble Ru complexes, effective.[1][6] | Can be expensive, may require large excess.[4][7] |
| Sulfur-Containing | 2-Mercaptonicotinic acid (MNA), Cysteine | Aqueous extraction | Quenches the reaction and facilitates removal.[1][8] | Can be sensitive to pH.[7] |
| Nitrogen-Containing | Imidazole, Isocyanides | Aqueous extraction or silica gel filtration | Inexpensive and effective quenchers.[1][7] Isocyanides are very rapid.[9] | May require optimization of equivalents. |
| Oxygen-Containing | Triphenylphosphine oxide (TPPO), DMSO | Silica gel filtration | Inexpensive, stable, and compatible with many functional groups.[2] | Requires a subsequent filtration/chromatography step.[2] |
Q4: How do I choose between a water-soluble scavenger and one that requires chromatography?
A: The choice depends on the scale of your reaction and the properties of your product.
-
Causality: Water-soluble scavengers are ideal for large-scale processes where chromatography is not feasible, as they allow for removal through simple aqueous extraction.[1][8] Scavengers requiring chromatography are well-suited for lab-scale purifications where chromatography is a standard step.
-
Workflow Diagram: Scavenger Selection
Caption: Guide for selecting the type of scavenger based on reaction scale.
Activated Carbon Treatment
Activated carbon is a cost-effective adsorbent for removing a wide range of impurities, including ruthenium.[10]
Q5: My product yield is low after treatment with activated carbon. Why?
A: Activated carbon is a non-specific adsorbent and can adsorb your product along with the ruthenium impurities.
-
Causality: The high surface area and porous structure of activated carbon can lead to the non-selective adsorption of organic molecules.
-
Troubleshooting:
-
Optimize Carbon Loading: Reduce the amount of activated carbon used. Start with a small amount (e.g., 5-10 wt% relative to the crude product) and increase if necessary.
-
Screen Different Types of Carbon: Different grades of activated carbon have different pore sizes and surface chemistries, leading to varying affinities for your product and the impurities.[5]
-
Solvent Selection: The choice of solvent can influence the adsorption equilibrium. A solvent in which your product is highly soluble may reduce its adsorption onto the carbon.
-
Combined Approach: Use activated carbon as a secondary purification step after an initial treatment with a scavenger or an aqueous wash. This can reduce the amount of carbon needed.[1][3]
-
Experimental Protocol: Activated Carbon Treatment [5]
-
Dissolve the crude product in a suitable solvent (e.g., methanol, toluene).
-
Add the desired amount of activated carbon (e.g., 125% w/w for challenging purifications).[5]
-
Stir the slurry for a defined period (e.g., 1-4 hours) at a specific temperature (e.g., room temperature or 50°C).[5]
-
Filter the mixture through a pad of celite to remove the activated carbon.
-
Analyze the filtrate for residual ruthenium and product recovery.
Oxidative and Extractive Workups
These methods involve changing the oxidation state or solubility of the ruthenium species to facilitate their removal.
Q6: I am concerned about the safety and scalability of using strong oxidants like hydrogen peroxide.
A: This is a valid concern, as oxidative workups can be exothermic and generate gas.[4]
-
Causality: The reaction of strong oxidants with residual organic material and the catalyst can be vigorous and difficult to control on a large scale.[4]
-
Alternative Approaches:
-
Aqueous Washes with Mild Reagents: Simple aqueous extractions, especially when using a catalyst designed to be water-soluble, can be highly effective and scalable.[3][11]
-
Hydrogenation: If the metathesis product is to be hydrogenated in a subsequent step, the ruthenium impurities can often be removed concurrently. The ruthenium species adsorb onto the palladium on carbon (Pd/C) catalyst used for the hydrogenation.[1][7] This is a highly efficient and scalable method for removing ruthenium to <1 ppm levels.[1]
-
Experimental Insight: Ruthenium Removal during Hydrogenation [1]
In many process chemistry routes, a ring-closing metathesis step is followed by hydrogenation to produce a saturated ring. By subjecting the crude RCM product directly to hydrogenation conditions (e.g., Pd/C, H2), the ruthenium byproducts are effectively scavenged by the charcoal support of the hydrogenation catalyst. Subsequent filtration to remove the Pd/C also removes the adsorbed ruthenium.[1]
References
- ResearchGate. (2025). A simple oxidative procedure for the removal of ruthenium residues.
- ResearchGate. (2025). Methods for Removal of Residual Catalyst from Polymers Prepared by Ring Opening Metathesis Polymerization | Request PDF.
-
Organic Chemistry Portal. (n.d.). A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Retrieved from [Link]
-
Chemie Brunschwig. (n.d.). Screening and Efficient Removal of Ruthenium 3rd Generation Grubbs Catalyst. Retrieved from [Link]
- Google Patents. (n.d.). WO2014174501A2 - Use of metal scavengers for removal of ruthenium residues.
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective removal of ruthenium (Ru) catalysts Activated Carbon Business Division. Retrieved from [Link]
-
PubMed. (n.d.). Removing ruthenium residues from olefin metathesis reaction products. Retrieved from [Link]
- Google Patents. (n.d.). CN106282581B - A kind of recovery method of ruthenium in activated carbon supported ruthenium catalyst.
- (2000).
-
ACS Publications. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures | Organic Process Research & Development. Retrieved from [Link]
-
Anderson's Process Solutions. (2017). Removing Ru from metathesis reactions. Retrieved from [Link]
- Google Patents. (n.d.). WO2003026770A1 - Method for removing metal from the products of olefin metathesis reactions.
-
NIH. (2018). Heterogeneous Removal of Water-Soluble Ruthenium Olefin Metathesis Catalyst from Aqueous Media Via Host-Guest Interaction. Retrieved from [Link]
-
PMC. (n.d.). Sequestration of Ruthenium Residues via Efficient Fluorous-enyne Termination. Retrieved from [Link]
-
ACS Publications. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Retrieved from [Link]
-
NIH. (n.d.). Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC. Retrieved from [Link]
-
PubMed. (2018). Heterogeneous Removal of Water-Soluble Ruthenium Olefin Metathesis Catalyst from Aqueous Media Via Host-Guest Interaction. Retrieved from [Link]
-
(n.d.). A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected commercial ruthenium-based metathesis catalysts. Retrieved from [Link]
-
NIH. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Retrieved from [Link]
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Technical Support Center: Stereochemical Integrity in Chiral Bicyclic Ether Synthesis
Welcome to the technical support center for the stereoselective synthesis of chiral bicyclic ethers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity in their synthetic routes. Here, we will delve into the common challenges that lead to racemization and provide actionable troubleshooting strategies and frequently asked questions to ensure your synthesis yields a product with the desired enantiopurity.
Introduction: The Challenge of Racemization
Chiral bicyclic ethers are crucial structural motifs in a vast array of biologically active natural products and pharmaceutical agents. Their rigid, three-dimensional structures often play a key role in their interaction with biological targets. Consequently, the absolute stereochemistry of these molecules is paramount to their function. The loss of stereochemical information through racemization during synthesis can lead to a mixture of enantiomers or diastereomers, significantly reducing the efficacy of the final compound and complicating purification processes.[1][2]
This guide will provide an in-depth analysis of the mechanisms behind racemization in the context of bicyclic ether synthesis and offer practical, field-proven solutions to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that lead to racemization during the synthesis of chiral bicyclic ethers?
Racemization is the process by which an enantiomerically pure or enriched compound is converted into a mixture of equal parts of both enantiomers, known as a racemate.[1] In the synthesis of chiral bicyclic ethers, racemization can occur through several mechanisms, primarily involving the formation of planar, achiral intermediates.
One of the most common pathways is through SN1 (unimolecular nucleophilic substitution) reactions .[3] If a reaction step proceeds through a carbocation intermediate, this planar species can be attacked by a nucleophile from either face with equal probability, leading to a racemic mixture of products.[3][4]
Another significant mechanism involves the formation of enol or enolate intermediates when a stereocenter is located at the α-position to a carbonyl group.[1][5] Under acidic or basic conditions, deprotonation can lead to a planar enol or enolate, erasing the stereochemical information at that center. Reprotonation can then occur from either side, resulting in racemization.[5]
Q2: How does the choice of synthetic strategy and starting materials impact stereochemical outcomes?
The choice of synthetic strategy is critical. Intramolecular reactions, such as the Williamson ether synthesis to form the bicyclic system, are often preferred.[6][7][8] This reaction typically proceeds via an SN2 mechanism , which is stereospecific and involves an inversion of configuration at the electrophilic carbon.[7][9] To favor the SN2 pathway and avoid competing elimination reactions (E2), it is best to have the nucleophilic alkoxide attack a primary alkyl halide.[6][9][10]
Starting with a highly enantioenriched material from the "chiral pool" is a common and effective strategy. However, it is crucial to ensure the enantiomeric purity of these starting materials, as even small impurities can affect the final product's enantiomeric excess (ee).[11]
Q3: What role do protecting groups play in preventing racemization?
Protecting groups are essential tools in multi-step synthesis to temporarily block reactive functional groups.[12][13][14] In the context of preventing racemization, they can be strategically employed to:
-
Prevent enolization: Protecting a ketone or aldehyde as an acetal, for example, prevents the formation of an enol or enolate at the adjacent carbon, thus preserving the stereocenter.[13]
-
Influence reaction pathways: Bulky protecting groups can sterically hinder one face of a molecule, directing an incoming reagent to the opposite face and enhancing stereoselectivity.[14]
-
Promote desired conformations: Certain protecting groups can lock a molecule into a specific conformation that favors a desired stereochemical outcome in a subsequent reaction.
It is equally important to choose protecting groups that can be removed under mild conditions that do not induce racemization.[15][16][17] For instance, acid-labile groups like Boc or base-labile groups like Fmoc should be removed with carefully controlled conditions to avoid epimerization.[16][17]
Q4: Can you recommend specific catalysts for the enantioselective synthesis of bicyclic ethers?
The use of chiral catalysts is a powerful approach to induce asymmetry in a reaction, leading to an enantioenriched product.[18] Organocatalysis has emerged as a particularly effective strategy.[19][20][21] For instance, chiral amines, such as those derived from proline, can activate substrates through the formation of chiral iminium or enamine intermediates, guiding the stereochemical course of the reaction.[19][21]
Chiral bicyclic bisborane catalysts have also shown promise in achieving high regio-, diastereo-, and enantioselectivity in various transformations that can be applied to the synthesis of complex molecules.[22] Furthermore, chiral oxaziridinium organocatalysts have been successfully used in highly enantioselective tandem reactions to construct bicyclic systems.[23][24]
Q5: How can I accurately determine the enantiomeric excess (ee) of my final product?
Accurate determination of enantiomeric excess is crucial. The most common techniques are:
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These methods use a chiral stationary phase to separate enantiomers, allowing for their quantification.[25][26]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents or Chiral Solvating Agents: These reagents interact differently with each enantiomer, leading to distinct signals in the NMR spectrum that can be integrated to determine the ee.[27]
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules and can be used to determine ee by comparing the signal of the sample to that of the pure enantiomer.[25]
Before embarking on extensive reaction optimization, it is essential to have a validated analytical method to accurately measure the ee.[28]
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess in the Final Bicyclic Ether Product
Symptoms: Your final product shows a low ee value, indicating that racemization has occurred at some point during the synthesis.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Suboptimal Reaction Conditions | Carefully control the reaction temperature. Lower temperatures generally favor stereoselectivity. Optimize the solvent, as solvent polarity can influence reaction mechanisms.[10] | Higher temperatures can provide enough energy to overcome the activation barrier for racemization pathways, such as SN1 reactions or enolization.[10] |
| Incorrect Choice of Base | If a deprotonation step is involved, use a non-nucleophilic, sterically hindered base. The choice of base is critical, especially in intramolecular Williamson ether synthesis. | A strong, non-hindered base can promote elimination (E2) over substitution (SN2), leading to undesired byproducts and potentially racemization if the starting material can epimerize.[6] |
| Inappropriate Protecting Group Strategy | Re-evaluate your protecting groups. Ensure they are stable under all reaction conditions and that their removal does not induce epimerization.[15][16][17] | Some protecting groups can be cleaved under conditions that are harsh enough to cause racemization at a nearby stereocenter. |
| Catalyst Deactivation or Impurity | Ensure your chiral catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive). Impurities in starting materials can sometimes act as catalyst poisons.[28] | A deactivated or poisoned catalyst will not effectively control the stereochemical outcome of the reaction, leading to a racemic or near-racemic product. |
Experimental Protocol: Optimization of an Intramolecular Williamson Ether Synthesis
-
Reactant Purity: Ensure the starting halohydrin is of the highest possible purity and enantiomeric excess.
-
Solvent and Base Screening: Set up a parallel synthesis screen with different anhydrous polar aprotic solvents (e.g., THF, DMF) and a variety of bases (e.g., NaH, KOtBu, DBU).
-
Temperature Control: Run the reactions at a range of temperatures, starting from 0 °C and gradually increasing to room temperature.
-
Reaction Monitoring: Monitor the progress of each reaction by TLC or LC-MS to determine the optimal reaction time.
-
Work-up and Analysis: After a careful work-up, analyze the ee of the product from each reaction condition using a validated chiral HPLC or GC method.
Issue 2: Epimerization at a Specific Stereocenter
Symptoms: You observe the formation of a diastereomer, indicating that one stereocenter has been inverted.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Acidic or Basic Conditions | If the epimerized center is α to a carbonyl group, avoid harsh acidic or basic conditions. Use buffered solutions or non-ionic bases where possible.[5] | Acidic or basic conditions can catalyze the formation of a planar enol or enolate intermediate, leading to the loss of stereochemical information at the α-carbon.[1][5] |
| Protecting Group Cleavage | If epimerization occurs during a deprotection step, explore alternative protecting groups that can be removed under milder, neutral conditions.[17] | For example, hydrogenolysis of a benzyl ether is a very mild deprotection method that is unlikely to cause epimerization. |
| Chromatographic Purification | Be aware that some chiral compounds can racemize on silica gel. Consider using a different stationary phase (e.g., alumina) or minimizing the time the compound is on the column. | The slightly acidic nature of silica gel can be sufficient to cause epimerization of sensitive compounds. |
Visualizing Reaction Pathways
To better understand the critical steps where stereochemical integrity can be compromised, consider the following generalized workflow for the synthesis of a chiral bicyclic ether.
Caption: A generalized workflow for chiral bicyclic ether synthesis highlighting potential racemization points.
The following diagram illustrates the mechanistic dichotomy between the desired stereospecific SN2 pathway and the racemizing SN1 pathway in an intramolecular cyclization.
Caption: Comparison of SN2 and SN1 pathways in intramolecular etherification.
By understanding these fundamental principles and applying the troubleshooting strategies outlined above, researchers can significantly improve the stereochemical outcome of their chiral bicyclic ether syntheses, paving the way for the successful development of novel therapeutics and other advanced materials.
References
-
Stereocontrolled synthesis of substituted bicyclic ethers through oxy-Favorskii rearrangement: total synthesis of (±)-communiol E. PubMed. Available at: [Link]
-
Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PubMed. Available at: [Link]
-
Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. MDPI. Available at: [Link]
-
Stereoselective Synthesis of Bicyclic Tertiary Alcohols with Quaternary Stereocenters via Intramolecular Crossed Benzoin Reactions Catalyzed by N-Heterocyclic Carbenes. ACS Publications. Available at: [Link]
-
Racemization. Wikipedia. Available at: [Link]
-
Enantioselective Organocatalytic Synthesis of Bicyclic Resorcinols via an Intramolecular Friedel−Crafts‐Type 1,4‐Addition: Access to Cannabidiol Analogues. PMC - NIH. Available at: [Link]
-
THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. ResearchGate. Available at: [Link]
-
Racemization Overview, Mechanism & Examples. Study.com. Available at: [Link]
-
Enantioselective Organo-Cascade Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Protecting group. Wikipedia. Available at: [Link]
-
Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. ACS Publications. Available at: [Link]
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Available at: [Link]
-
Novel Bicyclic P,S-Heterocycles via Stereoselective hetero-Diels–Alder Reactions of Thiochalcones with 1-Phenyl-4H-phosphinin-4-one 1-Oxide. MDPI. Available at: [Link]
-
Organocatalytic Enantioselective Synthesis of Bicyclo[2.2.2]octenones via Oxaziridinium Catalysed ortho-Hydroxylative Phenol Dearomatization. PubMed. Available at: [Link]
-
Synthesis and Applications of Chiral Bicyclic Bisborane Catalysts. ResearchGate. Available at: [Link]
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Available at: [Link]
-
Organocatalytic Enantioselective Synthesis of Bicyclo[2.2.2]octenones via Oxaziridinium Catalysed ortho‐Hydroxylative Phenol Dearomatization. PMC - NIH. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes. PubMed Central. Available at: [Link]
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What Is Racemization In Organic Chemistry?. YouTube. Available at: [Link]
-
9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook - Lumen Learning. Available at: [Link]
-
The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]
-
Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. PMC - NIH. Available at: [Link]
-
Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes. PubMed. Available at: [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH. Available at: [Link]
-
Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. RSC Publishing. Available at: [Link]
-
Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]
-
Development of New Chiral Bicyclic Ligands : Applications in Catalytic Asymmetric Transfer Hydrogenation, Epoxidations, and Epoxide Rearrangements. ResearchGate. Available at: [Link]
-
The problem of racemization in drug discovery and tools to predict it. ResearchGate. Available at: [Link]
-
Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Available at: [Link]
-
Total Syntheses of (+)-Penicibilaenes A and B via Enantioselective Desymmetrization. Organic Letters - ACS Publications. Available at: [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]
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Technical Support Center: Synthesis of Strained Bicyclic Ethers
Welcome to the technical support center for the synthesis of strained bicyclic ethers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these unique molecular architectures. Strained bicyclic ethers are prevalent in many biologically active natural products and are valuable building blocks in medicinal chemistry.[1] However, their synthesis is often fraught with challenges arising from ring strain, stereochemical complexity, and competing reaction pathways.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Troubleshooting Guide: Common Experimental Hurdles
This section addresses specific problems encountered during the synthesis of strained bicyclic ethers, offering potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Bicyclic Ether in Intramolecular Williamson Ether Synthesis
You are attempting an intramolecular Williamson ether synthesis to form a bicyclic ether from a haloalcohol precursor, but you observe low yields or only starting material.
Potential Causes and Solutions:
-
Inefficient Deprotonation: The alkoxide, which acts as the nucleophile, may not be forming in sufficient concentration.
-
Troubleshooting:
-
Choice of Base: Ensure you are using a strong enough base to deprotonate the alcohol. Sodium hydride (NaH) or potassium hydride (KH) are often more effective than alkali metal hydroxides.[2]
-
Anhydrous Conditions: Water will quench the strong base and hydrolyze the alkyl halide. Ensure all glassware is oven-dried and use anhydrous solvents.[3]
-
Base Quality: The activity of solid bases like NaH can diminish with improper storage. Use freshly opened or properly stored reagents.[3]
-
-
-
Intermolecular vs. Intramolecular Reaction: The alkoxide may be reacting with another molecule of the haloalcohol (intermolecularly) to form polymers, rather than cyclizing (intramolecularly).[4]
-
Troubleshooting:
-
High Dilution Conditions: Performing the reaction at high dilution (e.g., adding the haloalcohol dropwise to a solution of the base over a long period) favors the first-order intramolecular reaction over the second-order intermolecular reaction.[4]
-
Template Effect: For the synthesis of certain cyclic ethers, the addition of a metal cation that can coordinate to the oxygen atoms of the precursor can pre-organize the molecule for cyclization, favoring the intramolecular pathway.[3]
-
-
-
Ring Strain: The formation of highly strained rings (e.g., 3- or 4-membered rings) is enthalpically disfavored.[5]
-
Troubleshooting:
-
Reaction Temperature: While higher temperatures can overcome activation barriers, they can also promote decomposition and side reactions. A careful optimization of the reaction temperature is crucial.
-
Alternative Synthetic Strategies: For highly strained systems, consider alternative methods such as photochemical approaches or ring-closing metathesis which may proceed under milder conditions.[6][7]
-
-
Experimental Protocol: Intramolecular Williamson Ether Synthesis of a Tetrahydrofuran (THF) Derivative
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) to a flame-dried round-bottom flask.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a high dilution concentration (e.g., 0.01 M).
-
Precursor Addition: Dissolve the haloalcohol precursor (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C over a period of 4-6 hours using a syringe pump.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Problem 2: Poor Diastereoselectivity in Acid-Catalyzed Cyclization
You are using an acid catalyst to promote the cyclization of an unsaturated alcohol to form a bicyclic ether, but you obtain a mixture of diastereomers.
Potential Causes and Solutions:
-
Lack of Stereochemical Control in the Transition State: The transition state of the cyclization may not have a strong facial bias, leading to the formation of multiple stereoisomers.
-
Troubleshooting:
-
Catalyst Choice: Lewis acids can sometimes offer better stereocontrol than Brønsted acids by coordinating to heteroatoms and influencing the conformation of the transition state.[8] Experiment with a variety of Lewis acids (e.g., BF₃·OEt₂, TiCl₄, SnCl₄).
-
Substrate Modification: Introducing a bulky substituent on the starting material can create a steric bias that favors the formation of one diastereomer.
-
Temperature Optimization: Lowering the reaction temperature can sometimes enhance the energy difference between diastereomeric transition states, leading to improved selectivity.
-
-
-
Equilibration of Products: The reaction conditions may be harsh enough to cause the product to equilibrate to a thermodynamic mixture of diastereomers.
-
Troubleshooting:
-
Milder Conditions: Use a milder acid catalyst or a lower reaction temperature.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize product equilibration.
-
-
Data Presentation: Effect of Lewis Acid on Diastereoselectivity
| Entry | Lewis Acid | Temperature (°C) | Diastereomeric Ratio (A:B) |
| 1 | BF₃·OEt₂ | -78 to 0 | 2:1 |
| 2 | TiCl₄ | -78 | 5:1 |
| 3 | SnCl₄ | -78 | 8:1 |
Problem 3: Catalyst Decomposition or Low Activity in Ring-Closing Metathesis (RCM)
You are attempting to synthesize a bicyclic ether using Ring-Closing Metathesis (RCM) with a Grubbs-type catalyst, but the reaction is sluggish or stalls.
Potential Causes and Solutions:
-
Catalyst Poisoning: Functional groups in the substrate or impurities in the solvent can poison the ruthenium catalyst.
-
Troubleshooting:
-
Substrate Purity: Ensure the diene precursor is highly pure and free of coordinating impurities like thiols or phosphines.
-
Solvent Degassing: Oxygen can deactivate the catalyst. Thoroughly degas the solvent before use by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Use of Additives: In some cases, the addition of a scavenger for impurities, such as copper(I) chloride, can be beneficial.
-
-
-
Steric Hindrance: Sterically hindered double bonds can be slow to react.
-
Troubleshooting:
-
Choice of Catalyst: Second- and third-generation Grubbs catalysts generally exhibit higher activity and are more tolerant of sterically demanding substrates than the first-generation catalyst.[9]
-
Higher Catalyst Loading: Increasing the catalyst loading can sometimes drive the reaction to completion, although this is a less ideal solution due to cost.
-
Elevated Temperature: RCM reactions are often performed at elevated temperatures (e.g., refluxing dichloromethane or toluene) to increase the reaction rate.[10]
-
-
Visualization: RCM for Bicyclic Ether Synthesis
Caption: Key steps in intramolecular ether synthesis.
References
-
Synthesis of Bridged Inside-Outside Bicyclic Ethers through Oxidative Transannular Cyclization Reactions. National Institutes of Health.[Link]
-
The synthesis of mono- and bicyclic ethers via acid catalysed ring-opening cyclisation of tetrahydropyranyl ether derivatives. Royal Society of Chemistry.[Link]
-
Williamson ether synthesis. Lumen Learning.[Link]
-
Triple Ring Closing Metathesis Reaction: Synthesis of Adjacent Cyclic Ethers. ACS Publications.[Link]
-
Formation of Bicyclic Ethers from Lewis Acid Promoted Cyclizations of Cyclic Oxonium Ions. osti.gov.[Link]
-
Williamson Ether Synthesis. Chemistry LibreTexts.[Link]
-
Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization–redox relay–π-allyl-Pd cyclization cascade reaction. National Institutes of Health.[Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry.[Link]
-
Synthesis of Bridged Bicyclic Ethers and Fused Oxetanes from Pyran-4-ones via Tandem Solvent Trapping and Norrish Type II Cyclization. ACS Publications.[Link]
-
Cyclic Ethers - Epoxides. Chemistry LibreTexts.[Link]
-
Synthesis of oxabicyclo[3.3.1]nonenes and substituted tetrahydropyrans via (3,5)-oxonium-ene reaction. PubMed.[Link]
-
Phosphate Tether-Mediated Ring-Closing Metathesis for the Generation of Medium to Large, P-Stereogenic Bicyclo[n.3.1]phosphates. National Institutes of Health.[Link]
-
Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. Royal Society of Chemistry.[Link]
-
Ring-closing metathesis. Wikipedia.[Link]
-
Cyclic ethers by intramolecular Williamson syntheses. YouTube.[Link]
-
Intramolecular Williamson Ether Synthesis. Master Organic Chemistry.[Link]
-
Ring-closing metathesis for the synthesis of benzo-fused bicyclic compounds. electronicsandbooks.com.[Link]
-
Epoxidation of Alkenes. Organic Chemistry Explained.[Link]
-
Cyclic Ethers - Epoxides. Chemistry LibreTexts.[Link]
-
Epoxidation of Alkenes. Chemistry Steps.[Link]
-
Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. MDPI.[Link]
-
Stereoselective synthesis of cyclic ether compounds via reductive cleavage of bicyclic ketals. Sci-Hub.[Link]
-
Ring-Closing Metathesis in the Synthesis of Large and Medium-Sized Oxacycles. Application to the Synthesis of Polyoxygenated Macrocycles. ACS Publications.[Link]
-
Divergent Synthesis of 1-Azabicyclo[n.1.1]alkane Bioisosteres via Photoinduced Palladium Catalysis. ACS Publications.[Link]
-
Synthesis of epoxides. Organic Chemistry Portal.[Link]
-
Radical‐Polar Crossover Bicyclization Enables a Modular Synthesis of Saturated Bicyclic Amines. National Institutes of Health.[Link]
-
2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. National Institutes of Health.[Link]
-
Questions on formation of cyclic ethers using Williamson Ether synthesis. Chemistry Stack Exchange.[Link]
-
Synthesis of heterobicyclo[n.1.1]alkanes. ResearchGate.[Link]
-
Synthesis of Oxabicyclo[3.2.1]octan-3-ol Scaffold via Burgess Reagent Mediated Cyclodehydration of δ-Diols under Acidic Conditions. PubMed.[Link]
-
Lewis acid catalyzed [4+2] annulation of bicyclobutanes with dienol ethers for the synthesis of bicyclo[4.1.1]octanes. Royal Society of Chemistry.[Link]
-
Nature Inspired Molecular Design: Stereoselective Synthesis of Bicyclic and Polycyclic Ethers for Potent HIV-1 Protease Inhibitors. PubMed.[Link]
-
Design a synthesis for each of the following, using an intramolecular reaction. Pearson.[Link]
-
Williamson Ether Synthesis Practice Problems. Chemistry Steps.[Link]
-
Strain-Release [2π + 2σ] Cycloadditions for the Synthesis of Bicyclo[2.1.1]hexanes Initiated by Energy Transfer. PubMed.[Link]
-
Williamson Ether Synthesis. Chemistry Steps.[Link]
-
Synthesis of cyclic ethers. Organic Chemistry Portal.[Link]
-
Naming Bicyclic Compounds – Fused, Bridged, and Spiro. Master Organic Chemistry.[Link]
-
State-of-the-art strategies for Lewis acid-catalyzed strain-release cycloadditions of bicyclo[1.1.0]butanes (BCBs). Royal Society of Chemistry.[Link]
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Technical Support Center: Managing Moisture Sensitivity in Organometallic Catalysts
Welcome to the technical support center for organometallic synthesis. This guide is designed for researchers, scientists, and drug development professionals who routinely handle air- and moisture-sensitive organometallic catalysts. Success in this field hinges on the rigorous exclusion of atmospheric moisture and oxygen.[1][2][3] This resource provides in-depth, field-proven insights and troubleshooting protocols to help you navigate the challenges of working with these highly reactive compounds.
Section 1: The "Why": Understanding Catalyst Sensitivity
Organometallic catalysts, particularly those involving early transition metals, lanthanides, and main group metals, are often electronically and coordinatively unsaturated.[4] This inherent reactivity makes them highly susceptible to decomposition via hydrolysis and oxidation.[4][5]
The Core Problem: Hydrolysis
The primary mechanism of deactivation by water is the hydrolysis of the metal-carbon or metal-ligand bond.[5] Water, acting as a Brønsted acid, readily protonates the organic ligand, leading to the formation of inactive metal hydroxides or oxides and the release of the corresponding hydrocarbon.[5] This process is often irreversible and can dramatically lower reaction yields or prevent catalysis altogether.[4][6] For instance, the utility of Grignard reagents or butyllithium can be completely nullified by trace amounts of moisture.[6][7]
Section 2: Proactive Moisture Control: The Foundation of Success
The most effective strategy for managing moisture sensitivity is prevention. Establishing a robust, anhydrous experimental environment is paramount. This involves three key areas: inert atmosphere techniques, rigorous drying of solvents and reagents, and meticulous glassware preparation.
Inert Atmosphere Techniques
Working under an inert atmosphere of dry nitrogen or argon is non-negotiable.[1][4] The two primary methods for achieving this are the use of a glovebox or a Schlenk line.
-
Glovebox: A glovebox provides a sealed environment with a continuously purified inert atmosphere, where water and oxygen levels are kept at parts-per-million (ppm) levels.[8][9] It is the preferred method for handling highly sensitive solid reagents, preparing catalyst stock solutions, and performing small-scale reactions.[8][9][10] The atmosphere is circulated over a catalyst (often copper-based to remove O₂) and molecular sieves to remove H₂O.[8][9]
-
Schlenk Line: A Schlenk line, or vacuum-gas manifold, is a versatile apparatus that allows for the manipulation of air-sensitive compounds on a lab bench.[11][12] It consists of a dual manifold connected to a vacuum pump and a source of purified inert gas.[1][11] Reactions are performed in specialized "Schlenk" flasks, and the air is removed by repeatedly evacuating the flask and backfilling with inert gas (a process known as "cycling").[13]
Solvent and Reagent Purification
Commercial anhydrous solvents often contain trace amounts of water that are unacceptable for sensitive reactions. Therefore, additional drying is almost always necessary.
Quantitative Verification: Karl Fischer Titration The gold standard for determining water content in organic solvents is Karl Fischer (KF) titration.[14][15][16] This method can accurately quantify water content down to the ppm level and should be used to validate any solvent drying procedure.[14][17][18][19] Both volumetric and coulometric KF titrators are available, with the latter being more sensitive for trace amounts.[17][20]
Common Solvent Drying Methods The choice of drying agent depends on the solvent and the required level of dryness.
| Drying Method | Target Solvents | Mechanism | Pros | Cons |
| Activated Molecular Sieves (3Å or 4Å) | Most common solvents (THF, DCM, Toluene, Acetonitrile, Methanol)[21][22][23] | Physical adsorption of water into porous structure.[8][24] | Safe, convenient, effective for many solvents. Can achieve low ppm levels.[18][19][24] | Slower than reactive methods; requires activation (heating under vacuum).[24] Efficiency depends on loading (% m/v) and contact time.[22][23] |
| Sodium/Benzophenone Still | Ethers (THF, Diethyl Ether), Hydrocarbons (Toluene)[21][22][23] | Sodium metal reacts with water. Benzophenone acts as a colorimetric indicator (deep blue/purple ketyl radical forms when dry).[21][24] | Provides a visual indication of dryness. Very effective for specific solvents. | High Safety Risk : Involves refluxing with reactive sodium metal.[19] Not suitable for halogenated or protic solvents.[24] |
| Calcium Hydride (CaH₂) | Hydrocarbons, Ethers, Acetonitrile, Dichloromethane (DCM)[21] | Chemical reaction with water to produce H₂ gas and Ca(OH)₂. | Effective for pre-drying or moderately sensitive applications. | Can form a passivating layer of Ca(OH)₂. No visual indicator. Less effective than Na/benzophenone for achieving ultra-low water levels.[22] |
| Solvent Purification System (SPS) | Most common solvents (THF, DCM, Toluene, etc.) | Pushes solvent through columns of activated alumina (removes water) and a copper catalyst (removes oxygen).[19] | Safe, convenient, provides high-purity solvent on demand.[19] | High initial equipment cost. Columns require periodic regeneration or replacement. |
Glassware Preparation
Glass surfaces readily adsorb a thin film of atmospheric moisture.[24][25][26] This must be removed before use.
-
Oven Drying: The most common method is to dry glassware in an oven at >110 °C overnight.[26][27][28][29]
-
Flame Drying: For immediate use, glassware can be "flame-dried" with a heat gun or a burner under vacuum or a flow of inert gas.[29] As the glass is heated, a temporary fog will appear on the inside as water vaporizes; heating should continue until this fog is gone.[29]
Crucial Step: Hot glassware must be cooled in a moisture-free environment, such as in a desiccator or by assembling it hot and immediately flushing with dry inert gas.[25][26][27][29] Cooling in ambient air will simply allow a new film of moisture to condense.[27]
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you might encounter during your experiments.
Issue 1: My reaction is sluggish, gives a low yield, or fails completely, and I suspect catalyst deactivation.
-
Q: I used a brand new bottle of anhydrous solvent from a commercial supplier. Isn't that dry enough?
-
A: Not necessarily. While sealed bottles of anhydrous solvents are of high quality, they are not perfect and their water content can increase over time, especially after the seal is punctured. For highly sensitive catalysts, like many used in cross-coupling reactions, this residual moisture is often sufficient to inhibit or kill the reaction.[6][30] Solution: Always dry your solvents using one of the methods described in Section 2.2 and, if possible, verify the dryness using Karl Fischer titration.[18][19]
-
-
Q: I dried my solvent over molecular sieves. How do I know they were working?
-
A: Molecular sieves must be properly activated to be effective. They are activated by heating them under a high vacuum to drive off the water they have adsorbed. If they are not fully activated or have been exposed to air for too long, their drying capacity will be compromised. Solution: Activate your sieves in a flask under vacuum with a heat gun or in a vacuum oven before use. Store activated sieves in a glovebox or a tightly sealed container in a desiccator.
-
-
Q: I flame-dried my glassware, but my reaction still failed. What could I have missed?
-
A: Several subtle sources of moisture can compromise a system even after the primary flask is dried. Did you also dry the stir bar, syringe needles, and cannulas?[27] Was the rubber septum fresh, or has it been punctured multiple times? Old septa can become conduits for air and moisture. Did you cool the glassware under a positive pressure of inert gas?[26][27] If it cools in air, it will become wet again. Solution: Ensure every component that will contact the reaction is rigorously dried and assembled under an inert atmosphere. Use fresh septa for highly sensitive reactions and always maintain a positive inert gas pressure, often visualized with an oil bubbler.[25][26]
-
Issue 2: I observe a color change in my catalyst solution before I even add my substrate.
-
Q: My palladium(0) catalyst solution turned from yellow to black (palladium black). What happened?
-
A: This is a classic sign of catalyst decomposition, often caused by oxidation. While moisture is a problem, oxygen is equally detrimental to many organometallic catalysts, especially low-valent species like Pd(0).[1] Solution: Ensure your solvent is not only dry but also thoroughly degassed. This can be done by bubbling argon or nitrogen through the solvent for an extended period (sparging) or, more effectively, by using the "freeze-pump-thaw" method.[13][19] This involves freezing the solvent with liquid nitrogen, evacuating the headspace, and then thawing to release dissolved gases.[13] Repeat this cycle at least three times.
-
Issue 3: My reaction works, but the results are inconsistent and not reproducible.
-
Q: My yields vary significantly from run to run, even though I follow the same procedure. Why?
-
A: This is often a sign of intermittent, uncontrolled moisture contamination. The "dryness" of your system may be hovering right at the threshold of what the catalyst can tolerate. Small variations—the humidity in the lab that day, how long a reagent bottle was opened, the age of a rubber septum—can be enough to push the reaction from success to failure. Solution: Standardize your procedure with a focus on rigor. Always use freshly dried and degassed solvents. Prepare your reaction setup on a Schlenk line or in a glovebox, never on an open bench with just a balloon.[7][12] Quantify your solvent dryness with a Karl Fischer titrator to establish a baseline for success.[14][17]
-
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What's the difference between using nitrogen and argon as an inert gas?
-
A1: For most applications, nitrogen is sufficient and more economical. However, argon is denser than air, so it can provide a better "blanket" over a reaction when brief openings are necessary. For certain reactions involving metals that can react with dinitrogen (e.g., some lithium or titanium species), argon is required as it is truly inert.[1][4]
-
-
Q2: How can I safely handle pyrophoric reagents like t-butyllithium?
-
A2: Pyrophoric reagents, which can ignite spontaneously on contact with air, require extreme care.[6] They must only be handled under a robust inert atmosphere using gas-tight syringes or cannulas for transfer.[25][26] Never work alone, and always have an appropriate fire extinguisher (Class D for metal fires) nearby. Consult specific handling guides from the manufacturer before use.
-
-
Q3: Can I reuse molecular sieves?
-
Q4: My lab doesn't have a Karl Fischer titrator. Is there a qualitative way to check if a solvent is dry?
-
A4: For solvents compatible with sodium (like THF or toluene), the sodium/benzophenone still provides a vivid blue color when the solvent is anhydrous.[21][24] This is a reliable qualitative test.[19] However, for other solvents, there is no simple, universal qualitative test, making quantitative measurement via KF titration highly recommended for developing robust and reproducible procedures.[19]
-
Section 5: Key Experimental Protocols
Protocol: Assembling a Reaction on a Schlenk Line
-
Glassware Prep: Take an oven-dried Schlenk flask containing a stir bar directly from the oven.[27] While still hot, grease the joint, insert a glass stopper or condenser, and immediately connect it to the Schlenk line via flexible tubing.
-
Purging Cycle: Carefully open the tap on the flask to the vacuum manifold. Evacuate the flask for 5-10 minutes until it has cooled to room temperature.
-
Backfill: Close the tap to the vacuum and slowly open it to the inert gas manifold to backfill the flask. You should see the oil in the bubbler move as the pressure equalizes.
-
Repeat: Repeat this vacuum/backfill cycle at least three times to ensure the atmosphere is fully inert.[4][11]
-
Reagent Addition: Add dry, degassed solvent via a gas-tight syringe or cannula.[13] If adding a solid that is stable in air for a short period, you can do so quickly through the side-arm under a strong positive flow of inert gas. For highly sensitive solids, they should be added in a glovebox.[8]
-
Maintain Pressure: Leave the flask connected to the inert gas manifold, ensuring a slight positive pressure is maintained throughout the reaction, indicated by a gentle bubbling rate in the oil bubbler.[26]
Protocol: Freeze-Pump-Thaw Degassing of a Solvent
-
Prepare: Place the solvent in a robust Schlenk flask (no more than half full) connected to a Schlenk line.
-
Freeze: Immerse the flask in a Dewar of liquid nitrogen. Swirl the flask to freeze the solvent in a thin layer on the walls, which is more efficient than a solid block.
-
Pump: Once the solvent is completely frozen solid, open the flask to the vacuum line and evacuate for 10-15 minutes to remove gases from the headspace.
-
Thaw: Close the tap to the vacuum. Remove the liquid nitrogen Dewar and allow the solvent to thaw completely. You may see bubbles of gas being released from the solvent as it melts.
-
Repeat: Repeat this entire freeze-pump-thaw cycle two more times to ensure complete removal of dissolved atmospheric gases.[4] After the final cycle, backfill the flask with inert gas.
Section 6: Visual Diagrams
Diagram 1: Troubleshooting Workflow for Failed Organometallic Reactions
This decision tree guides a researcher through the process of diagnosing a failed reaction where catalyst deactivation by moisture is suspected.
A troubleshooting decision tree for diagnosing moisture-related reaction failures.
Diagram 2: Sources of Moisture Contamination in Synthesis
This diagram illustrates the potential entry points for moisture into a supposedly "anhydrous" reaction setup, emphasizing the need for a holistic approach to moisture exclusion.
Potential sources of moisture that can compromise an organometallic reaction.
References
-
Schlenk line. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Rioux, R. M., Sathe, A., & Chen, Z. (2017). Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE (Journal of Visualized Experiments). Retrieved from [Link]
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Elschenbroich, C. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. Retrieved from [Link]
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Borys, A. M. (2023). An Illustrated Guide to Schlenk Line Techniques. Organic Process Research & Development. Retrieved from [Link]
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Safety and Handling of Organometallic Compounds. (n.d.). Solubility of Things. Retrieved January 20, 2026, from [Link]
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Chemistry LibreTexts. (2024, October 15). Guides. Retrieved from [Link]
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Handling air-sensitive reagents AL-134. (n.d.). MIT Chemistry. Retrieved from [Link]
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Water content in organic solvents. (n.d.). Mettler Toledo. Retrieved January 20, 2026, from [Link]
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Using oven dried glassware. (n.d.). University of York, Chemistry Teaching Labs. Retrieved January 20, 2026, from [Link]
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Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions. Retrieved January 20, 2026, from [Link]
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Glovebox. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
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Synthesis and Migratory-Insertion Reactivity of CpMo(CO)3(CH3): Small-Scale Organometallic Preparations Utilizing Modern Glove-Box Techniques. (2013, August 26). IONiC / VIPEr. Retrieved from [Link]
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Nichols, L. (2022, April 7). 1.2F: Drying Glassware. Chemistry LibreTexts. Retrieved from [Link]
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The Basics of Karl Fischer Titration. (n.d.). Quveon. Retrieved January 20, 2026, from [Link]
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Colacino, E., et al. (2017). Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0). Chemical Science. Retrieved from [Link]
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A Method for Detecting Water in Organic Solvents. (2009). Journal of the American Chemical Society. Retrieved from [Link]
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Drying solvents. (2023, July 25). Sciencemadness Wiki. Retrieved from [Link]
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Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units. Retrieved January 20, 2026, from [Link]
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Colacino, E., et al. (2017). Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0). Chemical Science (RSC Publishing). Retrieved from [Link]
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JoVE Science Education Database. (2017, September 6). Glovebox-Operating Procedure and Use of Impurity Sensors. Retrieved from [Link]
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Drying Solvents. (2021, August 15). Chemistry LibreTexts. Retrieved from [Link]
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ResearchGate. (n.d.). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Retrieved January 20, 2026, from [Link]
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Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry. Retrieved from [Link]
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Borys, A. (n.d.). Drying Solvents. Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
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Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022). Journal of Chemical Education. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrolysis of organometallic and metal-amide precursors: Synthesis routes to oxo-bridged heterometallic complexes, metal-oxo clusters and metal oxide nanoparticles. Retrieved January 20, 2026, from [Link]
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Williams, D. B. G., & Lawton, M. (2018, November 27). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Research Group of Yves Rubin. Retrieved from [Link]
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Reddit. (2021, January 3). Monitoring Water/Air sensitive reactions. r/Chempros. Retrieved from [Link]
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Electron ionization mass spectrometric analysis of air- and moisture-sensitive organometallic compounds. (2017). Dalton Transactions. Retrieved from [Link]
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ResearchGate. (2015, December 3). What are the major issues we face in organometallic reactions? Retrieved from [Link]
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Metal-catalyzed Hydrolysis. (2022, November 29). Chemistry LibreTexts. Retrieved from [Link]
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Organometallic Catalysts for Sustainable Chemical Transformations. (n.d.). Social Research Foundation. Retrieved January 20, 2026, from [Link]
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Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. Retrieved January 20, 2026, from [Link]
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Organometallic Catalysis. (n.d.). [PowerPoint slides]. Retrieved from [Link]
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Organometallic Catalysis. (n.d.). The Holland Group. Retrieved January 20, 2026, from [Link]
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Air-sensitive – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]
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Organic & Biomolecular Chemistry. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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Why Do Catalysts Stop Working In Reactions? (2023, September 24). Chemistry For Everyone [Video]. YouTube. Retrieved from [Link]
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Metal-catalyzed Hydrolysis. (2026, January 8). Chemistry LibreTexts. Retrieved from [Link]
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Moran, B. (n.d.). Organometallic catalysts [PPTX]. Slideshare. Retrieved from [Link]
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Technical Support Center: Enantiomeric Separation of 5-Allyl-2-oxabicyclo[3.locta-8-ene by HPLC
Last Updated: January 20, 2026
Introduction
Welcome to the dedicated technical support guide for the chiral separation of 5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene enantiomers. This molecule, a key chiral building block, presents unique challenges in achieving baseline resolution of its (+) and (-) enantiomers.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice and troubleshooting strategies. Our approach is rooted in explaining the why behind the how, empowering you to not only solve immediate issues but also to build robust and reliable analytical methods.
Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone of enantiomeric separation.[3] The direct approach, utilizing a Chiral Stationary Phase (CSP), is the most prevalent method.[3][] This technique relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes with varying stabilities.[]
This guide will delve into the critical aspects of method development, from selecting the appropriate CSP and mobile phase to fine-tuning parameters for optimal resolution. We will also address common pitfalls and provide a systematic approach to troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a separation method for 5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene enantiomers?
A1: The selection of the Chiral Stationary Phase (CSP) is paramount. The molecular structure of 5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene, a bicyclic ether with an allyl group, suggests that CSPs capable of forming inclusion complexes and engaging in hydrogen bonding and dipole-dipole interactions will be most effective.
Recommended Starting Points for CSP Screening:
-
Polysaccharide-based CSPs: Columns with coated or immobilized amylose or cellulose derivatives (e.g., Chiralpak® AD, AS, or Chiralcel® OD, OJ series) are highly successful for a broad range of chiral compounds.[5] Their helical polymer structures create chiral grooves that can differentiate between enantiomers.
-
Pirkle-type CSPs: These phases, such as those based on (R,R)- or (S,S)-Whelk-O 1, are effective for compounds with π-acidic or π-basic groups.[6] The aromatic rings in these CSPs can interact with the double bond of the allyl group and the oxygen atom in the bicyclic system.
-
Macrocyclic Glycopeptide CSPs: Phases like vancomycin or teicoplanin (e.g., CHIROBIOTIC™ V, T) offer a complex array of interaction sites, including hydrophobic pockets, hydrogen bond donors and acceptors, and ionic groups.[5]
A systematic screening of a few columns from these different classes is the most efficient approach to identifying a suitable stationary phase.[7]
Q2: Which mobile phase mode—Normal Phase, Reversed-Phase, or Polar Organic—should I start with?
A2: For 5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene, Normal Phase (NP) chromatography is often the most successful starting point.
Rationale:
-
Solubility: The analyte is readily soluble in typical normal-phase eluents like hexane/alkane and alcohol mixtures.
-
Interaction Mechanisms: In NP mode, the primary interactions driving chiral recognition are hydrogen bonding and dipole-dipole interactions between the analyte and the CSP, which are often stronger and more specific in a non-polar environment.
Typical Normal Phase Mobile Phases:
-
Hexane or Heptane as the primary solvent.
-
An alcohol modifier, such as isopropanol (IPA), ethanol (EtOH), or n-butanol, to control retention and selectivity.
While Reversed-Phase (RP) methods can be developed, particularly for acidic compounds like prostaglandins which share some structural similarities, NP often provides better initial selectivity for this type of molecule.[8]
Q3: My enantiomers are co-eluting or showing very poor resolution (Rs < 1.0). What should I do?
A3: This is a common challenge in chiral method development. Here is a systematic approach to improve resolution:
-
Optimize the Mobile Phase Modifier:
-
Decrease the percentage of the alcohol modifier. A lower concentration of the polar modifier will increase retention times and often enhance the differential interactions between the enantiomers and the CSP, leading to better separation.
-
Change the type of alcohol modifier. The steric hindrance and polarity of the alcohol can significantly impact selectivity. If IPA is not working, try ethanol or n-butanol.
-
-
Adjust the Flow Rate:
-
Lower the flow rate. Chiral separations are often more efficient at lower flow rates (e.g., 0.5 mL/min for a 4.6 mm ID column), as this allows more time for the enantiomers to interact with the stationary phase.[7]
-
-
Control the Temperature:
-
Decrease the column temperature. Lowering the temperature can increase the strength of weaker intermolecular interactions (like hydrogen bonds and van der Waals forces) that are crucial for chiral recognition, often leading to improved resolution.[7]
-
-
Consider Additives (Use with Caution):
-
For neutral compounds like 5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene, additives are generally not required in normal phase. However, for acidic or basic analytes, small amounts of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additive can improve peak shape and sometimes resolution.
-
Q4: I am only seeing one peak for my racemic standard. What could be the issue?
A4: This can be a perplexing problem. Here are the potential causes and solutions:
-
Complete Lack of Separation: The chosen CSP and mobile phase combination may not be suitable for this specific separation. You will need to screen other CSPs and/or mobile phase modes.
-
One Enantiomer is Irreversibly Adsorbed: It's possible that one enantiomer is so strongly retained on the column that it does not elute under the current conditions.[9]
-
Troubleshooting Step: After your run, perform a strong solvent flush (e.g., with a high percentage of alcohol or even a solvent like THF if compatible with your column) to see if the missing peak elutes.[9][10] If it does, you will need to adjust your mobile phase to be stronger to elute both peaks within a reasonable time.
-
-
Column Degradation: The chiral stationary phase may have degraded. This can happen if the column has been exposed to incompatible solvents or extreme pH.
-
Troubleshooting Step: Test the column with a known standard for which it has previously shown good separation. If that separation also fails, the column is likely the problem.
-
-
The Sample is Not Racemic: While unlikely with a standard, it's a possibility to consider. Confirm the source and preparation of your racemic mixture.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the HPLC separation of 5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene enantiomers.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Column Overload | Inject a dilution series of your sample (e.g., 1:2, 1:5, 1:10). Does the peak shape improve at lower concentrations? | Reduce the mass of analyte injected onto the column. |
| Inappropriate Injection Solvent | Is your sample dissolved in a solvent significantly stronger than the mobile phase? | Dissolve the sample in the mobile phase or a weaker solvent. |
| Secondary Interactions | Tailing can occur due to unwanted interactions with the silica support. | For basic compounds, add a small amount of a basic additive (e.g., 0.1% DEA) to the mobile phase. For acidic compounds, use an acidic additive (e.g., 0.1% TFA). |
| Column Contamination/Degradation | Has the column performance gradually worsened over time? | Follow the manufacturer's instructions for column washing and regeneration. If performance does not improve, the column may need to be replaced. |
Problem 2: Unstable or Drifting Retention Times
| Potential Cause | Diagnostic Check | Recommended Solution |
| Insufficient Column Equilibration | Are retention times drifting at the beginning of a series of runs? | Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection. Chiral columns can sometimes require longer equilibration times.[7] |
| Mobile Phase Composition Change | Is the mobile phase prepared fresh daily? Are you using a gradient system that may have mixing issues? | Prepare fresh mobile phase daily. If using an online mixer, ensure it is functioning correctly by comparing with manually prepared mobile phase. |
| Temperature Fluctuations | Is the column compartment temperature controlled and stable? | Use a thermostatted column compartment and maintain a constant temperature (± 1 °C).[7] |
| Pump Malfunction | Is the system pressure fluctuating? | Check pump seals, pistons, and check valves for wear and leaks. |
Problem 3: Loss of Resolution
| Potential Cause | Diagnostic Check | Recommended Solution |
| Change in Mobile Phase | Was a new batch of solvent or modifier used? | Ensure consistency in solvent sourcing and preparation. Even different grades or suppliers of the same solvent can have an impact. |
| Column Aging | Has the column been used for many injections? | Test with a standard to confirm performance. If resolution is lost, the column may be at the end of its life. |
| Contamination of the Chiral Selector | Have samples containing strongly adsorbing impurities been injected? | Attempt to regenerate the column according to the manufacturer's protocol. |
| "Memory Effects" | Additives from previous runs can adsorb to the stationary phase and alter selectivity.[11] | Thoroughly flush the column with an appropriate solvent (e.g., IPA) between different methods. |
Experimental Protocols
Protocol 1: Initial Screening of Chiral Stationary Phases
This protocol outlines a systematic approach to quickly identify a promising CSP and mobile phase combination.
-
Select a set of diverse CSPs. A recommended starting kit would include:
-
One amylose-based column (e.g., Chiralpak® IA or AD)
-
One cellulose-based column (e.g., Chiralcel® OD or OJ)
-
One Pirkle-type column (e.g., Whelk-O® 1)
-
-
Prepare the Normal Phase Mobile Phases.
-
Mobile Phase A: 90:10 Hexane/IPA
-
Mobile Phase B: 80:20 Hexane/IPA
-
-
Set the HPLC Conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a low wavelength (e.g., 200-210 nm) as the analyte lacks a strong chromophore.
-
Injection Volume: 5-10 µL of a ~1 mg/mL solution of the racemic analyte.
-
-
Execute the Screening.
-
For each column, run an isocratic analysis with Mobile Phase A.
-
If no elution or poor resolution is observed, switch to Mobile Phase B.
-
-
Evaluate the Results. Look for the column/mobile phase combination that provides the best initial separation or at least some peak splitting. This will be your starting point for method optimization.
Protocol 2: Method Optimization
Once a promising system is identified in the screening phase, use this protocol to refine the separation.
-
Optimize the Alcohol Modifier Percentage.
-
Using the best alcohol identified (e.g., IPA), prepare a series of mobile phases with decreasing modifier content (e.g., 10%, 8%, 6%, 4%, 2%).
-
Analyze the sample with each mobile phase to find the optimal balance between resolution and analysis time.
-
-
Fine-tune the Flow Rate.
-
With the optimized mobile phase, test lower flow rates (e.g., 0.8 mL/min, 0.5 mL/min).
-
Calculate the resolution (Rs) for each flow rate. Choose the flow rate that provides baseline resolution (Rs ≥ 1.5) in the shortest time.
-
-
Investigate the Effect of Temperature.
-
If baseline resolution is still not achieved, test the separation at lower temperatures (e.g., 15 °C, 10 °C).
-
Ensure the system has fully equilibrated at the new temperature before injecting.
-
Visualizations
Diagram 1: HPLC Method Development Workflow
Caption: A workflow for systematic HPLC method development.
Diagram 2: Troubleshooting Logic for Co-eluting Peaks
Caption: A logical flow for troubleshooting poor resolution.
References
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link]
-
I.B.S. Chiral HPLC Method Development. [Link]
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Márton, E., et al. (2021). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 26(21), 6569. [Link]
-
ResearchGate. (2021). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. [Link]
-
Regis Technologies. CHIRAL STATIONARY PHASES - HPLC. [Link]
-
PureSynth. (R)-5-Allyl-2-Oxabicyclo[3.3.0]Oct-8-Ene 95.0%(GC). [Link]
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LCGC International. (2002, November 1). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Scilit. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. [Link]
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ResearchGate. (2018). Highly efficient chiral resolution and determination of absolute configuration of 2-alkanols by using a cyclopenta[b]furan derivative. [Link]
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LCGC International. (2010, June 1). Finding the Best Separation for Enantiomeric Mixtures. [Link]
-
Chromatography Forum. (2010, October 23). Chiral separation problem. [Link]
-
Reddit. (2022). HPLC issues with racemic sample- where is the 2. enantiomer?[Link]
-
Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]
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Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development. [Link]
-
Justia Patents. (2023, September 19). Process for preparing levoketoconazole. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]-for-Separation-of-Chiral-Drugs.pdf)
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Validation & Comparative
A Comparative Guide to Chiral Purity Analysis of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene: NMR vs. Chromatographic Methods
Abstract: (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene is a valuable chiral building block, notably in the synthesis of prostaglandins, where stereochemical integrity is paramount for biological activity. Accurate determination of its enantiomeric purity is a critical quality control step. This guide provides an in-depth, objective comparison of nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents (CSAs) against the established chromatographic techniques of chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC). We will explore the fundamental principles, present detailed experimental protocols, and offer supporting data to empower researchers, scientists, and drug development professionals in selecting the optimal analytical method for their specific needs.
Introduction: The Imperative of Chiral Purity
In pharmaceutical development, the chirality of a molecule can be the determining factor between therapeutic efficacy and adverse effects. Enantiomers, being non-superimposable mirror images, can interact differently with the chiral environment of the human body, leading to distinct pharmacological and toxicological profiles. Therefore, regulatory bodies mandate strict control and characterization of the enantiomeric composition of drug substances. For synthetic intermediates like (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene, ensuring high enantiomeric purity early in the manufacturing process is essential for the efficacy and safety of the final active pharmaceutical ingredient (API). This necessitates robust, accurate, and reliable analytical methods for determining enantiomeric excess (e.e.).
NMR-Based Chiral Purity Analysis: A Mechanistic Approach
Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of chemical analysis, can be adapted to distinguish between enantiomers. In an achiral solvent, enantiomers are indistinguishable by NMR as they have identical magnetic properties. The strategy, therefore, is to introduce a chiral auxiliary agent to create a diastereomeric interaction, rendering the enantiomers chemically non-equivalent and thus distinguishable in the NMR spectrum.
Method: Chiral Solvating Agents (CSAs)
For a molecule like (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene, which lacks easily derivatizable functional groups (e.g., -OH, -NH2, -COOH), the use of Chiral Solvating Agents (CSAs) is the preferred NMR method.
Mechanism of Action: CSAs are enantiomerically pure compounds that interact non-covalently with the analyte's enantiomers to form transient, rapidly-equilibrating diastereomeric complexes (solvates). These interactions, which can include hydrogen bonding, π-π stacking, or dipole-dipole forces, place the corresponding protons of each enantiomer into slightly different magnetic environments. This difference is sufficient to induce separate signals (chemical shift non-equivalence, ΔΔδ) in the ¹H NMR spectrum, most often observed for protons close to the chiral center(s). The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio of the analyte. A prominent example of a CSA is Pirkle's alcohol.
Experimental Protocol: ¹H NMR Analysis with a CSA
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene sample into a clean NMR tube.
-
Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆).
-
Acquire a standard ¹H NMR spectrum of the analyte alone to serve as a reference.
-
To the same tube, add the Chiral Solvating Agent (e.g., (R)-Pirkle's alcohol) in incremental amounts (e.g., 0.5, 1.0, 1.5 equivalents) and acquire a spectrum after each addition. This titration helps to find the optimal molar ratio that provides the best signal separation without excessive line broadening.
-
-
NMR Acquisition:
-
Utilize a high-field NMR spectrometer (≥400 MHz is recommended) to maximize chemical shift dispersion.
-
Ensure sufficient relaxation delay (D1) time (e.g., 5 times the longest T1) to allow for complete magnetization recovery, which is crucial for accurate signal integration.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio, particularly for detecting a minor enantiomer.
-
-
Data Analysis & e.e. Calculation:
-
Identify a proton signal (or a set of signals) that shows clear separation (resolution) for the two enantiomers upon addition of the CSA. For the target molecule, protons on the bicyclic core or the allyl group are likely candidates.
-
Carefully integrate the baseline-resolved signals corresponding to the (S)-enantiomer (Integral_S) and the (R)-enantiomer (Integral_R).
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = |(Integral_S - Integral_R) / (Integral_S + Integral_R)| * 100
-
Comparative Chromatographic Techniques
While NMR offers a rapid method, chromatographic techniques are the industry workhorses for chiral analysis, prized for their high resolution and sensitivity.
Chiral High-Performance Liquid Chromatography (HPLC)
Principle of Separation: Chiral HPLC separates enantiomers based on their differential interactions with a Chiral Stationary Phase (CSP). The CSP creates a chiral environment within the column. As the mobile phase carries the analyte mixture through the column, one enantiomer forms a more stable, transient diastereomeric complex with the CSP than the other. This leads to a longer retention time for the more strongly interacting enantiomer, resulting in separation. Common CSPs include those based on polysaccharides (e.g., cellulose, amylose), proteins, and cyclodextrins. The choice of CSP and mobile phase is critical for achieving separation.
Experimental Protocol: Chiral HPLC Method Development Overview
-
Column Screening: Select a set of chiral columns with different stationary phases (e.g., polysaccharide-based, cyclodextrin-based).
-
Mobile Phase Screening: For each column, test a range of mobile phases.
-
Normal Phase: Typically mixtures of hexane/isopropanol or hexane/ethanol, often with a small amount of an additive.
-
Reversed Phase: Mixtures of water/acetonitrile or water/methanol with buffers.
-
-
Method Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution (Rs) between the enantiomer peaks. A resolution value ≥ 1.5 is generally considered desirable for baseline separation.
-
Validation: The final method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and limit of quantification (LOQ).
Chiral Supercritical Fluid Chromatography (SFC)
Principle of Separation: SFC operates on the same principle as HPLC, using a CSP to separate enantiomers. The key difference is the mobile phase, which is a supercritical fluid—typically carbon dioxide—often mixed with a small amount of an organic modifier like methanol or ethanol.
Advantages: The low viscosity and high diffusivity of supercritical CO₂ allow for much higher flow rates and faster analysis times compared to HPLC, without a significant loss in efficiency. SFC is also considered a "greener" technique due to the significant reduction in organic solvent consumption. It is particularly effective for the separation of non-polar compounds.
Head-to-Head Comparison: NMR vs. HPLC vs. SFC
The choice between these powerful techniques depends on the specific analytical requirements, such as the stage of development, required throughput, and desired level of sensitivity.
Quantitative Performance Metrics
| Feature | NMR Spectroscopy (with CSA) | Chiral HPLC | Chiral SFC |
| Principle | Formation of transient diastereomeric solvates in solution. | Differential interaction with a solid chiral stationary phase. | Differential interaction with a solid chiral stationary phase using a supercritical fluid mobile phase. |
| Typical Analysis Time | 5-15 minutes per sample. | 15-60 minutes per sample. | 3-10 minutes per sample. |
| Method Development | Moderate (screen CSAs and solvents). | Can be extensive (screen multiple columns and mobile phases). | Moderate to extensive, but often faster than HPLC. |
| Solvent Consumption | Very Low (~0.6 mL deuterated solvent). | High (often >20 mL per run). | Low (primarily recycled CO₂, minimal organic modifier). |
| Limit of Quantification (LOQ) | ~1-5% for the minor enantiomer. | <0.1% for the minor enantiomer. | <0.1% for the minor enantiomer. |
| Sample Preparation | Simple dissolution. | Dissolution and filtration. | Dissolution and filtration. |
| Sample Recovery | Non-destructive, sample is fully recoverable. | Destructive (sample is consumed). | Destructive (sample is consumed). |
Qualitative Insights & Strategic Application
-
NMR with CSA is exceptionally well-suited for reaction monitoring and high-throughput screening . Its speed, minimal sample preparation, and non-destructive nature allow chemists to quickly assess the success of an asymmetric synthesis without consuming precious material. However, its higher limit of quantification may not be suitable for release testing of final APIs where very low levels of the undesired enantiomer must be controlled.
-
Chiral HPLC is the gold standard for quality control and release testing . Its high sensitivity and resolution provide the accuracy and precision required by regulatory agencies. While method development can be time-consuming, a validated HPLC method is robust and highly reliable for routine analysis.
-
Chiral SFC is emerging as a powerful alternative, combining the high-throughput advantages of NMR with the high sensitivity of HPLC . Its speed and reduced environmental impact make it ideal for both method development screening and routine analysis, particularly in large-scale purification contexts.
Conclusion: An Integrated Analytical Strategy
For the comprehensive chiral purity analysis of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene, no single technique is universally superior; rather, they are complementary.
-
NMR with a Chiral Solvating Agent is the optimal choice for rapid, in-process checks and screening of synthetic conditions due to its speed and non-destructive nature.
-
Chiral HPLC remains the definitive method for final quality control, offering the low detection limits and rigorous validation required for regulatory submission.
-
Chiral SFC provides a compelling modern alternative, bridging the gap by offering both speed and sensitivity, and should be strongly considered for both method development and routine high-throughput analysis.
Ultimately, a robust analytical strategy may involve using NMR for rapid screening, followed by a validated HPLC or SFC method for precise, quantitative analysis and final product release, ensuring the highest confidence in the stereochemical purity of this critical synthetic intermediate.
References
-
Wrezel, P.W., Chion, I., Pakula, R., & Weissmueller, D.W. (2006). System Suitability and Validation For Chiral Purity Assays Of Drug Substances. LCGC North America. [Link]
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Galaverna, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]
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Galaverna, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. [Link]
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Reeves, J. T., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Process Research & Development. [Link]
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Khan, A. (2020). Chiral Resolving agents. YouTube. [Link]
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Galeazzi, R. (2013). Chiral NMR solvating additives for differentiation of enantiomers. PubMed. [Link]
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Wrezel, P., et al. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Semantic Scholar. [Link]
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Wikipedia. Pirkle's alcohol. Wikipedia. [Link]
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Tokunaga, Y., et al. (2010). Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples. PubMed. [Link]
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Liu, Y., et al. (2018). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers in Chemistry. [Link]
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Armstrong, D.W., et al. (2001). Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. SpringerLink. [Link]
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Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
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Li, S., et al. (2023). Investigation of the chiral recognition role of cyclodextrin hydroxyl moieties via high performance liquid chromatography. Analyst. [Link]
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Subbarao, P.S.V., & Kumar, P. (2010). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. ResearchGate. [Link]
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Phenomenex. HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
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Islam, R., et al. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]
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Reddy, B., & Kumar, A. (2015). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing. [Link]
-
Regalado, E.L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]
-
Nguyen, H.T.L., et al. (2020). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Bulletin of the Korean Chemical Society. [Link]
-
Becuwe, M., et al. (2011). Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing. PMC - NIH. [Link]
- Schafberg, M., et al. (2022).
A Comparative Guide to the Spectroscopic Analysis of (S)- and (R)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene
Introduction: The Imperative of Chirality in Modern Drug Development
In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles.[1] One enantiomer may be a potent therapeutic agent, while its mirror image could be inactive or, in the most dramatic cases, dangerously toxic, as exemplified by the thalidomide tragedy.[2] Therefore, the unambiguous identification and differentiation of enantiomers are paramount for ensuring the safety and efficacy of chiral drugs.
This guide provides an in-depth spectroscopic comparison of the enantiomeric pair (S)- and (R)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene, two chiral molecules of interest in synthetic organic chemistry. We will explore the capabilities and limitations of standard and advanced spectroscopic techniques, providing the theoretical basis and practical methodologies required for their definitive differentiation.
The Challenge: Spectroscopic Invisibility of Enantiomers in Achiral Environments
Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are cornerstones of chemical analysis, providing rich information about molecular structure. However, when applied under typical achiral conditions, they are fundamentally blind to chirality. Enantiomers possess identical bond connectivities, bond lengths, and bond angles. Consequently, they exhibit the same vibrational frequencies and nuclear magnetic environments, leading to indistinguishable IR and NMR spectra.[1][3][4] This "spectroscopic invisibility" necessitates the use of more sophisticated chiroptical methods or the introduction of a chiral auxiliary to break the symmetry.
Chiroptical Spectroscopy: Visualizing the Mirror Image
Chiroptical spectroscopy encompasses a set of techniques that utilize polarized light to probe the three-dimensional structure of chiral molecules.[5][6][7] These methods are uniquely sensitive to the spatial arrangement of atoms and provide distinct, often mirror-image, spectra for enantiomers.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left and right circularly polarized light in the infrared region.[8][9] Each vibrational mode of a chiral molecule has a rotational strength, which results in a positive or negative VCD signal. Because enantiomers interact with circularly polarized light in an equal but opposite manner, their VCD spectra are perfect mirror images of each other.[10] This makes VCD a definitive tool for determining absolute configuration, especially when coupled with quantum chemical calculations.[8]
Electronic Circular Dichroism (ECD) Spectroscopy
Operating on the same principle as VCD but in the UV-Visible range, Electronic Circular Dichroism (ECD) measures the differential absorption of circularly polarized light associated with electronic transitions.[11][12] For a molecule to be ECD active, it must possess a chromophore in a chiral environment. The resulting ECD spectrum, characterized by positive or negative Cotton effects, is unique to a specific enantiomer, with its mirror-image counterpart displaying an inverted spectrum.[13][14]
Comparative Spectroscopic Analysis
Here, we compare the expected and observed spectroscopic data for the (S) and (R) enantiomers of 5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene.
Vibrational Spectroscopy: FT-IR and VCD
The standard Fourier-transform infrared (FT-IR) spectra of the (S) and (R) enantiomers are expected to be identical, as they share the same functional groups and vibrational modes.[15] The key distinguishing power lies in VCD. An experimental VCD spectrum of the (S)-enantiomer has been reported and serves as our benchmark.[16]
Experimental Data for (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene:
Below are the observed FT-IR (absorbance) and VCD spectra for the (S)-enantiomer.
Figure 1: Observed FT-IR (bottom) and VCD (top) spectra of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene. The spectrum for the (R)-enantiomer would show an identical FT-IR trace but a VCD spectrum with all signals inverted in sign.[16]Data Summary Table:
| Technique | (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene | (R)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene | Rationale for Comparison |
| FT-IR | Characteristic Absorbance Spectrum | Identical Absorbance Spectrum | Enantiomers have identical bond vibrational frequencies in an achiral medium.[3] |
| VCD | Specific Spectrum with +/- Bands | Mirror-Image Spectrum (-/+ Bands) | Enantiomers exhibit equal but opposite rotational strengths for each vibrational mode.[10][17] |
Electronic Spectroscopy: UV-Vis and ECD
Assuming the presence of a suitable chromophore, the UV-Vis spectra for both enantiomers will be identical. However, their ECD spectra will be mirror images, providing a clear method for differentiation and determination of enantiomeric purity.[12][13]
Data Summary Table:
| Technique | (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene | (R)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene | Rationale for Comparison |
| UV-Vis | Characteristic Absorption Spectrum | Identical Absorption Spectrum | Enantiomers have identical electronic energy levels. |
| ECD | Specific Spectrum (e.g., positive CE) | Mirror-Image Spectrum (e.g., negative CE) | Enantiomers exhibit opposite Cotton effects due to their mirror-image structures.[14] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
In a standard achiral solvent (e.g., CDCl₃), the ¹H and ¹³C NMR spectra of the (S) and (R) enantiomers are identical.[1] To differentiate them, one must introduce a chiral resolving agent to create a diastereomeric environment. Chiral shift reagents, typically lanthanide complexes like tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)₃), are commonly used.[18][19] The reagent forms transient diastereomeric complexes with each enantiomer, leading to differential shifts (anisochronous signals) in the NMR spectrum.[20][21] The relative integration of these separated signals can be used to determine enantiomeric excess (ee).[22]
Data Summary Table:
| Technique | (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene | (R)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene | Rationale for Comparison |
| ¹H/¹³C NMR | Identical Chemical Shifts & Coupling | Identical Chemical Shifts & Coupling | Nuclei are in magnetically equivalent (isochronous) environments.[23] |
| ¹H NMR + Chiral Shift Reagent | Unique set of shifted signals | A different, unique set of shifted signals | Formation of transient diastereomeric complexes creates non-equivalent magnetic environments.[24] |
Experimental Protocols and Workflows
Overall Analytical Workflow
The logical flow for comparing the two enantiomers involves a multi-step spectroscopic analysis.
Caption: Workflow for the spectroscopic comparison of enantiomers.
Protocol 1: VCD Spectroscopy
-
Causality: This protocol is designed to obtain high-quality VCD spectra, which are inherently weak signals (10⁻⁴ to 10⁻⁵ absorbance units).[10] A relatively high concentration and a sufficiently transparent solvent are crucial for maximizing the signal-to-noise ratio.
-
Sample Preparation: Prepare a solution of the enantiomer (e.g., 50-100 mg/mL) in a suitable deuterated or non-absorbing solvent like CDCl₃ or CCl₄. The solvent must be transparent in the IR region of interest.
-
Instrumentation: Use an FT-IR spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM), linear polarizers, and a highly sensitive detector (e.g., Mercury Cadmium Telluride, MCT).[8]
-
Data Acquisition:
-
Acquire a background spectrum of the pure solvent in the sample cell.
-
Acquire the sample spectrum. Typically, several thousand scans are co-added over a period of 1-2 hours to achieve an adequate signal-to-noise ratio.
-
The instrument software automatically processes the raw data to produce the final VCD spectrum (ΔA = A_L - A_R).
-
-
Analysis: Compare the VCD spectrum of the (S)-enantiomer with that of the (R)-enantiomer. The spectra should be exact mirror images.
Protocol 2: NMR Spectroscopy with a Chiral Shift Reagent
-
Causality: This protocol aims to break the magnetic equivalence of enantiomers by introducing a chiral auxiliary. The lanthanide shift reagent reversibly coordinates to a Lewis basic site on the analyte (the oxygen atom in the bicyclooctene core), creating diastereomeric complexes that can be distinguished by NMR.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the pure enantiomer or racemic mixture in an anhydrous deuterated solvent (e.g., CDCl₃).
-
Titration with Shift Reagent:
-
Add a small, measured amount of a chiral shift reagent (e.g., Eu(hfc)₃) to the NMR tube.
-
Acquire a new ¹H NMR spectrum.
-
Observe the shifts in the proton signals. For a racemic mixture, previously singlet or simple multiplet signals corresponding to specific protons should begin to split into two distinct sets of signals, one for each diastereomeric complex.
-
-
Optimization: Continue adding the shift reagent portion-wise until optimal separation of the key diagnostic peaks is achieved without excessive line broadening.
-
Quantification: Integrate the well-resolved, non-overlapping signals corresponding to each enantiomer. The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.
Principle of Circular Dichroism
The fundamental principle behind both VCD and ECD is the differential absorption of polarized light by a chiral medium.
Caption: Principle of Circular Dichroism (CD) Spectroscopy.
Conclusion
The differentiation of (S)- and (R)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene is not achievable using standard spectroscopic methods like FT-IR and NMR alone. This guide demonstrates the necessity and power of chiroptical techniques. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) provide definitive, non-destructive analysis, yielding mirror-image spectra for each enantiomer that serve as unique molecular fingerprints. As an alternative, NMR spectroscopy, when coupled with a chiral shift reagent, offers a robust method for resolving the signals of each enantiomer, enabling not only differentiation but also the quantification of enantiomeric purity. The application of these advanced methodologies is indispensable for rigorous stereochemical assignment in research, development, and quality control.
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- 8. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
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- 11. Electronic Circular Dichroism (ECD) - ORCA 6.0 TUTORIALS [faccts.de]
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A Senior Application Scientist's Guide to the Synthesis of the Oxabicyclo[3.3.0]octane Core: A Comparative Analysis of Modern Synthetic Strategies
The oxabicyclo[3.3.0]octane skeleton, a fused bicyclic ether system, is a privileged structural motif embedded in a wide array of biologically active natural products and pharmaceutical agents. Its rigid, three-dimensional architecture provides a valuable scaffold for controlling the spatial orientation of functional groups, making it a target of significant interest for researchers in medicinal chemistry and drug development. This guide provides a comparative overview of the principal synthetic strategies for constructing this important core, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach.
Strategic Overview: Pathways to a Privileged Scaffold
The construction of the cis-fused oxabicyclo[3.3.0]octane core presents a unique stereochemical challenge. Several elegant strategies have been developed, broadly classifiable into the following categories:
-
Radical Cyclizations: Harnessing the reactivity of radical intermediates to forge the bicyclic ring system.
-
Transition-Metal-Catalyzed Cycloisomerizations: Employing the catalytic power of transition metals to orchestrate ring formation from unsaturated precursors.
-
Tandem Reactions: Designing elegant one-pot sequences where multiple bond-forming events occur consecutively to rapidly build molecular complexity.
-
Ring-Closing Metathesis (RCM): Utilizing the power of olefin metathesis to close a key ring in the bicyclic structure.
-
Precursor-Driven Syntheses: Leveraging readily available starting materials, such as the Grieco lactone, as chiral building blocks.
This guide will delve into each of these strategies, providing a comparative analysis to aid the discerning researcher in selecting the optimal route for their specific synthetic challenge.
Radical Cyclizations: Forging Rings with Unpaired Electrons
Radical cyclizations offer a powerful and often stereoselective means of constructing five-membered rings. The predictable nature of 5-exo-trig cyclizations makes this approach particularly well-suited for the synthesis of the oxabicyclo[3.3.0]octane core.
Fe(III)-Catalyzed Oxidative Cyclization of Cyclopropanone Thioacetals
A notable example of a radical-cation mediated cyclization involves the use of catalytic iron(III) perchlorate to initiate the formation of the oxabicyclo[3.3.0]octane core from cyclopropanone thioacetal derivatives.[1] This method is particularly attractive due to its use of a catalytic, environmentally benign metal.
Mechanism: The reaction is initiated by a single-electron oxidation of a sulfur atom by the Fe(III) catalyst, generating a radical cation. This intermediate then undergoes a cascade of events, including cleavage of the cyclopropane ring and subsequent cyclization onto a tethered olefin, to afford the desired cis-fused bicyclic system.[1]
Figure 1: Fe(III)-Catalyzed Radical Cyclization Workflow.
Advantages:
-
Uses a catalytic amount of an inexpensive and low-toxicity metal.
-
Proceeds under mild conditions.
-
Often exhibits high diastereoselectivity, typically affording the cis-fused isomer.[1]
Limitations:
-
Substrate scope can be limited by the need for the cyclopropanone thioacetal precursor.
-
The reaction can be sensitive to solvent and oxidant choice.
The Dowd-Beckwith Rearrangement
The Dowd-Beckwith reaction is a powerful ring expansion strategy that can be adapted to form the oxabicyclo[3.3.0]octane skeleton. This free-radical process involves the rearrangement of a bicyclic ketyl intermediate.[1] A notable application involves the conversion of 8-iodooxabicyclo[3.2.1]octanes into 2-oxabicyclo[3.3.0]octane derivatives.[2]
Mechanism: The reaction is initiated by the formation of a radical, typically from an iodo- or bromo- precursor, using a radical initiator like AIBN and a mediator such as tributyltin hydride. This radical then undergoes an intramolecular addition to a ketone, forming a cyclopropyloxy radical. Subsequent β-scission of this intermediate leads to the ring-expanded product.
Figure 2: Dowd-Beckwith Rearrangement for Oxabicyclo[3.3.0]octane Synthesis.
Advantages:
-
Provides access to complex, rearranged skeletons.
-
Can be highly stereoselective.
Limitations:
-
Relies on the use of stoichiometric amounts of toxic tin reagents, although tin-free methods are being developed.
-
The synthesis of the required precursors can be multi-step.
Transition-Metal-Catalyzed Cycloisomerizations
Transition metal catalysis offers an atom-economical and elegant approach to the oxabicyclo[3.3.0]octane core, typically by orchestrating the cyclization of acyclic enyne or diene precursors. Gold catalysts have emerged as particularly powerful in this regard.
Gold-Catalyzed Alkoxycyclization
Gold(I) catalysts are particularly effective at activating alkynes towards nucleophilic attack. This reactivity has been exploited in cascade reactions to construct highly substituted 3-oxabicyclo[3.3.0]octane skeletons.[3][4]
Mechanism: The gold(I) catalyst activates a tethered alkyne, promoting an intramolecular attack by an alkene (a 5-endo-dig cyclization). The resulting oxocarbenium intermediate is then trapped by a nucleophile, leading to a strained tricyclic intermediate. Subsequent ring-opening of this strained system affords the thermodynamically more stable oxabicyclo[3.3.0]octane core.[3][4]
Figure 3: Gold-Catalyzed Alkoxycyclization Cascade.
Advantages:
-
High atom economy.
-
Mild reaction conditions.
-
Ability to generate significant molecular complexity in a single step.
-
Often proceeds with high stereoselectivity.
Limitations:
-
The synthesis of the required enyne precursors can be challenging.
-
Catalyst choice can be critical for achieving high yields and selectivity.
Tandem and Cascade Reactions
Tandem or cascade reactions are highly efficient processes that allow for the formation of multiple bonds in a single operation, without the isolation of intermediates. This strategy is particularly powerful for the rapid construction of complex polycyclic systems like the oxabicyclo[3.3.0]octane core.
A notable example is the palladium-photoredox relay catalytic strategy that combines a dipolar [4+4] cycloaddition with a transannular cascade process to construct oxazabicyclo[3.3.0]octanes, a heteroatomic analogue of the target system.[5] While not a direct synthesis of the oxabicyclo[3.3.0]octane core, this strategy highlights the potential of tandem reactions in this area.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has revolutionized the synthesis of cyclic molecules. While often used to form larger rings, it can also be a key step in the synthesis of precursors to the oxabicyclo[3.3.0]octane system, or in the formation of one of the five-membered rings. For instance, RCM has been employed to synthesize dienes that can then undergo further transformations to yield the desired bicyclic ether.[3][4]
Precursor-Driven Syntheses: The Grieco Lactone Approach
The use of readily available, enantiomerically pure starting materials is a highly effective strategy in total synthesis. The Grieco lactone, (–)-(1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one, is a commercially available building block that has been extensively used in the synthesis of prostaglandins and other natural products.[6] Its inherent bicyclic structure and stereochemistry make it an excellent starting point for the synthesis of functionalized oxabicyclo[3.3.0]octane derivatives.
Strategy: The double bond of the Grieco lactone can be functionalized in a variety of ways, such as through hydroboration-oxidation, to introduce substituents at the C6 or C7 positions. Subsequent transformations can then be used to elaborate the desired target molecule.[6]
Advantages:
-
Provides access to enantiomerically pure products.
-
The starting material is commercially available.
-
A large body of literature exists on the reactivity of the Grieco lactone.
Limitations:
-
The synthetic route can be linear and may require multiple steps to achieve the desired substitution pattern.
-
Control of regioselectivity during functionalization of the double bond can be challenging.
Comparative Analysis of Synthetic Routes
| Synthetic Strategy | Key Reagents/Catalysts | Typical Yields | Stereoselectivity | Advantages | Limitations |
| Fe(III)-Catalyzed Radical Cyclization | Fe(ClO4)3 (cat.), 1,3-dithiane | Good | High (cis-fused) | Catalytic, inexpensive metal, mild conditions. | Requires specific cyclopropanone thioacetal precursors. |
| Dowd-Beckwith Rearrangement | Bu3SnH, AIBN | Moderate to Good | High | Access to rearranged skeletons. | Use of toxic tin reagents, multi-step precursor synthesis. |
| Gold-Catalyzed Alkoxycyclization | Au(I) catalysts | Moderate to Good | High | High atom economy, mild conditions, complexity generation. | Precursor synthesis can be challenging. |
| Grieco Lactone Approach | Grieco lactone, BH3·SMe2, PDC | Variable (multi-step) | High (enantiopure) | Enantiopure products, commercially available starting material. | Can be a linear synthesis, regioselectivity challenges. |
Experimental Protocols
Representative Protocol for Fe(III)-Catalyzed Radical Cyclization
This protocol is adapted from the work of Ohara et al. and is provided for illustrative purposes.[1]
Synthesis of cis-fused oxabicyclo[3.3.0]octane-1,1-trimethylenethioacetal:
-
To a solution of the cyclopropanone thioacetal derivative (1.0 mmol) in dry acetonitrile (20 mL) under an air atmosphere, add 1,3-dithiane (1.0 mmol).
-
Add a solution of iron(III) perchlorate (0.1 mmol) in acetonitrile (5 mL) dropwise to the stirred reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired cis-fused oxabicyclo[3.3.0]octane derivative.
Representative Protocol for Synthesis from Grieco Lactone
This protocol is adapted from the work of Aav et al. and is provided for illustrative purposes.[6]
Synthesis of 3-alkyloxy-2-oxabicyclo[3.3.0]octan-6-one:
-
Hydroboration: To a solution of (–)-(1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one (Grieco lactone, 1.0 mmol) in dry THF (10 mL) at 0 °C under an argon atmosphere, add borane-dimethyl sulfide complex (BH3·SMe2, 1.1 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture to 0 °C and slowly add water (1 mL), followed by 3M aqueous NaOH (1 mL) and 30% hydrogen peroxide (1 mL).
-
Stir the mixture at room temperature for 1 hour, then extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of regioisomeric alcohols by column chromatography.
-
Oxidation: To a solution of the purified 6-hydroxy-2-oxabicyclo[3.3.0]octan-3-one (0.5 mmol) in dichloromethane (5 mL), add pyridinium dichromate (PDC, 1.5 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-oxabicyclo[3.3.0]octan-3,6-dione.
-
Subsequent steps to introduce the 3-alkoxy group would involve reduction of the lactone and protection.
Conclusion
The synthesis of the oxabicyclo[3.3.0]octane core can be approached from a variety of strategic directions, each with its own set of advantages and challenges. Radical cyclizations offer a robust and often highly stereoselective route, with catalytic Fe(III)-mediated processes representing a greener alternative to traditional tin-based methods. Transition-metal catalysis, particularly with gold, provides an elegant and atom-economical means of constructing the bicyclic system through complex cascade reactions. For syntheses where enantiopurity is paramount, the use of chiral pool starting materials like the Grieco lactone remains a highly effective and well-established strategy.
The choice of synthetic route will ultimately be dictated by the specific substitution pattern of the target molecule, the desired scale of the synthesis, and the available resources. By understanding the mechanistic principles and practical considerations of each approach, researchers can make an informed decision to efficiently and effectively access this important and privileged structural motif.
References
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A Senior Application Scientist's Guide to Alternative Chiral Building Blocks for Prostaglandin Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Prostaglandins (PGs) are a class of lipid autacoids that exhibit a vast range of physiological activities, making them and their synthetic analogues crucial active pharmaceutical ingredients (APIs) for treating conditions from glaucoma to cardiovascular disease.[1][2] The core challenge in their chemical synthesis lies in the precise stereochemical control of up to five chiral centers on a functionalized cyclopentane ring. For decades, the convergent and elegant synthesis developed by E.J. Corey, utilizing the eponymous "Corey lactone," has been the benchmark.[3][4][5] However, the demands of modern drug discovery—greater structural diversity, improved scalability, and greener processes—have spurred the development of innovative strategies that bypass this classical intermediate.
This guide provides a comparative analysis of prominent alternative chiral building blocks and synthetic strategies for prostaglandin synthesis. We will delve into the mechanistic rationale behind each approach, present comparative data, and offer field-proven insights to guide your selection of a synthetic route tailored to your specific research and development goals.
The Benchmark: A Brief on the Corey Lactone Pathway
To appreciate the alternatives, we must first understand the standard. The Corey synthesis is a masterpiece of linear and convergent synthesis, where a bicyclo[2.2.1]heptane precursor is elaborated to install the requisite stereocenters.[5][6] The resulting Corey lactone is a versatile intermediate from which various prostaglandins can be synthesized by functional group manipulation and the sequential addition of the α- and ω-side chains.[4][7]
While robust and historically significant, the classical Corey route has limitations, including a considerable number of steps and the initial formation of a racemic product that requires resolution, although asymmetric versions have been developed.[6][7] These factors have driven the exploration of more direct and enantioselective methods.
Caption: Conceptual workflow of the classical Corey synthesis.
Strategy 1: The Three-Component Coupling Approach
Perhaps the most powerful alternative to the linear Corey synthesis is the three-component coupling strategy, pioneered by Noyori.[8][9] This convergent approach constructs the prostaglandin skeleton in a single pot by uniting three key fragments: an electrophilic α-chain, a nucleophilic ω-chain, and a chiral cyclopentenone core.
The elegance of this method lies in its convergency and flexibility. By modifying any of the three components, a diverse library of prostaglandin analogues can be rapidly synthesized. From a process development standpoint, the reduction in step-count offers significant advantages in terms of yield, cost, and throughput.
Key Advantages:
-
High Convergency: Maximizes synthetic efficiency by building complexity rapidly.
-
Flexibility: Allows for late-stage diversification by simply swapping building blocks.
-
Scalability: Modern iterations have demonstrated excellent scalability.[10]
Mechanistic Insight: The reaction typically involves the 1,4-conjugate addition of an organometallic ω-chain (often a cuprate or organozinc reagent) to a chiral 4-alkoxy-2-cyclopentenone.[9][11] The resulting enolate is then trapped in situ by an electrophilic α-chain, such as an allylic iodide or triflate, to forge the complete carbon skeleton.[10] The choice of metal (Cu, Zn) and ligands is critical for achieving high diastereoselectivity in the trapping step.
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The Evolution of Olefin Metathesis: A Comparative Guide to Grubbs Catalysts
For researchers, scientists, and professionals in drug development, the advent of olefin metathesis has been nothing short of a revolution in chemical synthesis. This Nobel Prize-winning reaction has provided an invaluable tool for the formation of carbon-carbon double bonds with unprecedented efficiency and functional group tolerance. At the heart of this transformation are the Grubbs catalysts, a family of ruthenium-based complexes that have evolved significantly since their inception. This guide provides an in-depth technical comparison of the different generations of Grubbs catalysts, offering insights into their reactivity, stability, and optimal applications, supported by experimental data and detailed protocols.
The Dawn of a New Era in Synthesis: The First-Generation Grubbs Catalyst
The first-generation Grubbs catalyst, benzylidene-bis(tricyclohexylphosphine)dichlororuthenium, marked a significant breakthrough in the field of olefin metathesis. Its relative stability to air and moisture, a stark contrast to the highly sensitive Schrock catalysts, made it accessible to a broader range of chemists.[1]
Structural Characteristics and Reactivity Profile
The key structural feature of the first-generation catalyst is the presence of two tricyclohexylphosphine (PCy₃) ligands coordinated to the ruthenium center. These bulky, electron-rich phosphine ligands contribute to the catalyst's stability but also temper its reactivity. The catalytic cycle is initiated by the dissociation of one of these phosphine ligands to generate a more reactive 14-electron species.[2]
The reactivity of the first-generation catalyst is generally moderate, making it well-suited for less sterically demanding ring-closing metathesis (RCM) and ring-opening metathesis polymerization (ROMP) of strained cyclic olefins like norbornene derivatives.[2] However, it often struggles with more challenging substrates, such as sterically hindered or electron-deficient olefins, and typically requires higher catalyst loadings and elevated temperatures.
A Leap in Performance: The Second-Generation Grubbs Catalyst
The development of the second-generation Grubbs catalyst represented a paradigm shift in olefin metathesis, offering significantly enhanced reactivity and broader substrate scope.[3] This advancement was achieved through a crucial modification of the ligand sphere.
Structural Innovation and Enhanced Reactivity
In the second-generation catalyst, one of the tricyclohexylphosphine ligands is replaced by an N-heterocyclic carbene (NHC) ligand, such as 1,3-bis(2,4,6-trimethylphenyl)imidazolidinylidene (SIMes).[3] NHCs are stronger σ-donors than phosphines, which results in a more electron-rich ruthenium center. This electronic modification has a profound impact on the catalyst's behavior. The stronger Ru-NHC bond leads to a lower rate of catalyst decomposition, while the increased electron density at the metal center facilitates the dissociation of the remaining phosphine ligand, accelerating the initiation of the catalytic cycle.[4] Furthermore, the NHC ligand promotes the re-coordination of the olefin substrate over the dissociated phosphine, leading to higher turnover numbers.[4]
The enhanced reactivity of the second-generation catalyst allows for the metathesis of a wider range of substrates, including sterically hindered and electron-deficient olefins, often at lower catalyst loadings and milder reaction conditions compared to its predecessor.[3]
Fine-Tuning for Speed: The Third-Generation Grubbs Catalyst
The third-generation Grubbs catalysts were designed to address a specific limitation of the second-generation catalysts: their relatively slow initiation rates. For certain applications, such as living polymerizations where rapid and uniform initiation is crucial, a faster catalyst is desirable.
Structural Features and "Fast-Initiating" Behavior
The key innovation in the third-generation catalysts is the replacement of the tricyclohexylphosphine ligand with more labile ligands, typically pyridines.[5] The most common third-generation catalyst features two 3-bromopyridine ligands. These pyridine ligands are much more readily dissociated from the ruthenium center than the bulky phosphine ligand, leading to a dramatically faster initiation of the catalytic cycle—over a million times faster in some cases.[5] This rapid initiation ensures that all polymer chains begin growing at approximately the same time, resulting in polymers with low polydispersity, a critical factor in materials science.[6]
The Hoveyda-Grubbs Catalysts: A Class Apart
The Hoveyda-Grubbs catalysts are a distinct class of second-generation catalysts that feature a chelating isopropoxybenzylidene ligand. This structural modification imparts unique properties, including enhanced stability and ease of removal from the reaction mixture.
Chelating Ligand and Modified Reactivity
In the Hoveyda-Grubbs second-generation catalyst, the benzylidene ligand is modified with an ortho-isopropoxy group that coordinates to the ruthenium center, replacing the phosphine ligand entirely.[6] This chelation results in a more stable pre-catalyst that is slower to initiate than the standard second-generation Grubbs catalyst.[6] However, once initiated, the active species exhibits comparable reactivity. The increased stability of the Hoveyda-Grubbs catalysts makes them particularly attractive for applications where prolonged catalyst lifetime is required, such as in complex total synthesis.[7] Furthermore, the chelating ligand can be modified to tune the catalyst's initiation rate and reactivity.
Head-to-Head Comparison: A Data-Driven Analysis
The choice of catalyst is dictated by the specific transformation and the nature of the substrate. The following tables provide a comparative overview of the performance of different Grubbs catalyst generations in various olefin metathesis reactions.
| Catalyst Generation | Key Structural Feature | General Reactivity | Stability | Typical Applications |
| First-Generation | Two PCy₃ Ligands | Moderate | Moderate | RCM of simple dienes, ROMP of strained olefins.[2] |
| Second-Generation | One PCy₃ and one NHC Ligand | High | High | RCM of hindered and electron-deficient olefins, cross-metathesis.[3] |
| Third-Generation | Two Pyridine Ligands | Very High Initiation Rate | Moderate | Living ROMP, synthesis of polymers with low polydispersity.[5][6] |
| Hoveyda-Grubbs II | Chelating Isopropoxybenzylidene Ligand | High (after initiation) | Very High | Complex total synthesis, reactions requiring high stability.[6][7] |
Table 1: General Comparison of Grubbs Catalyst Generations
Ring-Opening Metathesis Polymerization (ROMP) of Dicyclopentadiene (DCPD)
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time | Conversion/Yield (%) | Reference |
| Grubbs 1st Gen. | 0.013 | 25 | - | Slower reaction rate | [8] |
| Grubbs 2nd Gen. | 0.013 | 25 | - | Faster reaction rate | [8] |
| Hoveyda-Grubbs 2nd Gen. | 0.003 | 25 | < 10 min | >95 | [9] |
Table 2: Comparative Performance in ROMP of Dicyclopentadiene
Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Grubbs 1st Gen. | 5 | 25 | 1 | >98 | [10] |
| Grubbs 2nd Gen. | 0.5 | 25 | 0.5 | >98 | [10] |
Table 3: Comparative Performance in RCM of Diethyl Diallylmalonate
Functional Group Tolerance
A key advantage of the Grubbs family of catalysts is their tolerance to a wide range of functional groups. This has been a critical factor in their widespread adoption in organic synthesis.
| Functional Group | First-Generation | Second-Generation & Hoveyda-Grubbs II |
| Alcohols | Tolerated[3] | Well-tolerated[11] |
| Aldehydes | Tolerated[3] | Well-tolerated[11] |
| Ketones | Tolerated[3] | Well-tolerated[11] |
| Esters | Tolerated[3] | Well-tolerated[11] |
| Amides | Tolerated[3] | Well-tolerated[11] |
| Carboxylic Acids | Generally tolerated, can be problematic | Generally well-tolerated[11] |
| Amines | Can cause catalyst deactivation | Generally more tolerant, but can still be problematic[12] |
| Electron-withdrawing groups | Less reactive | More reactive[12] |
Table 4: General Functional Group Tolerance of Grubbs Catalysts
Visualizing the Catalytic Cycles
The differences in reactivity between the catalyst generations can be understood by examining their catalytic cycles. The following diagrams, generated using Graphviz, illustrate the key mechanistic steps for the first, second, and third-generation Grubbs catalysts.
Experimental Protocols: A Practical Guide
To illustrate the practical differences in using these catalysts, detailed protocols for the ring-closing metathesis of diethyl diallylmalonate are provided below.
Protocol 1: RCM using Grubbs First-Generation Catalyst
Materials:
-
Grubbs First-Generation Catalyst
-
Diethyl diallylmalonate
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add diethyl diallylmalonate (1.0 mmol).
-
Dissolve the diene in anhydrous DCM (10 mL) to achieve a 0.1 M concentration.
-
In a separate vial, weigh the Grubbs First-Generation Catalyst (0.041 g, 0.05 mmol, 5 mol%) and dissolve it in a small amount of anhydrous DCM.
-
Add the catalyst solution to the diene solution via syringe.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.
-
Concentrate the reaction mixture under reduced pressure and purify by flash column chromatography on silica gel.
Protocol 2: RCM using Grubbs Second-Generation Catalyst
Materials:
-
Grubbs Second-Generation Catalyst
-
Diethyl diallylmalonate
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add diethyl diallylmalonate (1.0 mmol).
-
Dissolve the diene in anhydrous DCM (10 mL) to achieve a 0.1 M concentration.
-
In a separate vial, weigh the Grubbs Second-Generation Catalyst (0.0042 g, 0.005 mmol, 0.5 mol%) and dissolve it in a small amount of anhydrous DCM.
-
Add the catalyst solution to the diene solution via syringe.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.
-
Concentrate the reaction mixture under reduced pressure and purify by flash column chromatography on silica gel.
Conclusion
The evolution of Grubbs catalysts has been a testament to the power of rational catalyst design. From the robust and reliable first-generation catalyst to the highly active second-generation and the fast-initiating third-generation, each iteration has expanded the horizons of olefin metathesis. The Hoveyda-Grubbs catalysts further enrich this toolbox with their enhanced stability. By understanding the unique characteristics and reactivity profiles of each catalyst generation, researchers can select the optimal tool to address their specific synthetic challenges, paving the way for new discoveries in drug development and materials science.
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Efficacy of Chiral Ligands in the Asymmetric Synthesis of Bicyclic Ethers: A Comparative Guide
Introduction: The Significance of Chiral Bicyclic Ethers and Asymmetric Synthesis
Bicyclic ethers are privileged structural motifs found in a wide array of biologically active natural products and pharmaceutical agents. Their rigid, three-dimensional frameworks can impart unique conformational constraints on molecules, leading to enhanced binding affinity and selectivity for biological targets. The stereochemistry of these bicyclic systems is often crucial for their therapeutic efficacy. Consequently, the development of efficient and highly stereoselective methods for their synthesis is a paramount objective in modern organic chemistry.
Asymmetric catalysis has emerged as the most elegant and atom-economical approach to access enantiomerically pure compounds.[1][2] At the heart of this field lies the design and application of chiral ligands. These molecules, when coordinated to a metal center, create a chiral environment that can effectively discriminate between enantiotopic transition states, thereby directing the reaction towards the formation of a single stereoisomer.[2][3]
This guide provides an in-depth comparison of the efficacy of different classes of chiral ligands in the asymmetric synthesis of bicyclic ethers. We will delve into the mechanistic principles that govern their function, present comparative data on their performance, and provide exemplary experimental protocols to aid researchers in their practical applications. The focus will be on transition-metal-catalyzed reactions, particularly the asymmetric ring-opening (ARO) of oxabicyclic alkenes, a powerful strategy for constructing highly functionalized chiral cyclohexene derivatives.[4][5]
Key Strategies in Asymmetric Bicyclic Ether Synthesis
The construction of chiral bicyclic ethers can be broadly approached through several catalytic asymmetric strategies. The choice of method often depends on the desired target structure and the available starting materials. A prevalent and versatile method is the Asymmetric Ring Opening (ARO) of Oxabicyclic Alkenes . These strained starting materials are readily activated by transition metal complexes, making them excellent substrates for a variety of enantioselective transformations.[4][5]
A Comparative Analysis of Chiral Ligand Classes
The success of any asymmetric transformation hinges on the judicious selection of the chiral ligand. Different ligand scaffolds possess unique steric and electronic properties that influence their catalytic activity and stereoselectivity. Here, we compare some of the most effective ligand classes for the asymmetric synthesis of bicyclic ethers.
Ferrocenyl-Based Phosphine Ligands: The Power of Planar Chirality
Ferrocenyl phosphines are a class of privileged ligands in asymmetric catalysis, characterized by their unique combination of central and planar chirality. Among these, ligands of the PPF (diphenylphosphinoferrocene) type have demonstrated exceptional performance in the rhodium-catalyzed ARO of oxabicyclic alkenes.[6]
A standout example is (S,R)-PPF-P(tBu)₂ , which has been shown to induce high reactivity and enantioselectivity in these reactions.[6][7] The mechanistic rationale for its success lies in a working model involving the oxidative insertion of the rhodium catalyst with retention of configuration, followed by a nucleophilic attack with inversion of stereochemistry.[6]
Key Features Contributing to Efficacy:
-
Electron-Rich Phosphines: The presence of electron-donating groups on the phosphine moieties enhances the reactivity of the catalyst.[6]
-
Steric Differentiation: For maximal enantioselectivity, it is crucial that the two phosphine groups have different sizes, with the larger phosphine situated at the benzylic position.[6]
-
Optimal Diastereomer: The combination of (R) central and (S) planar chirality (or its enantiomer) has been identified as optimal for this class of ligands in the ARO of oxabicyclic alkenes.[6]
Chiral Diene Ligands: A Rising Star in Asymmetric Catalysis
Chiral dienes have more recently emerged as a powerful class of ligands, often exhibiting superior catalytic activity and enantioselectivity compared to traditional phosphine ligands in certain reactions.[8][9][10] These ligands are particularly effective in rhodium-catalyzed asymmetric additions. Their synthesis is often straightforward, with many being derived from inexpensive terpenes in a few steps.[8][11]
The efficacy of chiral diene ligands is often attributed to their rigid bicyclic frameworks, which create a well-defined chiral pocket around the metal center.[8][9]
Advantages of Chiral Diene Ligands:
-
High Enantioselectivities: Chiral dienes have been reported to provide excellent enantioselectivities, often exceeding 99% ee in conjugate addition reactions.[8][11]
-
Accessibility: Many effective chiral dienes can be synthesized in a few steps from readily available and inexpensive starting materials from the chiral pool.[8][11]
-
Tunability: The steric and electronic properties of chiral diene ligands can be readily modified by altering the substituents on the diene scaffold, allowing for fine-tuning of their performance for specific reactions.[11]
P-Chiral Phosphine Ligands: Chirality at the Phosphorus Atom
P-chiral phosphine ligands, where the stereogenic center is the phosphorus atom itself, represent another important class of ligands for asymmetric catalysis.[1] These ligands are often conformationally rigid and electron-rich, which can lead to excellent enantioselectivity and high catalytic activity.[1] The synthesis of P-chiral phosphines has been significantly advanced through the use of phosphine-borane intermediates.[1]
Comparative Performance Data
To provide a clear comparison of the efficacy of these different ligand classes, the following table summarizes their performance in representative asymmetric syntheses relevant to bicyclic ether formation.
| Ligand Class | Representative Ligand | Reaction Type | Metal | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |
| Ferrocenyl Phosphine | (S,R)-PPF-P(tBu)₂ | ARO | Rh | Oxabenzonorbornadiene | Aryl- and Alkyl-thiols | Good to Excellent | >90 | [12] |
| Ferrocenyl Phosphine | (S,R)-PPF-P(tBu)₂ | ARO | Rh | Oxabicyclic alkene | Organoboronic acids | High | Excellent | [7] |
| Chiral Diene | Bicyclo[2.2.2]octadiene derivative | Conjugate Addition | Rh | Cyclic enone | Phenylboronic acid | 98 | 99.5 | [11] |
| Chiral Diene | (R,R,R)-6 (from α-phellandrene) | Conjugate Addition | Rh | 2-Cyclohexen-1-one | Phenylboronic acid | 99 | 99.2 | [8] |
| P-Chiral Phosphine | Ph-BPE | Asymmetric Hydrogenation | Rh | Various | H₂ | High | >99 | [13] |
Note: While asymmetric hydrogenation does not directly form bicyclic ethers, the high performance of P-chiral ligands in related asymmetric transformations suggests their potential in this area.
Experimental Protocols
Here, we provide representative, detailed experimental protocols for the asymmetric synthesis of a bicyclic ether derivative using a highly effective chiral ligand system.
Protocol 1: Rhodium-Catalyzed Asymmetric Ring Opening of Oxabenzonorbornadiene with a Thiol Nucleophile Using (S,R)-PPF-P(tBu)₂
This protocol is adapted from the work of Lautens and coworkers.[12]
Materials:
-
[Rh(COD)Cl]₂ (2.5 mol%)
-
(S,R)-PPF-P(tBu)₂ (6 mol%)
-
AgOTf (7 mol%)
-
NH₄I (1.7 equiv)
-
Galvinoxyl (5 mol%)
-
Oxabenzonorbornadiene (1.0 equiv)
-
Aryl or Alkyl Thiol (1.2 equiv)
-
Anhydrous THF
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add [Rh(COD)Cl]₂ (2.5 mol%), (S,R)-PPF-P(tBu)₂ (6 mol%), AgOTf (7 mol%), NH₄I (1.7 equiv), and galvinoxyl (5 mol%).
-
Add anhydrous THF and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
Add the oxabenzonorbornadiene (1.0 equiv) followed by the thiol (1.2 equiv).
-
Heat the reaction mixture to 85 °C and stir for the time indicated by TLC or GC/MS analysis until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2-sulfanyl-1,2-dihydronaphthalen-1-ol product.
-
Determine the enantiomeric excess of the product by chiral HPLC or SFC analysis.
Expected Outcome: The desired product is expected in good to excellent yield with high enantiomeric excess (>90% ee).[12]
Visualization of Catalytic Cycles and Ligand Structures
To better understand the role of the chiral ligand in these transformations, we can visualize the catalytic cycle and the structures of the ligands.
Catalytic Cycle for Rh-Catalyzed ARO of an Oxabicyclic Alkene
Caption: A simplified catalytic cycle for the Rh-catalyzed asymmetric ring opening of an oxabicyclic alkene.
Structural Comparison of Chiral Ligand Scaffolds
Caption: Representative structures of different classes of chiral ligands. (Note: Actual chemical structure images would be embedded in a publication; this is a conceptual representation.)
Conclusion and Future Outlook
The asymmetric synthesis of bicyclic ethers is a vibrant area of research with significant implications for drug discovery and natural product synthesis. The choice of chiral ligand is paramount to the success of these endeavors. Ferrocenyl-based phosphines, such as PPF-P(tBu)₂, have established themselves as highly effective ligands for the rhodium-catalyzed ARO of oxabicyclic alkenes, consistently delivering high enantioselectivities.[6][7][12] More recently, chiral diene ligands have emerged as a highly promising alternative, offering exceptional levels of stereocontrol and often being readily accessible from the chiral pool.[8][9][11]
The continued development of novel chiral ligands, guided by a deepening understanding of reaction mechanisms and the principles of stereocontrol, will undoubtedly lead to even more efficient and selective methods for the synthesis of complex chiral molecules. The ongoing exploration of new ligand scaffolds and their application in a broader range of asymmetric transformations will continue to push the boundaries of what is possible in chemical synthesis.
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Lautens, M., Fagnou, K., & Taylor, M. (2003). Rhodium-catalyzed asymmetric ring opening reactions of oxabicyclic alkenes: Catalyst and substrate studies leading to a mechanistic working model. PNAS. [Link]
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Guiry, P. J., et al. (2021). Catalytic asymmetric transformations of oxa- and azabicyclic alkenes. Chemical Society Reviews. [Link]
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Request PDF. (n.d.). Catalytic asymmetric transformations of oxa- and azabicyclic alkenes. ResearchGate. [Link]
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Lautens, M., & Fagnou, K. (2003). Rhodium-catalyzed asymmetric ring opening of oxabicyclic alkenes with sulfur nucleophiles. Organic & Biomolecular Chemistry. [Link]
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Lautens, M., Fagnou, K., & Rovis, T. (2000). Rhodium-Catalyzed Asymmetric Ring Opening of Oxabicyclic Alkenes with Organoboronic Acids. Organic Letters. [Link]
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Okamoto, K., Hayashi, T., & Rawal, V. H. (2008). Simple Chiral Diene Ligands Provide High Enantioselectivities in Transition Metal Catalyzed Conjugate Addition Reactions. Organic Letters. [Link]
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Aggarwal, V. K., et al. (2020). Enantioselective synthesis of chiral BCPs. Organic & Biomolecular Chemistry. [Link]
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Engle, K. M., & Dong, V. M. (2010). A Scalable Synthesis of Chiral Himbert Diene Ligands for Asymmetric Catalysis. Angewandte Chemie International Edition. [Link]
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Corey, E. J., & Loh, T.-P. (1991). Catalytic Enantioselective Formation of Chiral Bridged Dienes Which Are Themselves Ligands for Enantioselective Catalysis. Journal of the American Chemical Society. [Link]
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Frontier, A. J., & Sarpong, R. (2011). Enantioselective Synthesis of 5,7-Bicyclic Ring Systems from Axially Chiral Allenes Using a Rh(I)-Catalyzed Cyclocarbonylation Reaction. PubMed Central. [Link]
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Organic Chemistry Portal. (n.d.). Simple Chiral Diene Ligands Provide High Enantioselectivities in Transition-Metal-Catalyzed Conjugate Addition Reactions. Organic Chemistry Portal. [Link]
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Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry. [Link]
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Imamoto, T. (2009). Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed Central. [Link]
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Bach, T., et al. (2021). Construction of Chiral Cyclic Compounds Enabled by Enantioselective Photocatalysis. Molecules. [Link]
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Cardiff University. (n.d.). Asymmetric Synthesis of Pharmaceuticals and Natural Products. Cardiff University Blogs. [Link]
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Aggarwal, V. K., et al. (2024). Enantioselective synthesis of chiral BCPs. Organic Chemistry Frontiers. [Link]
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Zhang, W.-X., et al. (2024). Chiral bisphosphine Ph-BPE ligand: a rising star in asymmetric synthesis. Chemical Society Reviews. [Link]
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Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry. [Link]
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Smith, A. D., et al. (2014). Enantioselective synthesis of bicyclo[3.n.1]alkanes by chiral phosphoric acid-catalyzed desymmetrizing Michael cyclizations. Chemical Science. [Link]
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Mykhailiuk, P. K. (2023). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. Chemical Science. [Link]
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Davies, S. G., & Ichihara, O. (1997). Chiral bicyclic lactams: useful precursors and templates for asymmetric syntheses. Chemical Communications. [Link]
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Andersson, P. G. (2003). Development of New Chiral Bicyclic Ligands : Applications in Catalytic Asymmetric Transfer Hydrogenation, Epoxidations, and Epoxide Rearrangements. Organic & Biomolecular Chemistry. [Link]
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Feringa, B. L. (2000). Chiral Bicyclic Phosphoramidites—A New Class of Ligands for Asymmetric Catalysis. Accounts of Chemical Research. [Link]
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Davies, S. G., & Ichihara, O. (1997). Chiral bicyclic lactams: useful precursors and templates for asymmetric syntheses. Chemical Communications. [Link]
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Schneider, C., & List, B. (2023). Chiral organophosphates as ligands in asymmetric metal catalysis. Organic & Biomolecular Chemistry. [Link]
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Jørgensen, K. A., & Córdova, A. (2006). Asymmetric synthesis of bicyclic dihydropyrans via organocatalytic inverse-electron-demand oxo-Diels–Alder reactions of enolizable aliphatic aldehydes. Chemical Communications. [Link]
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Vogt, D., et al. (2002). Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis. Dalton Transactions. [Link]
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Tu, Y. Q., & Zhang, F. M. (2007). A stereoselective intramolecular halo-etherification of chiral enamides in the synthesis of halogenated cyclic ethers. Organic Letters. [Link]
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ResearchGate. (n.d.). Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. [Link]
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Aspuru-Guzik, A., & Balcells, D. (2024). Describing Chiral Ligands in Palladium-catalyzed Decarboxylative Asymmetric Allylic Allylation: A Critical Comparison of Three Machine Learning Approaches. ChemRxiv. [Link]
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Buchler GmbH. (n.d.). Chiral Ligands. Buchler GmbH. [Link]
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Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. [Link]
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A Comparative Guide to the Synthetic Pathways of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene: A Cost-Benefit Analysis for Researchers
For chemists engaged in the synthesis of complex molecules, particularly in the realm of drug discovery and development, the choice of a synthetic pathway is a critical decision governed by a multitude of factors. (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene, a chiral bicyclic ether, represents a key structural motif found in a variety of biologically active compounds, most notably as a precursor to prostaglandins and their analogues.[1][2] The efficient and cost-effective construction of this intricate framework is therefore of significant interest. This guide provides an in-depth comparative analysis of the primary synthetic strategies to access this valuable molecule, offering a cost-benefit analysis to aid researchers in selecting the most suitable pathway for their specific needs.
Introduction to the Target Molecule and its Significance
The 2-oxabicyclo[3.3.0]octane core is a privileged scaffold in medicinal chemistry.[3] Its rigid, bicyclic structure allows for the precise spatial arrangement of functional groups, a key feature for potent and selective interactions with biological targets. The specific enantiomer, (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene, incorporates additional functionalities—a stereocenter, an allyl group, and a double bond—that serve as handles for further chemical elaboration, making it a versatile intermediate in the synthesis of a diverse array of complex natural products and pharmaceuticals.
This guide will dissect four principal synthetic approaches to the core of this molecule:
-
The Classic Corey Synthesis: A foundational pathway in prostaglandin chemistry.
-
Modern Chemoenzymatic Synthesis: Leveraging enzymes for enhanced efficiency and stereoselectivity.
-
Ring-Closing Metathesis (RCM): A powerful carbon-carbon bond-forming reaction for ring construction.
-
Radical Cyclization: Utilizing radical intermediates to forge the bicyclic system.
Each pathway will be evaluated based on overall yield, number of synthetic steps, cost of starting materials and reagents, scalability, and safety considerations.
Comparative Analysis of Synthetic Pathways
The following table provides a high-level comparison of the key metrics for each synthetic strategy. It is important to note that the "Overall Yield" and "Number of Steps" are estimations for the synthesis of the core bicyclic structure and may vary depending on the specific literature procedure and the subsequent functionalization steps required to obtain the final target molecule.
| Pathway | Key Features | Estimated Overall Yield | Estimated Number of Steps (to core) | Starting Material Cost | Reagent Cost | Scalability |
| Classic Corey Synthesis | Well-established, reliable, good stereocontrol. | 10-15% | 8-10 | Low to Moderate | Moderate to High | Good |
| Chemoenzymatic Synthesis | High enantioselectivity, fewer steps, milder conditions. | 25-40% | 4-6 | Low to Moderate | Moderate | Excellent |
| Ring-Closing Metathesis | Step-economical, tolerant of various functional groups. | 15-25% | 5-7 | Moderate | High | Moderate |
| Radical Cyclization | Good for complex ring systems, mild conditions. | 20-30% | 6-8 | Moderate | Moderate | Moderate |
Pathway 1: The Classic Corey Synthesis
The synthesis of prostaglandins and their intermediates developed by E.J. Corey and his group is a landmark in organic chemistry.[4][5] The route to the 2-oxabicyclo[3.3.0]octane core, often referred to as the Corey lactone, is a testament to strategic and elegant synthetic design.
Causality Behind Experimental Choices
The Corey synthesis masterfully orchestrates a series of reactions to build the complex cyclopentane ring with precise stereochemical control. A key early step often involves a Diels-Alder reaction to establish the bicyclo[2.2.1]heptane system, which serves as a rigid template to control the stereochemistry of subsequent transformations.[6] Baeyer-Villiger oxidation is then employed to introduce the oxygen atom into the ring system, forming the lactone.[7] The choice of protecting groups is critical throughout the synthesis to ensure that different functional groups react selectively.
Experimental Protocol: Synthesis of the Corey Lactone Intermediate
The following is a representative, multi-step protocol for the synthesis of the Corey lactone, a key precursor to the target molecule's core.
-
Diels-Alder Cycloaddition: Cyclopentadiene is reacted with 2-chloroacrylonitrile to form a bicyclo[2.2.1]heptene derivative. This reaction sets the initial stereochemistry.
-
Hydrolysis and Ketone Formation: The resulting adduct is hydrolyzed under basic conditions to yield a ketone.
-
Baeyer-Villiger Oxidation: The ketone is treated with a peroxy acid, such as m-chloroperbenzoic acid (mCPBA), to insert an oxygen atom and form the lactone.[7]
-
Iodolactonization: The double bond in the bicyclic lactone is subjected to iodolactonization to introduce an iodine atom and a hydroxyl group with specific stereochemistry.
-
Reductive Deiodination: The iodine atom is removed using a reducing agent like tributyltin hydride.
-
Protection and Functional Group Manipulation: The hydroxyl groups are protected, and the ester is reduced to an aldehyde, which is then ready for the introduction of the side chains.
Visualization of the Corey Pathway
Caption: A streamlined chemoenzymatic approach to the bicyclic ether core.
Pathway 3: Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful and versatile tool for the construction of cyclic and bicyclic systems. [2][8]Its tolerance to a wide range of functional groups makes it an attractive strategy for the synthesis of complex molecules.
Causality Behind Experimental Choices
This pathway relies on a ruthenium- or molybdenum-based catalyst to join two terminal olefins within the same molecule, forming a new double bond and a cyclic structure. The choice of catalyst is crucial for the efficiency and selectivity of the reaction. The starting diene precursor must be designed to position the two olefins in a way that favors the formation of the desired bicyclic ether.
Experimental Protocol: RCM Approach to the 2-Oxabicyclo[3.3.0]octene Core
-
Synthesis of the Diene Precursor: A suitable acyclic diene containing an ether linkage is synthesized. This often involves the coupling of two alkenyl fragments.
-
Ring-Closing Metathesis: The diene precursor is dissolved in an appropriate solvent (e.g., dichloromethane or toluene) and treated with a catalytic amount of a Grubbs- or Schrock-type metathesis catalyst. The reaction is typically run at room temperature or with gentle heating.
-
Purification: After the reaction is complete, the catalyst residues are removed, and the product is purified by column chromatography.
Visualization of the RCM Pathway
Caption: A convergent synthesis of the bicyclic core via RCM.
Pathway 4: Radical Cyclization
Radical cyclizations offer a powerful method for the formation of five- and six-membered rings and can be particularly effective for constructing complex polycyclic systems under mild conditions. [9][10]
Causality Behind Experimental Choices
This approach involves the generation of a radical species that then undergoes an intramolecular cyclization onto a double or triple bond. The key is to design a precursor where the radical and the accepting pi-system are positioned to favor the desired 5-exo-trig cyclization to form the five-membered ring of the bicyclic ether. Common methods for radical generation include the use of tin hydrides (e.g., tributyltin hydride with AIBN as an initiator) or, more recently, photoredox catalysis.
Experimental Protocol: Radical Cyclization to the 2-Oxabicyclo[3.3.0]octane Core
-
Synthesis of the Radical Precursor: An acyclic precursor containing an oxygen atom, a radical precursor group (e.g., a bromide or iodide), and a tethered alkene is synthesized.
-
Radical Cyclization: The precursor is dissolved in a suitable solvent and treated with a radical initiator system. For tin-based methods, this typically involves tributyltin hydride and AIBN with heating. For photoredox methods, a photocatalyst and a light source are used.
-
Workup and Purification: The reaction is quenched, and the product is isolated and purified, often involving the removal of tin byproducts in the classical method.
Visualization of the Radical Cyclization Pathway
Caption: Formation of the bicyclic core through a radical cascade.
Functionalization to (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene
It is important to recognize that the pathways described above primarily focus on the construction of the core 2-oxabicyclo[3.3.0]octane/octene skeleton. To arrive at the final target molecule, (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene, additional functionalization steps are necessary. The specific sequence of these steps will depend on the chosen core synthesis.
-
Introduction of the C5-Allyl Group: This can typically be achieved through the allylation of a suitable enolate or via a cross-coupling reaction. For pathways starting from the Corey lactone, the lactone can be reduced to a lactol, which can then be converted to an intermediate amenable to allylation.
-
Formation of the C8-Double Bond: The introduction of the double bond can be accomplished through various elimination reactions, such as the dehydration of an alcohol or the elimination of a sulfoxide. Alternatively, for pathways that already generate an unsaturated core, this functionality may be present from the outset.
-
Enantiocontrol: The (S)-stereochemistry is a critical feature. Chemoenzymatic methods excel in establishing this early on. In the Corey synthesis, chiral resolving agents or asymmetric variations of the key reactions are employed. For RCM and radical cyclization, chiral starting materials or chiral catalysts are necessary to achieve enantioselectivity.
Cost-Benefit Analysis and Recommendations
-
For Large-Scale Synthesis and Cost-Effectiveness: The chemoenzymatic pathway stands out as a highly promising option. Its shorter reaction sequences, high enantioselectivity, and use of milder, often aqueous, conditions make it highly scalable and economically attractive. The initial investment in enzymes can be offset by their reusability and the avoidance of expensive chiral auxiliaries and heavy metal catalysts.
-
For Rapid Access and Versatility: Ring-closing metathesis offers a convergent and often step-economical approach. While the cost of ruthenium catalysts can be a significant factor, the ability to rapidly assemble the core structure from readily available diene precursors makes it a valuable tool for medicinal chemistry programs where speed and the ability to generate analogues are paramount.
-
For Robustness and Established Procedures: The classic Corey synthesis , while longer and with a lower overall yield, is a well-understood and highly reliable method. The vast body of literature on this pathway provides a solid foundation for troubleshooting and optimization. For laboratories with established expertise in prostaglandin synthesis, this may be a comfortable and dependable choice.
-
For Novelty and Exploration of Chemical Space: Radical cyclization offers a modern and powerful alternative. The development of photoredox-catalyzed radical reactions has made this approach more appealing by avoiding the use of toxic tin reagents. This pathway can be particularly useful for accessing unique substitution patterns on the bicyclic core.
Conclusion
The synthesis of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene and its core structure can be approached through several distinct and effective strategies. The optimal choice of pathway is not a one-size-fits-all decision but rather depends on the specific priorities of the research program, including scale, budget, timeline, and the desired level of chemical novelty. Chemoenzymatic methods are emerging as a dominant strategy for large-scale, cost-effective production, while RCM and radical cyclizations provide powerful tools for rapid and versatile synthesis in a research and development setting. The classic Corey synthesis remains a reliable and historically significant route. By carefully considering the cost-benefit analysis presented in this guide, researchers can make an informed decision to best achieve their synthetic goals.
References
- Corey, E. J., et al. (1969). Total Synthesis of Prostaglandins F2α and E2 as the Naturally Occuring Forms. Journal of the American Chemical Society, 91(20), 5675–5677.
- Yin, Y., Wang, J., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins.
- Ohara, H., et al. (1999). Fe(III)-CATALYZED RADICAL CYCLIZATION OF CYCLOPROPANONE THIOACETAL. HETEROCYCLES, 52(2), 505-510.
- Umekubo, N., Suga, Y., & Hayashi, Y. (2020). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 11(5), 1273–1278.
- Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
- Bindra, J. S., & Bindra, R. (1977). Prostaglandin Synthesis. Academic Press.
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LabX. (n.d.). Shop Reagents and Synthesis For Sale, New and Used Prices. Retrieved from [Link]
- von Euler, U. S. (1935). Über die spezifische blutdrucksenkende Substanz des menschlichen Prostata- und Samenblasensekretes. Klinische Wochenschrift, 14(33), 1182–1183.
- Bergström, S., & Samuelsson, B. (1965). Prostaglandins. Annual Review of Biochemistry, 34(1), 101–108.
- Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture).
- Dowd, P., & Zhang, W. (1993). Free radical-mediated ring expansion and related annulations. Chemical Reviews, 93(6), 2091–2115.
- Tömösközi, I., et al. (1976). Regiospecific Prins reaction, a new way to prostanoids. Tetrahedron Letters, 17(50), 4639–4642.
- Fürstner, A. (2000). Olefin Metathesis and Beyond.
- Padwa, A., & Weingarten, M. D. (1996). Cascade Processes of Metallo Carbenoids. Chemical Reviews, 96(1), 223–270.
- Wipf, P. (2002). Syntheses of and with 2-Oxabicyclo[3.3.0]octanes. The Journal of Organic Chemistry, 67(14), 4875-4888.
- Griesbeck, A. G., & Mattay, J. (Eds.). (2005). Synthetic Organic Photochemistry. CRC press.
- Woodward, R. B., et al. (1963). The Total Synthesis of Prostaglandin F2α. Journal of the American Chemical Society, 85(4), 557–558.
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A Researcher's Guide to the Stereoselective Bioactivity of Bicyclic Compounds
In the intricate world of drug discovery and development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological function. This guide delves into the fascinating realm of stereoisomerism, specifically focusing on the differential biological activities of enantiomers of bicyclic compounds. For researchers, scientists, and drug development professionals, a nuanced understanding of how a molecule's "handedness" dictates its interaction with biological systems is paramount for the rational design of safer and more efficacious therapeutics.
This guide moves beyond theoretical concepts to provide practical, in-depth case studies of two well-characterized bicyclic compounds: the potent nicotinic acetylcholine receptor agonist, epibatidine, and the versatile natural product, camphor. Through these examples, we will explore the profound impact of stereochemistry on pharmacological and antimicrobial activities. We will dissect the experimental methodologies used to elucidate these differences, providing detailed protocols that can be adapted for your own research endeavors. Our aim is to equip you with the knowledge and practical insights necessary to navigate the complexities of chiral drug development.
The Significance of Chirality in Bicyclic Systems
Bicyclic compounds, characterized by their two fused rings, often possess rigid structures that present a unique spatial arrangement of functional groups. This rigidity can enhance binding affinity to biological targets by reducing the entropic penalty of binding. When a bicyclic molecule is chiral—meaning it is non-superimposable on its mirror image—its enantiomers can interact differently with the chiral environment of the body, which is composed of enantiomerically pure proteins, enzymes, and nucleic acids.
This differential interaction can lead to a variety of outcomes:
-
Quantitative Differences: One enantiomer (the eutomer) may exhibit significantly higher potency than the other (the distomer).
-
Qualitative Differences: The enantiomers may have entirely different biological effects, with one being therapeutic and the other inactive or even toxic.[1]
-
Pharmacokinetic Variations: Enantiomers can be absorbed, distributed, metabolized, and excreted differently, leading to variations in their bioavailability and duration of action.
Therefore, the decision to develop a single enantiomer versus a racemic mixture (a 50:50 mixture of both enantiomers) is a critical one in drug development, with significant implications for therapeutic efficacy and patient safety.
Case Study 1: Epibatidine - A Tale of Two Potent Enantiomers
Epibatidine, a bicyclic alkaloid originally isolated from the skin of an Ecuadorian poison frog, is an exceptionally potent agonist at nicotinic acetylcholine receptors (nAChRs).[2] Its rigid 7-azabicyclo[2.2.1]heptane core positions the chloropyridyl moiety in a specific orientation for high-affinity receptor binding. While both of its enantiomers, (+)-epibatidine and (-)-epibatidine, are highly active, subtle differences in their interaction with various nAChR subtypes have been observed, highlighting the importance of stereoselective analysis.
Comparative Biological Activity of Epibatidine Enantiomers
The following table summarizes the binding affinities (Ki values) of (+)- and (-)-epibatidine for various nAChR subtypes. Lower Ki values indicate higher binding affinity.
| nAChR Subtype | (+)-Epibatidine Ki (nM) | (-)-Epibatidine Ki (nM) | Reference |
| Human α3β2 | 0.23 | 0.16 | [3] |
| Human α3β4 | - | - | [3] |
| Chicken α4β2 | - | - | [3] |
| Chicken α7 | 0.6 µM | 0.6 µM | [3] |
| Human α7 | - | - | [3] |
Note: The original source provides a range of Ki values across different receptor subtypes, with both enantiomers showing extremely high affinity for most neuronal nAChRs.[3] For the human α3β2 receptor, racemic [3H]epibatidine exhibited a KD of 0.14 nM, similar to the Ki values of the individual enantiomers.[3]
Functionally, both enantiomers act as potent full agonists at several neuronal nAChR subtypes.[3] The high potency and lack of significant enantiomeric differentiation in analgesic effects for epibatidine itself, coupled with its high toxicity, spurred the development of more selective analogs.[2]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for nAChR Functional Assay
This protocol outlines the procedure for assessing the functional activity of epibatidine enantiomers on a specific nAChR subtype expressed in a cell line, such as HEK293 cells.
Objective: To measure and compare the agonist-induced currents mediated by nAChRs in response to (+)- and (-)-epibatidine.
Materials:
-
HEK293 cells stably transfected with the desired nAChR subunit combination (e.g., human α4β2).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
External recording solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal pipette solution (in mM): 140 KCl, 1 MgCl2, 11 EGTA, 10 HEPES, 2 Na2-ATP, pH 7.2.
-
Stock solutions of (+)- and (-)-epibatidine of known concentration.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
Procedure:
-
Cell Preparation:
-
Culture the transfected HEK293 cells on glass coverslips.
-
Prior to recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external recording solution.
-
-
Pipette Preparation:
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution and mount it on the micromanipulator.
-
-
Whole-Cell Recording:
-
Approach a single, healthy-looking cell with the recording pipette.
-
Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration.[4]
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Prepare a series of dilutions of each epibatidine enantiomer in the external solution.
-
Using a rapid solution exchange system, apply the different concentrations of the agonist to the cell for a defined duration (e.g., 2 seconds).
-
Ensure a sufficient washout period with the external solution between applications to allow for receptor recovery.
-
-
Data Acquisition and Analysis:
-
Record the currents elicited by the application of each concentration of the epibatidine enantiomers.
-
Measure the peak amplitude of the inward current for each concentration.
-
Plot the peak current amplitude as a function of the agonist concentration to generate a dose-response curve.
-
Fit the dose-response curve with the Hill equation to determine the EC50 (the concentration that elicits a half-maximal response) and the Hill coefficient for each enantiomer.
-
Causality Behind Experimental Choices:
-
HEK293 Cells: These cells are a standard for expressing recombinant receptors as they provide a "clean" background with no endogenous nAChRs.
-
Whole-Cell Configuration: This technique allows for the measurement of the total ionic current flowing through all the nAChRs on the cell surface, providing a robust measure of receptor function.[4]
-
Rapid Solution Exchange: This is crucial for studying ligand-gated ion channels like nAChRs, which can desensitize rapidly upon prolonged exposure to an agonist.
-
Dose-Response Curve: This is the standard method to quantify the potency (EC50) and cooperativity (Hill coefficient) of an agonist.
Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Case Study 2: Camphor - Nature's Chiral Antimicrobial
Camphor, a bicyclic monoterpene ketone, has a long history of use in traditional medicine. It exists as two enantiomers, (+)-camphor and (-)-camphor, which are found in various natural sources. While both enantiomers exhibit biological activity, studies have shown differences in their antimicrobial and other effects, underscoring the importance of stereochemistry even in naturally derived compounds.
Comparative Biological Activity of Camphor Enantiomers
The antimicrobial activity of camphor enantiomers is often assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Microorganism | (+)-Camphor MIC (µg/mL) | (-)-Camphor MIC (µg/mL) | Reference |
| Staphylococcus aureus | >512 | 256 | [5] |
| Staphylococcus epidermidis | >512 | 256 | [5] |
| Escherichia coli | >512 | >512 | [5] |
| Pseudomonas aeruginosa | >512 | >512 | [5] |
| Candida albicans | >512 | 512 | [5] |
Note: The data presented is from a study on sulfur derivatives of camphor, where the parent camphor enantiomers were also tested.[5] The results indicate that (-)-camphor has greater antibacterial activity against the tested Gram-positive bacteria than (+)-camphor.
Experimental Protocol: Broth Microdilution Assay for Determining Minimum Inhibitory Concentration (MIC)
This protocol describes a standard method for determining the MIC of camphor enantiomers against a bacterial strain.
Objective: To determine the lowest concentration of (+)- and (-)-camphor that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Pure (+)-camphor and (-)-camphor.
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 25923).
-
Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Incubator.
-
Dimethyl sulfoxide (DMSO) for dissolving camphor.
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into MHB.
-
Incubate at 37°C until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension with sterile MHB to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10^6 CFU/mL.
-
-
Preparation of Camphor Dilutions:
-
Prepare stock solutions of (+)- and (-)-camphor in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of each camphor enantiomer stock solution in MHB to achieve a range of desired concentrations. Ensure the final DMSO concentration is not inhibitory to the bacteria (typically ≤1%).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the camphor dilutions.
-
Include a positive control well (MHB with inoculum, no camphor) and a negative control well (MHB only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the camphor enantiomer in which there is no visible growth.
-
Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.
-
Causality Behind Experimental Choices:
-
Mueller-Hinton Broth: This is the standard medium for routine antimicrobial susceptibility testing as it has good batch-to-batch reproducibility and supports the growth of most common pathogens.
-
0.5 McFarland Standard: This ensures a standardized inoculum density, which is crucial for the reproducibility of MIC results.
-
Serial Dilution: This is an efficient way to test a wide range of concentrations to pinpoint the MIC.
-
Positive and Negative Controls: These are essential for validating the experiment. The positive control ensures that the bacteria are viable and can grow in the medium, while the negative control confirms the sterility of the medium.
Workflow for Broth Microdilution MIC Assay.
Conclusion
The case studies of epibatidine and camphor unequivocally demonstrate that the biological activity of bicyclic compounds can be highly dependent on their stereochemistry. For drug development professionals, this underscores the necessity of evaluating individual enantiomers early in the discovery process. The use of a racemic mixture may mask the true potential of the eutomer or introduce unwanted side effects from the distomer.
As Senior Application Scientists, we advocate for a comprehensive approach that integrates chiral separation, stereoselective biological assays, and a thorough understanding of the underlying pharmacology or microbiology. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers navigating the complexities of chiral drug discovery. By embracing the principles of stereochemistry, we can unlock new avenues for the development of more targeted, potent, and safer therapeutics.
References
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Gerzanich, V., et al. (2020). Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants. ResearchGate. Available at: [Link]
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Phillips, D. K., et al. (2023). Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model. Frontiers in Pharmacology. Available at: [Link]
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Gerzanich, V., et al. (1995). Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors. Molecular Pharmacology, 48(4), 774-782. Available at: [Link]
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de F. F. da Silva, A., & de A. E. Silva, M. (2018). Epibatidine: A Promising Natural Alkaloid in Health. Mini reviews in medicinal chemistry, 18(19), 1646–1653. Available at: [Link]
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Eaton, J. B., et al. (2012). Characterizing low affinity epibatidine binding to α4β2 nicotinic acetylcholine receptors with ligand depletion and nonspecific binding. Biochemical Pharmacology, 84(7), 961-969. Available at: [Link]
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G-de la-Fuente, A., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. International Journal of Molecular Sciences, 22(11), 5899. Available at: [Link]
- Hollmann, M., & Heinemann, S. (1994). Cloned glutamate receptors. Annual review of neuroscience, 17, 31-108.
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Sokół, A., et al. (2024). Antibiofilm and Antimicrobial Potentials of Novel Synthesized Sulfur Camphor Derivatives. International Journal of Molecular Sciences, 25(19), 10738. Available at: [Link]
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Navarro, H. A., et al. (2007). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 3′-(Substituted Phenyl)epibatidine Analogues. Nicotinic Partial Agonists. Journal of medicinal chemistry, 50(12), 2874–2881. Available at: [Link]
- Stitzel, J. A., et al. (2000). Calcium modulation of activation and desensitization of nicotinic receptors from mouse brain. The Journal of pharmacology and experimental therapeutics, 294(3), 951–959.
- Giniatullin, R. A., et al. (2000). Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study. The Journal of neuroscience : the official journal of the Society for Neuroscience, 20(15), 5581–5590.
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Bertrand, D., et al. (1996). Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. The Journal of Neuroscience, 16(24), 7837-7846. Available at: [Link]
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ResearchGate. (n.d.). Calcium imaging protocol. ResearchGate. Available at: [Link]
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ResearchGate. (2014). Does anyone have a protocol for high-affinity nicotinic receptor binding using 3H-epibatidine?. ResearchGate. Available at: [Link]
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Kirson, D., & Carcoba, L. M. (2017). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Journal of visualized experiments : JoVE, (128), 56342. Available at: [Link]
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Zhong, C., et al. (2015). Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons. Journal of visualized experiments : JoVE, (100), 52831. Available at: [Link]
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Bukharaeva, E., et al. (2020). Activation of Neuronal Nicotinic Receptors Inhibits Acetylcholine Release in the Neuromuscular Junction by Increasing Ca2+ Flux through Cav1 Channels. International Journal of Molecular Sciences, 21(23), 9036. Available at: [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. Available at: [Link]
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Poudel, A., et al. (2021). The Chemical Profiling of Essential Oils from Different Tissues of Cinnamomum camphora L. and Their Antimicrobial Activities. Molecules (Basel, Switzerland), 26(17), 5128. Available at: [Link]
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Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical microbiology reviews, 30(3), 735–748. Available at: [Link]
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Kowalczyk, A., et al. (2022). Is Camphor the Future in Supporting Therapy for Skin Infections?. International journal of molecular sciences, 23(24), 15582. Available at: [Link]
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Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. Available at: [Link]
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Baltzar, B. K. (2017). Minimal Inhibitory Concentration MIC. Protocols.io. Available at: [Link]
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Wiederhold, N. P. (2017). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 6(suppl_1), S2–S9. Available at: [Link]
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Selinsky, B. S., et al. (2010). Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. Proceedings of the National Academy of Sciences of the United States of America, 107(25), 11332–11337. Available at: [Link]
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Balani, S. K., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals (Basel, Switzerland), 14(2), 123. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene
Introduction: Beyond the Synthesis
(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene is a chiral bicyclic ether with applications in synthetic organic chemistry. As with any laboratory chemical, its lifecycle does not end upon consumption in a reaction. The responsible management of its surplus, residues, and contaminated materials is a critical component of ensuring laboratory safety, environmental protection, and regulatory compliance.
This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene. The procedures outlined herein are synthesized from regulatory best practices and the known chemical properties of the compound and its structural motifs. The core principle is that all chemical waste must be treated as hazardous unless explicitly determined otherwise.[1]
Hazard Profile and Risk Assessment
A thorough understanding of a chemical's hazard profile is the foundation of its safe management. While a complete, peer-reviewed toxicological profile for (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene is not extensively documented, its structural features provide a strong basis for inferring its primary hazards.
2.1 Known and Inferred Hazards
Based on available data and chemical structure, the following hazards should be assumed:
| Hazard Classification | Description & Rationale | Primary Precaution |
| Skin & Eye Irritant | GHS data indicates the compound causes skin and serious eye irritation.[2] Direct contact must be avoided. | Wear appropriate PPE, including safety goggles and nitrile gloves. |
| Potential Peroxide Former | As a bicyclic ether, this compound may form explosive peroxides upon prolonged exposure to air and light. This is a well-documented hazard for many ethers.[3][4] | Store in a tightly sealed, opaque container, under inert gas if possible. Date the container upon opening. |
| Flammability | The compound is a hydrocarbon derivative and should be treated as a flammable liquid. Vapors may form explosive mixtures with air.[5] | Handle away from ignition sources (open flames, sparks, hot surfaces).[6] Use non-sparking tools for transfer.[6] |
| Environmental Hazard | Organic compounds of this nature can be toxic to aquatic life.[7] Discharge into the environment or sewer systems must be strictly avoided.[6] | Collect all waste for proper disposal. Do not pour down the drain.[3][8] |
| Reactivity | The allyl group can undergo various reactions. The compound should be stored away from strong oxidizing agents, acids, and bases. | Segregate from incompatible chemicals during storage and waste accumulation.[9][10] |
Regulatory Framework: Adherence to Compliance
The disposal of laboratory chemical waste is governed by stringent regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[9] Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[11]
Given its likely flammability and potential reactivity, (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene waste must be managed as hazardous waste . This mandates a "cradle-to-grave" approach, where the waste is tracked from its point of generation to its final, approved disposal facility.[11]
Step-by-Step Disposal Protocol
The only acceptable disposal route for (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene is through a licensed hazardous waste management company. The primary method of destruction is controlled incineration at a permitted facility.[6] Evaporation is not a permissible disposal method.[1]
4.1 Personnel Protective Equipment (PPE)
Before handling the chemical waste, at a minimum, the following PPE must be worn:
-
Safety goggles with side shields or a face shield.
-
Chemically resistant gloves (nitrile is a suitable choice).
-
A flame-resistant laboratory coat.
4.2 Waste Segregation and Containerization
-
Identify the Waste Stream: Designate a specific waste container for (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene and compatible organic solvents. This waste stream is typically classified as Non-Halogenated Organic Waste . Do not mix with halogenated solvents, strong acids, bases, or oxidizers.[12][13]
-
Select an Appropriate Container:
-
Label the Container:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label.
-
Clearly write the full chemical name: "(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene" and list any other components in the waste mixture.
-
Indicate the relevant hazards (e.g., Flammable, Irritant).
-
Record the accumulation start date.
-
4.3 Waste Accumulation and Storage
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[9][13]
-
Containment: Keep the waste container within a secondary containment system (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[9]
-
Closure: The waste container must be kept closed at all times except when waste is being added.[11]
-
Volume Limits: Do not fill the container more than 90% full to allow for vapor expansion.
4.4 Arranging for Disposal
-
Contact EHS: Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[11]
-
Documentation: Complete any required waste pickup forms, ensuring that all chemical constituents are accurately listed.
The following diagram illustrates the decision-making workflow for the disposal process.
Sources
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
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- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Comprehensive Safety and Handling Guide for (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene
This guide provides essential safety protocols and operational directives for the handling and disposal of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene. As a trusted partner in your research, we are committed to providing value beyond the product itself, ensuring you can work safely and effectively. This document is structured to deliver immediate, actionable information tailored to the specific chemical nature of this bicyclic allylic ether.
Hazard Identification and Risk Assessment: Understanding the Compound
(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene is a unique chiral molecule whose safety profile must be inferred from its structural motifs: a bicyclic ether system and an allylic functional group. While specific toxicity data for this compound is limited, a thorough risk assessment necessitates an analysis of analogous structures.
-
GHS Classification: This compound is known to cause skin irritation and serious eye irritation.
-
Inferred Hazards from the Allyl Group: The allyl functional group is a known toxicophore. Allyl compounds, such as allyl alcohol and allyl ethers, can be toxic by ingestion, skin absorption, and inhalation.[1][2] A primary concern is hepatotoxicity (liver damage), which is often mediated by the metabolic oxidation of the allyl group to the highly reactive and toxic aldehyde, acrolein.[2]
-
Inferred Hazards from Ethers: Ethers as a class can pose several risks. Some, particularly volatile ethers, can cause central nervous system depression, dizziness, and drowsiness.[3] A critical, though less common, hazard is the potential for some ethers to form explosive peroxides upon prolonged exposure to air and light.[1]
-
Physical Hazards: Many organic ethers are flammable.[1] It is prudent to treat (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene as a flammable liquid and keep it away from ignition sources.
Based on this analysis, (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene should be handled as a skin and eye irritant, a potential toxin with a primary risk of liver damage, and a flammable substance.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to mitigate the identified risks. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical Splash Goggles and a Face Shield | Goggles provide a seal against splashes and vapors. A face shield offers a secondary barrier, protecting the entire face from splashes, which is critical when handling irritants.[4][5] |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Nitrile gloves offer good resistance to a range of chemicals.[4] For prolonged handling or in case of a spill, heavier neoprene gloves are recommended. Always double-glove for added protection and change gloves immediately upon contamination. |
| Body | Flame-Resistant Laboratory Coat | A lab coat made of a flame-resistant material like Nomex is essential due to the inferred flammability of the compound. Ensure the coat is fully buttoned.[4] |
| Respiratory | Use within a Certified Chemical Fume Hood | All handling of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene must be conducted in a properly functioning chemical fume hood to prevent inhalation of potentially toxic vapors.[6][7] For large-scale operations or in the event of a spill, a respirator with an organic vapor cartridge may be necessary.[4] |
| Footwear | Closed-toe, Chemical-Resistant Shoes | Protects feet from spills.[6] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow is designed to minimize exposure and ensure safe handling from receipt to disposal.
Caption: Safe handling workflow for (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene.
Detailed Protocol:
-
Preparation:
-
Don PPE: Before entering the lab area where the chemical is stored or handled, put on all required PPE as detailed in the table above.
-
Prepare Work Area: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Have spill control materials (e.g., absorbent pads, sand) readily available.
-
-
Chemical Handling:
-
Retrieval: Transport the chemical in a secondary container from its storage location to the fume hood.
-
Use: Perform all manipulations, including weighing and transferring, within the fume hood. Use the smallest quantity of the chemical necessary for your experiment.
-
Storage: Keep the container tightly sealed when not in use to prevent the release of vapors.[1]
-
-
Cleanup and Disposal:
-
Decontamination: Decontaminate any glassware or equipment that has come into contact with the chemical.
-
Waste Disposal: Dispose of all waste, including contaminated gloves, pipette tips, and excess chemical, in a designated hazardous waste container.[8] Do not pour this chemical down the drain.[8] The waste should be labeled as "Halogenated Organic Waste" if mixed with halogenated solvents, or "Non-Halogenated Organic Waste" otherwise.[6]
-
Work Area Cleaning: Clean the work surface in the fume hood thoroughly.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last, and wash hands thoroughly with soap and water.
-
Emergency Procedures: Plan for the Unexpected
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: In the event of a small spill within the fume hood, use an absorbent material to contain it. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these guidelines, you can confidently and safely handle (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene, ensuring the integrity of your research and the safety of your laboratory personnel.
References
- New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Allyl Ethyl Ether.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7838, Allyl glycidyl ether.
- New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Allyl Glycidyl Ether.
- ECHEMI. (n.d.). Allyl ether SDS, 557-40-4 Safety Data Sheets.
- International Programme on Chemical Safety. (n.d.). International Chemical Safety Cards (ICSC): 0096 - ALLYL GLYCIDYL ETHER.
- Belinsky, S. A., Badr, M., & Kauffman, F. C. (1985). Hepatotoxicity due to allyl alcohol in deermice depends on alcohol dehydrogenase.
- Sneed, R. A., & Laskin, D. L. (1998). Enhancement of allyl alcohol hepatotoxicity by endotoxin requires extrahepatic factors. Toxicology and Applied Pharmacology, 153(2), 241-250.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- National Research Council (US) Committee on Acute Exposure Guideline Levels. (2010). Allyl Alcohol: Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 9.
- Lee, C. H., Hong, J. T., & Kim, Y. C. (1995). Influence of caffeine on allyl alcohol-induced hepatotoxicity in rats. I. In vivo study. Journal of Applied Toxicology, 15(4), 267-272.
- Columbia University. (n.d.). FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications.
- Wu, C. C., Sheen, L. Y., & Chen, H. W. (2004). The effect of allyl sulfides on the induction of phase II detoxification enzymes and liver injury by carbon tetrachloride. Food and Chemical Toxicology, 42(5), 743-749.
- Chemistry LibreTexts. (2020, June 29). Safety.
- Trimaco. (2023, September 8). Essential Chemical PPE.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- Green Home and Healthy Living. (2022, July 8). A Comprehensive Guide To Volatile Organic Compounds (VOCs) And How To Avoid Them.
- American Lung Association. (n.d.). Volatile Organic Compounds.
- Coggno. (2026, January 16). PPE Selection for Chemical Hazards: Complete Safety Guide.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering.
Sources
- 1. echemi.com [echemi.com]
- 2. Hepatotoxicity due to allyl alcohol in deermice depends on alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICSC 0096 - ALLYL GLYCIDYL ETHER [chemicalsafety.ilo.org]
- 4. trimaco.com [trimaco.com]
- 5. PPE Selection for Chemical Hazards: Complete Safety Guide [coggno.com]
- 6. hscprep.com.au [hscprep.com.au]
- 7. research.columbia.edu [research.columbia.edu]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
